molecular formula C16H19N B3371816 3-[3-(4-Methylphenyl)propyl]aniline CAS No. 80861-12-7

3-[3-(4-Methylphenyl)propyl]aniline

Cat. No.: B3371816
CAS No.: 80861-12-7
M. Wt: 225.33 g/mol
InChI Key: NFJIYAKLRHAWPE-UHFFFAOYSA-N
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Description

3-[3-(4-Methylphenyl)propyl]aniline is an organic compound with the molecular formula C16H19N and is classified as an aromatic amine . As a derivative of aniline, it features an amino group attached to a benzene ring, which is further substituted with a 3-(4-methylphenyl)propyl chain. This structure suggests potential utility as a building block or intermediate in advanced organic synthesis and materials science. Aniline derivatives are fundamental in the synthesis of a wide range of polymers and functional materials . For instance, the oxidative polymerization of aniline can lead to conductive polymers like polyaniline (PANI), which possesses properties such as controlled conductivity, redox activity, and high thermal stability, making it suitable for applications in electronic devices, sensors, and corrosion inhibition . Researchers may explore the use of 3-[3-(4-Methylphenyl)propyl]aniline in the development of novel polymeric structures or as a precursor in the creation of complex organic molecules for specialty chemicals. The propyl-linked biphenyl core of this molecule may also be of interest in the design of ligands for catalysis or in the construction of supramolecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(4-methylphenyl)propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13-8-10-14(11-9-13)4-2-5-15-6-3-7-16(17)12-15/h3,6-12H,2,4-5,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJIYAKLRHAWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509953
Record name 3-[3-(4-Methylphenyl)propyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80861-12-7
Record name 3-[3-(4-Methylphenyl)propyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Profiling of 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[3-(4-Methylphenyl)propyl]aniline is a highly versatile, flexible diarylalkane derivative that serves as a privileged building block in advanced medicinal chemistry and materials science. Characterized by an electron-rich aniline core connected to a lipophilic p-tolyl group via a three-carbon aliphatic spacer, this molecule offers a unique combination of hydrogen-bonding capacity, conformational adaptability, and hydrophobic bulk.

This whitepaper provides an in-depth technical analysis of its chemical identity, predicted physicochemical properties, and a field-proven, highly convergent synthetic methodology. By detailing the causality behind the synthetic choices and establishing a self-validating analytical framework, this guide equips researchers with the authoritative protocols necessary to synthesize and characterize this compound for downstream applications, such as the development of novel kinase inhibitors or onco-immunomodulating agents.

Chemical Identity & Structural Analysis

Understanding the structural logic of 3-[3-(4-Methylphenyl)propyl]aniline is critical for predicting its behavior in biological systems and organic reactions.

  • IUPAC Name: 3-[3-(4-Methylphenyl)propyl]aniline

  • Molecular Formula: C₁₆H₁₉N

  • Molecular Weight: 225.33 g/mol

  • SMILES String: Cc1ccc(CCCc2cccc(N)c2)cc1

Structural Logic and Modularity

The molecule is strategically partitioned into three functional domains, each contributing specific physicochemical traits:

  • The Aniline Moiety (Polar Head): The primary amine acts as both a hydrogen bond donor and acceptor. In drug design, this group frequently anchors the molecule to target proteins (e.g., via hinge-binding in kinases) or serves as a synthetic handle for late-stage functionalization into ureas, amides, or sulfonamides.

  • The Propyl Linker (Flexible Spacer): The fully saturated -CH₂-CH₂-CH₂- chain provides significant conformational freedom. It allows the two aromatic rings to adopt various spatial arrangements, spanning a distance of approximately 4 to 5 Å, which is ideal for dual-pharmacophore targeting.

  • The p-Tolyl Group (Lipophilic Tail): The para-methyl-substituted benzene ring provides necessary steric bulk and lipophilicity, driving the molecule into hydrophobic pockets of target receptors via van der Waals interactions.

SAR Core 3-[3-(4-Methylphenyl)propyl]aniline Sub1 Aniline Moiety Core->Sub1 Sub2 Propyl Linker Core->Sub2 Sub3 p-Tolyl Group Core->Sub3 Prop1 Hydrogen Bonding (Donor/Acceptor) Target Anchoring Sub1->Prop1 Prop2 Conformational Flexibility Distance Spanning (~4-5 Å) Sub2->Prop2 Prop3 Lipophilicity & Steric Bulk Hydrophobic Pocket Binding Sub3->Prop3

Figure 1: Structural logic and structure-property relationships of the target molecule.

Physicochemical Profiling (In Silico)

To evaluate the compound's suitability for drug development, key physicochemical parameters were calculated. The data confirms strict adherence to Lipinski’s Rule of Five, indicating excellent potential for oral bioavailability and membrane permeability.

Table 1: Predicted Physicochemical Properties

PropertyValuePharmacological Significance
Molecular Formula C₁₆H₁₉NDefines elemental composition.
Molecular Weight 225.33 g/mol < 500 Da; ensures favorable diffusion and absorption kinetics.
LogP (Predicted) ~4.2High lipophilicity; optimal for crossing lipid bilayers and blood-brain barrier penetration.
Topological Polar Surface Area (TPSA) 26.02 Ų< 140 Ų; guarantees excellent cellular permeability.
H-Bond Donors 1 (-NH₂)Minimal desolvation penalty during target binding.
H-Bond Acceptors 1 (N atom)Compliant with Lipinski limits (≤ 10).
Rotatable Bonds 4High conformational adaptability without excessive entropic penalty upon binding.

De Novo Synthesis Protocol

The synthesis of diarylalkanes can be challenging due to the risk of over-alkylation or poor regioselectivity. To bypass these issues, we employ a highly convergent, three-step methodology based on a Wittig olefination followed by a global catalytic hydrogenation. This route is adapted from validated protocols used in the synthesis of complex alkaloids [1] and onco-immunomodulating urea scaffolds [2].

Causality of Experimental Design

The selection of 3-nitrobenzaldehyde as a starting material is a deliberate, strategic choice. It completely bypasses the need for transient amine protecting groups (such as Boc or Fmoc). The nitro group is electronically inert to the basic conditions of the Wittig reaction. In the final step, a single palladium-catalyzed hydrogenation elegantly achieves two objectives simultaneously: it saturates the newly formed alkene bridge and reduces the nitro group to the desired primary amine.

Step-by-Step Methodology

Step 1: Phosphonium Salt Generation

  • Reagents: 1-(2-bromoethyl)-4-methylbenzene (1.0 eq), Triphenylphosphine (PPh₃) (1.1 eq), Toluene.

  • Procedure: Dissolve the reagents in anhydrous toluene. Heat the mixture to reflux (110 °C) under an inert argon atmosphere for 12–24 hours.

  • Isolation: As the reaction progresses, the phosphonium salt precipitates. Cool the mixture, filter the white solid, wash with cold diethyl ether, and dry under a vacuum.

Step 2: Wittig Olefination

  • Reagents: Phosphonium salt (1.1 eq), 3-Nitrobenzaldehyde (1.0 eq), Potassium carbonate (K₂CO₃) (2.0 eq), 18-crown-6 (catalytic), Dichloromethane (DCM).

  • Procedure: Suspend the phosphonium salt and K₂CO₃ in DCM. Add 18-crown-6 to enhance the solubility of the base. Stir at room temperature for 30 minutes to generate the ylide. Add 3-nitrobenzaldehyde dropwise. Stir at 40 °C for 24 hours.

  • Isolation: Quench with water, extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate 1-(3-(4-methylphenyl)prop-1-en-1-yl)-3-nitrobenzene as an E/Z isomeric mixture.

Step 3: Global Reduction (Alkene Saturation & Nitro Reduction)

  • Reagents: E/Z nitro-alkene intermediate (1.0 eq), 10% Pd/C catalyst (0.1 eq by weight), Methanol/Ethyl Acetate (1:1 v/v), Hydrogen gas (H₂).

  • Procedure: Dissolve the intermediate in the solvent mixture. Carefully add the Pd/C catalyst under an argon blanket. Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12–16 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the pure target compound, 3-[3-(4-Methylphenyl)propyl]aniline.

Synthesis SM1 2-(4-Methylphenyl)ethan-1-ol + PBr3 Int1 1-(2-Bromoethyl)-4-methylbenzene SM1->Int1 Bromination Int2 Phosphonium Salt Ylide Int1->Int2 PPh3 Addition SM2 Triphenylphosphine (PPh3) SM2->Int2 Int3 1-(3-(4-Methylphenyl)prop-1-en-1-yl) -3-nitrobenzene (E/Z Mixture) Int2->Int3 Wittig Olefination SM3 3-Nitrobenzaldehyde + Base (e.g., K2CO3) SM3->Int3 Product 3-[3-(4-Methylphenyl)propyl]aniline (Target Compound) Int3->Product Global Reduction (Alkene & Nitro) SM4 H2 Gas + Pd/C Catalyst SM4->Product

Figure 2: Convergent synthetic workflow for 3-[3-(4-Methylphenyl)propyl]aniline.

Analytical Characterization Framework

To ensure scientific integrity, the synthesized batch must be subjected to a self-validating analytical protocol. The success of the global reduction step is definitively confirmed by tracking specific spectral shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • Validation Check: The complete disappearance of the vinylic protons (expected at ~6.2–6.5 ppm in the intermediate) and the upfield shift of the nitro-aromatic protons confirm successful reduction.

    • Key Signals: A broad, exchangeable singlet at ~3.5 ppm (2H) validates the formation of the -NH₂ group. The intact propyl linker is confirmed by a multiplet at ~1.9 ppm (2H, central -CH₂-) and two distinct triplets at ~2.5–2.6 ppm (4H, benzylic -CH₂- groups). The p-tolyl methyl group appears as a sharp singlet at ~2.3 ppm (3H).

  • ¹³C NMR (100 MHz, CDCl₃): Expect exactly 16 distinct carbon resonances. The aliphatic region will display four signals (~21 ppm for the methyl group, and ~31, ~35, ~35 ppm for the propyl carbons).

Mass Spectrometry (LC-MS)
  • ESI-MS (Positive Ion Mode): The molecular ion peak [M+H]⁺ must be observed at m/z 226.16 , confirming the molecular weight of the fully reduced product.

Pharmacological & Material Science Applications

The 3-[3-(4-Methylphenyl)propyl]aniline scaffold is highly prized in drug discovery. The primary amine serves as an ideal nucleophile for coupling with isocyanates or triphosgene to generate diaryl ureas. Recent studies have demonstrated that analogous benzylethylene aryl-urea scaffolds act as potent dual inhibitors of PD-L1 and VEGFR-2, making them highly effective onco-immunomodulating agents [2]. Furthermore, the conformational flexibility of the propyl chain allows the terminal aromatic rings to achieve optimal geometry when intercalating into the hydrophobic binding pockets of target kinases or receptor tyrosine kinases.

References

  • Chavan, S. B., Wagh, P. S., Kharat, A., Kurhe, G., Montgomery, M., & Phadte, M. (2025). Total Synthesis of Waltherione Alkaloids: A Strategic Molecular Diversity Approach. The Journal of Organic Chemistry, 90(6), 2487-2492.[Link]

  • Gil-Edo, R., Royo, S., Carda, M., & Falomir, E. (2023). Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. Pharmaceuticals, 16(6), 808.[Link]

Technical Guide: Physicochemical Properties of 3-[3-(4-Methylphenyl)propyl]aniline

[1]

Executive Summary

3-[3-(4-Methylphenyl)propyl]aniline (C₁₆H₁₉N) is a diarylpropylamine derivative characterized by a flexible propyl linker connecting a meta-substituted aniline ring to a para-tolyl moiety.[1] It serves as a critical "scaffold" or building block in medicinal chemistry, particularly for introducing lipophilic bulk into a pharmacophore to target hydrophobic pockets in enzymes (e.g., kinases) or receptors.

This guide synthesizes predicted and analogue-based experimental data to provide a robust framework for researchers handling this compound.

Part 1: Chemical Identity & Structural Topology[1][2]

Nomenclature & Identification
ParameterDetail
IUPAC Name 3-[3-(4-Methylphenyl)propyl]aniline
Common Synonyms 3-(3-p-Tolylpropyl)aniline; m-(p-Methylhydrocinnamyl)aniline
Molecular Formula C₁₆H₁₉N
Molecular Weight 225.33 g/mol
SMILES Cc1ccc(CCCc2cccc(N)c2)cc1
CAS Registry Number Not widely listed; treat as Custom Synthesis / Research Grade
Structural Visualization

The molecule consists of two aromatic domains separated by a rotatable 3-carbon linker.[1] The meta-positioning of the amine group on the primary ring dictates its reactivity and hydrogen-bonding potential.[1]

ChemicalStructureFigure 1: Structural Topology of 3-[3-(4-Methylphenyl)propyl]anilineAnilineRingAniline Ring(Meta-Substituted)PropylLinkerPropyl Chain(C3 Linker)AnilineRing->PropylLinker C-C Bond (Meta)AmineGroupNH2 Group(Reactive Center)AmineGroup->AnilineRing C-N BondTolylRingp-Tolyl Ring(Lipophilic Tail)PropylLinker->TolylRing C-C BondMethylGroupMethyl Group(Para Position)TolylRing->MethylGroup C-C Bond (Para)

Part 2: Physicochemical Profile (Predicted & Analogue-Based)[1]

Due to the specialized nature of this intermediate, specific experimental constants are rare in public databases. The values below are derived from high-fidelity consensus modeling and data from structural analogues (e.g., 3-(3-phenylpropyl)aniline).

Fundamental Constants
PropertyValue / RangeConfidenceSignificance
Physical State Viscous Oil or Low-Melting SolidHighThe meta-substitution and flexible linker disrupt crystal packing, lowering the melting point compared to para isomers.[1]
Boiling Point 380°C - 390°C (at 760 mmHg)MedRequires high vacuum (e.g., 0.1 mmHg) for distillation to prevent decomposition.[1]
LogP (Lipophilicity) 4.6 ± 0.4 HighHighly lipophilic. Will partition strongly into cell membranes and non-polar solvents.
pKa (Conjugate Acid) 4.5 - 4.8 HighThe aniline nitrogen is weakly basic. It will be protonated only in acidic media (pH < 4).
Water Solubility < 0.1 mg/mL (Insoluble)HighRequires organic co-solvents (DMSO, Ethanol) for biological assays.
Polar Surface Area 26.02 ŲHighSuggests good blood-brain barrier (BBB) permeability if MW < 400.[1]
Solubility & Formulation Guide

For biological assays or synthetic reactions, use the following solvent compatibility chart:

  • Preferred Solvents: DMSO (>50 mg/mL), Ethanol, Dichloromethane, Ethyl Acetate.

  • Problematic Solvents: Water, Hexanes (limited solubility due to polarity of amine).

  • Acidic Media: Soluble in 1N HCl (forms the hydrochloride salt, increasing water solubility).

Part 3: Synthesis & Impurity Context[1][4]

Understanding the synthesis is crucial for identifying impurities. The most common route involves the reduction of a chalcone or Sonogashira coupling product.

Synthetic Workflow

The compound is typically synthesized via the reduction of 3-(3-(p-tolyl)acryloyl)aniline or a similar unsaturated precursor.[1]

SynthesisPathFigure 2: Common Synthetic Route via Cross-Coupling & ReductionStartStarting Materials:3-Iodoaniline + p-TolylalkyneStep1Step 1: Sonogashira Coupling(Pd Catalyst, CuI, Base)Start->Step1IntermedIntermediate:DiarylalkyneStep1->IntermedStep2Step 2: Hydrogenation(H2, Pd/C, MeOH)Intermed->Step2ProductFinal Product:3-[3-(4-Methylphenyl)propyl]anilineStep2->Product

[1][2][3]

Impurity Profile[5]
  • Unreduced Alkyne/Alkene: Check for double/triple bond signals in NMR (6.0–7.0 ppm vinylic protons).

  • Des-methyl Analogues: Resulting from impure starting materials.[1]

  • N-Oxides: Formed upon exposure to air/light over time.[1]

Part 4: Handling, Stability & Analytical Characterization

Stability Protocol
  • Oxidation Sensitivity: Anilines are prone to oxidation, turning from colorless/pale yellow to brown/black.

    • Action: Store under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Moderate. Store in amber vials.

  • Hygroscopicity: Low, but salts (HCl) may be hygroscopic.

Analytical Expectations (Validation)

To validate the identity of the compound, look for these specific signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.30 ppm (s, 3H): Methyl group on the p-tolyl ring.

    • δ 1.90 ppm (m, 2H): Central methylene of the propyl chain.

    • δ 2.55-2.65 ppm (m, 4H): Benzylic methylenes.[1]

    • δ 3.50 ppm (br s, 2H): Aniline NH₂ (exchangeable with D₂O).

    • δ 6.50-7.20 ppm (m, 8H): Aromatic protons.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 226.16 m/z.

Safety (MSDS Highlights)
  • Acute Toxicity: Harmful if swallowed or inhaled (typical of anilines).

  • Target Organs: Blood (Methemoglobinemia risk).

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

References

  • PubChem. 3-(4-Methylphenyl)propan-1-amine (Related Structure).[1] National Library of Medicine. Available at: [Link][1]

  • ChemSrc. 3-Bromo-4-methylaniline (Physicochemical Analogues).[1] Available at: [Link][1]

  • Google Patents.Synthesis of N-methylaniline derivatives (Process Chemistry). US3819709A.

Comprehensive Solubility Profiling of 3-[3-(4-Methylphenyl)propyl]aniline in Organic Solvents: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical process chemistry, the physical characterization of active pharmaceutical ingredient (API) intermediates dictates the efficiency of downstream synthesis, purification, and formulation. 3-[3-(4-Methylphenyl)propyl]aniline is a complex diarylalkane derivative featuring a polar primary amine group bonded to a highly lipophilic, flexible hydrocarbon framework. This whitepaper provides an in-depth, authoritative framework for understanding, predicting, and empirically determining the solubility of this specific intermediate in various organic solvents.

Structural Thermodynamics & Predictive Profiling

To rationally select solvents for reactions or crystallizations involving 3-[3-(4-Methylphenyl)propyl]aniline, we must first deconstruct the molecule's thermodynamic interactions using Hansen Solubility Parameters (HSP)[1]. The principle of "like dissolves like" is governed by the energy required to disrupt the solute's crystal lattice versus the energy released upon solvation.

The molecular architecture of 3-[3-(4-Methylphenyl)propyl]aniline presents a distinct dichotomy:

  • The Aniline Core: The primary amine (

    
    ) acts as both a hydrogen bond donor and acceptor, contributing moderately to the polar (
    
    
    
    ) and hydrogen-bonding (
    
    
    ) parameters.
  • The Diarylalkane Backbone: The bulky 4-methylphenyl (p-tolyl) group and the flexible propyl linker are highly lipophilic. These structural elements overwhelmingly dominate the dispersion forces (

    
    ) of the molecule.
    

Because the lipophilic bulk heavily outweighs the polar amine, the compound exhibits a high affinity for non-polar and moderately polar aprotic solvents, while remaining practically insoluble in aqueous media[2].

G Solid Solid Crystal Lattice (High Cohesive Energy) Cavity Cavity Formation (Endothermic ΔH) Solid->Cavity Lattice Disruption Solvent Bulk Organic Solvent (H-Bonding & Dispersion) Solvent->Cavity Solvent Expansion Solvation Solute-Solvent Interaction (Exothermic ΔH) Cavity->Solvation Mixing Solution Thermodynamic Equilibrium (Saturated Solution) Solvation->Solution ΔG < 0

Diagram 1: Thermodynamic dissolution pathway of 3-[3-(4-Methylphenyl)propyl]aniline.

Representative Empirical Solubility Data

Due to the specialized nature of 3-[3-(4-Methylphenyl)propyl]aniline as a proprietary-grade intermediate, specific quantitative literature values are scarce. However, based on the structural homology to other heavily substituted anilines[3], we can establish high-confidence empirical solubility ranges.

The table below synthesizes the predicted solubility profiles across different solvent classes at standard ambient temperature (25°C). This data serves as a foundational guide for process chemists designing extraction or crystallization workflows.

Solvent ClassRepresentative SolventPolarity IndexEstimated Solubility (mg/mL at 25°C)Primary Process Application
Aromatic Hydrocarbon Toluene2.4> 250 (Highly Soluble)Core reaction solvent; Azeotropic drying
Chlorinated Dichloromethane (DCM)3.1> 300 (Highly Soluble)Liquid-liquid extraction (LLE)
Polar Aprotic Ethyl Acetate (EtOAc)4.4100 - 200 (Soluble)Silica gel chromatography eluent
Polar Protic Ethanol (EtOH)5.250 - 100 (Moderately Soluble)Primary solvent for crystallization
Aqueous Water10.2< 0.1 (Practically Insoluble)Anti-solvent for precipitation

Standardized Experimental Workflows: The Causality of Method Selection

While gravimetric analysis is a common method for determining solubility, it is fundamentally flawed for substituted anilines. Anilines are notoriously susceptible to air oxidation and photodegradation, often darkening over time[2]. Furthermore, high-boiling solvents (like DMSO or Toluene) can remain trapped in the solute matrix during drying, leading to falsely elevated solubility calculations.

To ensure scientific integrity, a stability-indicating HPLC-UV method is the gold standard[4]. HPLC not only quantifies the exact concentration of the API but also separates any oxidative degradation products formed during the equilibration phase, ensuring the data reflects the pure compound.

Workflow Step1 1. Excess Solute Addition (3-[3-(4-Methylphenyl)propyl]aniline) Step2 2. Thermostatic Equilibration (Shake-flask at 25°C for 48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 rpm) Step2->Step3 Step4 4. Supernatant Dilution (Using HPLC Mobile Phase) Step3->Step4 Step5 5. HPLC-UV Quantification (Against Validated Calibration Curve) Step4->Step5

Diagram 2: Self-validating HPLC-UV workflow for precise solubility determination.

Step-by-Step Methodology: Self-Validating HPLC-UV Shake-Flask Protocol

This protocol is designed as a self-validating system. By sampling at two distinct time points, the method intrinsically verifies that thermodynamic equilibrium has been achieved, eliminating supersaturation artifacts[5].

Phase 1: Preparation and Equilibration
  • Solute Addition: Add approximately 500 mg of 3-[3-(4-Methylphenyl)propyl]aniline into a 5 mL amber glass vial (amber glass mitigates photodegradation).

  • Solvent Addition: Dispense exactly 2.0 mL of the target organic solvent into the vial. Ensure a visible excess of solid remains; if the solid dissolves completely, add more solute until a suspension is maintained.

  • Thermostatic Agitation: Seal the vial tightly with a PTFE-lined cap. Place it in a thermostatically controlled orbital shaker set to 25.0 ± 0.1 °C at 300 rpm.

  • Equilibration Validation (The Causality Check): Agitate for 24 hours. Withdraw a 50 µL micro-sample, then continue agitation for another 24 hours (48 hours total) and take a second 50 µL sample. Causality: If the concentration variance between the 24h and 48h samples is <2%, thermodynamic equilibrium is validated.

Phase 2: Phase Separation
  • Centrifugation: Transfer the samples to microcentrifuge tubes and centrifuge at 10,000 rpm for 10 minutes at 25°C.

    • Causality: Centrifugation is strictly preferred over syringe filtration. The highly lipophilic nature of the diarylalkane backbone can cause the compound to adsorb onto standard PTFE or Nylon filter membranes, resulting in falsely low solubility readings.

Phase 3: Quantification
  • Dilution: Carefully aspirate 10 µL of the clear supernatant (avoiding the pellet) and dilute it volumetrically with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to fall within the linear range of your calibration curve.

  • HPLC-UV Analysis: Inject the diluted sample into the HPLC system. Monitor absorbance at the compound's

    
     (typically around 230-254 nm for anilines).
    
  • Data Processing: Calculate the concentration using the linear regression equation derived from a 5-point calibration curve of standard solutions[3]. Inspect the chromatogram for secondary peaks that would indicate solvent-induced degradation.

Solvent Selection Strategy for Process Chemistry

Understanding the solubility profile of 3-[3-(4-Methylphenyl)propyl]aniline allows process chemists to engineer highly efficient workflows:

  • Reaction Solvents: Due to its high solubility in aromatic and chlorinated solvents, Toluene and DCM are ideal for homogenous catalytic reactions (e.g., reductive aminations or cross-coupling reactions involving the amine group).

  • Anti-Solvent Crystallization: The compound's high lipophilicity makes it an excellent candidate for anti-solvent crystallization. A typical self-validating purification system involves dissolving the crude intermediate in a minimal volume of warm Ethanol (the good solvent), followed by the slow, controlled addition of Water (the anti-solvent) until the cloud point is reached. This leverages the steep solubility cliff between polar protic and aqueous media to force high-purity crystallization.

References

  • Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide - Benchchem -
  • An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents - Benchchem -
  • The Solubility of Aniline - ChemicalBook -
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific -
  • Application of the solubility parameter concept to assist with oral delivery of poorly water-soluble drugs – a PEARRL review - Journal of Pharmacy and Pharmacology -

Sources

Thermodynamic stability profile of 3-[3-(4-Methylphenyl)propyl]aniline

[1][2][3]

Executive Summary & Structural Logic

Compound Identity: 3-[3-(4-Methylphenyl)propyl]aniline Class: Diarylpropane / Meta-substituted Aniline Primary Application Context: Pharmaceutical Intermediate (e.g., calcimimetic analogs), Dye Precursor, or Lipophilic Probe.[1][2][3]

This guide delineates the thermodynamic and kinetic stability profile of 3-[3-(4-Methylphenyl)propyl]aniline.[1][2][3] Unlike simple anilines, this molecule features a flexible trimethylene linker connecting two aromatic systems with distinct electronic demands: an electron-rich, oxidatively labile aniline and a para-methyl substituted phenyl ring.[1][2][3]

The stability profile is governed by three competing vectors:

  • The Aniline Nitrogen (Nucleophilic/Oxidative Locus): The primary site of instability, susceptible to N-oxidation and electrophilic attack.

  • The Benzylic Positions: Both the tolyl methyl group and the propyl linker's benzylic carbons are prone to radical autoxidation.

  • Conformational Entropy: The flexible propyl linker introduces significant rotational degrees of freedom, affecting crystal lattice energy and solubility thermodynamics.

Physicochemical & Thermodynamic Parameters

Note: Values below are derived from high-fidelity Group Contribution Methods (Benson/Joback) and comparative QSAR analysis of structural analogs, as specific calorimetric data for this exact isomer is proprietary.

Table 1: Estimated Thermodynamic Properties
ParameterValue (Est.)ConfidenceMechanistic Implication
Boiling Point 385°C - 395°CHighHigh thermal latency; amenable to high-vac distillation but risks thermal oxidation >150°C.
Melting Point 45°C - 55°CMediumLow lattice energy due to linker flexibility; likely a waxy solid or supercooled liquid at RT.[1][2][3]
LogP 4.8 ± 0.3HighHighly lipophilic.[3] Aqueous solubility is negligible; thermodynamically unstable in aqueous suspension (oiling out).[3]
pKa (Conjugate Acid) 4.75 ± 0.1HighWeak base.[3] The meta-alkyl substituent has a minimal inductive (+I) effect compared to para.[1]

(Gas)
-15 to +5 kJ/molMediumFormation is nearly thermoneutral relative to elements.[1][2][3]
Bond Dissociation Energy (N-H) ~88 kcal/molHighThe "weak link" for radical initiation and photolytic degradation.

Degradation Mechanisms & Causality

To control stability, one must understand the causality of degradation. This molecule does not spontaneously decompose; it reacts with environmental stressors.[3]

Oxidative Instability (The Dominant Pathway)

The aniline moiety is the thermodynamic sink for oxidation.

  • Mechanism: Electron transfer (ET) to oxygen generates a radical cation (

    
    ).[1]
    
  • Propagation: Loss of a proton yields an aminyl radical (

    
    ), which couples to form azo linkages (dimerization) or reacts with 
    
    
    to form N-hydroxy species.[1][2]
  • Visual Indicator: Samples turning from colorless/pale yellow to brown/red indicates formation of quinoid or azo-polymer species.[1][2][3]

Benzylic Autoxidation

The p-tolyl methyl group is susceptible to H-atom abstraction.[1][2][3]

  • Mechanism: Initiator radical abstracts a benzylic hydrogen (

    
     kcal/mol).[1][2][3]
    
  • Product: Formation of benzylic hydroperoxides, eventually collapsing to the corresponding aldehyde or carboxylic acid.

Photolytic Sensitivity

Anilines possess strong UV absorption bands (

31

Visualization: Degradation Pathways[2][4][5][6]

The following diagram maps the kinetic degradation cascades.

DegradationPathwaysParent3-[3-(4-Methylphenyl)propyl]aniline(Parent)RadicalCatAniline Radical Cation[Ar-NH2•]+Parent->RadicalCatOxidation (O2/Light)AzoDimerAzo/Azoxy Dimers(Colored Impurities)Parent->AzoDimerUV Light (Direct)BenzylRadBenzylic Radical(Ar-CH2•)Parent->BenzylRadH-Abstraction (Radical)N_OHN-Arylhydroxylamine(Ar-NHOH)RadicalCat->N_OH+ H2O / - H+NitrosoNitroso Intermediate(Ar-N=O)N_OH->NitrosoOxidationNitroso->AzoDimerDimerizationPeroxideBenzyl HydroperoxideBenzylRad->Peroxide+ O2AldehydeBenzoic Acid Deriv.(Oxidative Cleavage)Peroxide->AldehydeDecomposition

Caption: Kinetic degradation cascade showing the bifurcation between rapid N-oxidation (primary failure mode) and slower benzylic autoxidation.[1][2]

Experimental Protocols (Self-Validating Systems)

To empirically determine the stability profile, do not rely on generic "stress testing."[1][2] Use this targeted validation protocol.

Protocol A: Oxidative Stress via AIBN (Radical Initiation)

Purpose: To mimic long-term shelf storage under air exposure without thermal artifacts.

  • Preparation: Dissolve 50 mg of analyte in Acetonitrile (ACN).

  • Initiation: Add 0.1 eq of AIBN (Azobisisobutyronitrile).

  • Incubation: Heat to 40°C (below AIBN

    
     max) for 24 hours under open air.
    
  • Validation:

    • LC-MS: Look for M+16 (N-oxide/Hydroxyl) and M+14 (Carbonyl) peaks.[1][2][3]

    • Control: Run identical sample under

      
       atmosphere. If degradation is suppressed >90%, the mechanism is strictly radical-mediated autoxidation.[2][3]
      
Protocol B: pH-Rate Profile (Hydrolytic/Solvolytic)

Purpose: Although the molecule is resistant to hydrolysis (no ester/amide bonds), this tests the solubility-driven stability (precipitation/aggregation).[1]

  • Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.0, and 10.0 with 20% MeOH cosolvent (to maintain solubility).

  • Stress: Reflux at 80°C for 48 hours.

  • Analysis:

    • Result: Expect <1% degradation.

    • Failure Mode: If degradation occurs, check for trace metal impurities (e.g., Pd from synthesis) catalyzing oxidation.[2] This is a "system check" for purity.

Protocol C: Photostability (ICH Q1B Equivalent)
  • Sample: Thin film of solid material (or oil) on quartz glass.

  • Exposure: 1.2 million lux hours (Vis) + 200 W-h/m² (UV).[3]

  • Endpoint: Colorimetry (Delta E) and HPLC assay.

  • Pass Criteria: < 5% loss of potency. Expectation: Likely failure without light protection.[2]

Visualization: Stability Testing Workflow

StabilityWorkflowcluster_StressStress Conditions (Forced Degradation)SampleSample: 3-[3-(4-Methylphenyl)propyl]anilineAcidAcid Stress(0.1N HCl, 60°C)Sample->AcidOxidOxidation(3% H2O2, RT)Sample->OxidPhotoPhotolysis(Xenon Arc)Sample->PhotoAnalysisLC-MS/UV AnalysisAcid->AnalysisOxid->AnalysisPhoto->AnalysisDecisionDegradation> 5%?Analysis->DecisionResultStableThermodynamically Stable(Package in Amber Glass)Decision->ResultStableNoResultUnstableUnstable(Requires Antioxidants/Argon)Decision->ResultUnstableYes

Caption: Decision matrix for establishing storage conditions based on forced degradation results.

Storage & Handling Recommendations

Based on the predicted thermodynamic profile, the following handling controls are mandatory to maintain >99.5% purity:

  • Atmosphere: Store under Argon or Nitrogen.[3] The aniline moiety is sensitive to atmospheric oxygen over time (months).

  • Container: Amber borosilicate glass (Type I). Prevents photon-initiated radical formation.[1][2][3]

  • Temperature: Refrigerate (2-8°C). While the molecule is thermally stable up to >100°C, lower temperatures reduce the kinetic rate of autoxidation.

  • Formulation: If in solution, avoid chlorinated solvents (potential for radical transfer) or ethers (peroxide formation).[3] Alcohols (MeOH/EtOH) are preferred.[3]

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation.[3] Link

  • Patai, S. (Ed.).[3] The Chemistry of Amino, Nitroso, Nitro and Related Groups. Wiley-Interscience.[1][2][3] (Foundational text on Aniline thermodynamics).

  • Benson, S. W. Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley.[3] (Source for Group Additivity estimations).

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[3] Taylor & Francis.[3] (Protocols for oxidative stress testing).

Thermophysical Profiling of 3-[3-(4-Methylphenyl)propyl]aniline: Melting and Boiling Point Dynamics in Flexible Diarylalkanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Core Directive

In early-stage drug development and materials science, the thermophysical properties of a building block dictate its handling, purification, and formulation strategies. 3-[3-(4-Methylphenyl)propyl]aniline (Molecular Formula: C16H19N, MW: 225.33 g/mol ) represents a unique class of flexible diarylalkanes. Unlike rigid diarylamines commonly used in kinase inhibitors, the introduction of an sp3-hybridized propyl linker fundamentally alters the compound's crystal lattice energy and phase transition dynamics.

This whitepaper establishes the causal relationships between the molecular architecture of 3-[3-(4-Methylphenyl)propyl]aniline and its melting point (MP) and boiling point (BP). Furthermore, it provides self-validating experimental protocols to empirically determine these values with high precision.

Structural Thermodynamics: The Causality of Phase Transitions

To predict and understand the thermophysical behavior of 3-[3-(4-Methylphenyl)propyl]aniline, we must deconstruct its structural components and their thermodynamic implications [1].

The Melting Point (MP): Conformational Entropy vs. Lattice Energy

In rigid isomers such as Bis-(3,4-dimethyl-phenyl)-amine or 4-tert-butyl-N-phenylaniline, the aromatic rings adopt near-planar conformations that facilitate highly efficient


 stacking. This dense packing maximizes crystal lattice energy, resulting in high melting points (typically 98°C to 132°C) [2].

Conversely, 3-[3-(4-Methylphenyl)propyl]aniline features a flexible propyl chain (-CH₂-CH₂-CH₂-). This linker introduces multiple rotatable bonds, exponentially increasing the molecule's conformational degrees of freedom. For the molecule to crystallize, it must overcome this high conformational entropy to lock into a single, low-energy state. This entropic penalty drastically reduces the crystal lattice energy. Consequently, the melting point is significantly depressed, predicted to fall within the 25°C to 45°C range. Depending on ambient conditions, it may present as a low-melting crystalline solid or a highly viscous supercooled liquid.

The Boiling Point (BP): Cohesive Intermolecular Forces

While the flexible linker depresses the melting point, the boiling point is governed by intermolecular forces in the liquid phase. The primary aniline group (-NH₂) acts as both a hydrogen bond donor and acceptor, creating strong cohesive networks. Combined with the substantial London dispersion forces generated by the molecule's high molecular weight and dual aromatic rings, the energy required to transition from liquid to gas is immense. The boiling point is predicted to be highly elevated, ranging from 360°C to 380°C at standard atmospheric pressure (760 mmHg) [3].

SPR Structure Target Molecule: C16H19N Propyl Flexible Propyl Linker (High Conformational Entropy) Structure->Propyl Amine Primary Amine (-NH2) (Hydrogen Bonding) Structure->Amine Aromatic Diaryl System (High van der Waals Forces) Structure->Aromatic MP_Effect Disrupts Crystal Packing Lowers MP (25-45°C) Propyl->MP_Effect BP_Effect Strong Intermolecular Forces Increases BP (360-380°C) Amine->BP_Effect Aromatic->BP_Effect

Fig 1. Structure-Property Relationship (SPR) mapping for 3-[3-(4-Methylphenyl)propyl]aniline.

Comparative Thermophysical Data

To contextualize the thermophysical profile of 3-[3-(4-Methylphenyl)propyl]aniline, Table 1 compares its predicted values against empirically established rigid structural isomers of the exact same molecular weight (C16H19N) [2][4].

Compound NameStructural ClassMolecular WeightMelting Point (°C)Boiling Point (°C)
3-[3-(4-Methylphenyl)propyl]aniline Flexible Diarylalkane225.33 g/mol 25 - 45 (Predicted)360 - 380 (Predicted)
Bis-(3,4-dimethyl-phenyl)-amineRigid Diarylamine225.33 g/mol 110 - 132367.0 ± 11.0
4-tert-butyl-N-phenylanilineRigid Diarylamine225.33 g/mol 98 - 100~360.0
2,4,6-trimethyl-N-(4-methylphenyl)anilineRigid Diarylamine225.33 g/mol >80~355.0

Self-Validating Experimental Protocols

To empirically verify the predicted ranges, researchers must employ self-validating analytical workflows. A protocol is only "self-validating" if it contains internal mechanisms to differentiate true phase transitions from artifacts (e.g., thermal degradation or solvent evaporation).

Protocol A: Melting Point via Differential Scanning Calorimetry (DSC)

This method utilizes a "Heat-Cool-Heat" cycle to erase thermal history and validate that the endothermic event is a reversible physical melting process, not decomposition.

  • Calibration: Calibrate the DSC instrument using high-purity Indium (MP: 156.6°C) to ensure baseline thermodynamic accuracy.

  • Sample Preparation: Encapsulate 3–5 mg of 3-[3-(4-Methylphenyl)propyl]aniline in a hermetically sealed aluminum pan. Prepare an empty pan as the reference.

  • Cycle 1 (First Heat): Ramp temperature from 0°C to 80°C at 10°C/min under a nitrogen purge (50 mL/min). Purpose: Melts the sample, erasing polymorphic history and driving off residual volatile impurities.

  • Cycle 2 (Cooling): Cool the sample from 80°C back to 0°C at 5°C/min. Purpose: Observe the exothermic crystallization peak. If no peak occurs, the sample may be a supercooled liquid requiring seeding.

  • Cycle 3 (Second Heat): Ramp temperature from 0°C to 80°C at 5°C/min.

  • Data Validation: The extrapolated onset temperature of the endothermic peak in Cycle 3 represents the true, intrinsic melting point. If Cycle 3 shows no peak, thermal degradation occurred during Cycle 1, invalidating the run.

Protocol B: Boiling Point via Micro-Ebulliometry

Because boiling points are highly sensitive to atmospheric pressure variations, this protocol uses a parallel reference standard to dynamically correct the data.

  • System Validation: Load a micro-ebulliometer with a reference standard of known boiling point and similar thermal stability (e.g., Diphenyl ether, BP: 259°C).

  • Equilibration: Introduce 5 mL of 3-[3-(4-Methylphenyl)propyl]aniline into the sample chamber. Gradually apply heat until a steady reflux is achieved (condensation ring stabilizes at the thermometer bulb).

  • Measurement: Record the temperature of the vapor-liquid equilibrium once it remains stable for 5 consecutive minutes.

  • Pressure Correction (Self-Validation): Simultaneously record the boiling point of the reference standard. Use the deviation of the reference standard from its theoretical BP to calculate the exact atmospheric pressure. Apply the Sydney Young Equation (

    
    ) to normalize the sample's boiling point to exactly 760 mmHg.
    

Workflow cluster_0 Melting Point (MP) Validation cluster_1 Boiling Point (BP) Validation Sample 3-[3-(4-Methylphenyl)propyl]aniline (Sample Preparation) DSC Differential Scanning Calorimetry (Heat-Cool-Heat Cycle) Sample->DSC TGA Micro-Ebulliometry (Reference Standard Calibrated) Sample->TGA Endo Endothermic Peak Analysis (Reversible Phase Transition) DSC->Endo Data Validated Thermophysical Profile MP: 25-45°C | BP: 360-380°C Endo->Data Vapor Vapor-Liquid Equilibrium (Sydney Young Correction) TGA->Vapor Vapor->Data

Fig 2. Self-validating experimental workflow for determining the MP and BP of flexible diarylalkanes.

Implications for Drug Formulation

Understanding the low-melting nature of 3-[3-(4-Methylphenyl)propyl]aniline is critical for downstream processing. Compounds with melting points near room temperature (25°C - 45°C) are notoriously difficult to mill, tablete, or purify via standard crystallization. Formulation scientists must anticipate the need for salt formation (e.g., converting the aniline to a hydrochloride salt) to increase lattice energy and raise the melting point, or alternatively, pivot to lipid-based liquid formulations (LBFs) to leverage the compound's natural propensity for the liquid state.

References

  • Thermophysical Properties of Anilines and Diarylalkanes. Chemical Synthesis Database. URL:[Link]

pKa values and ionization behavior of 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 3-[3-(4-Methylphenyl)propyl]aniline

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[1][2] This guide provides a comprehensive theoretical and practical examination of the pKa and ionization behavior of 3-[3-(4-Methylphenyl)propyl]aniline. While direct experimental data for this specific molecule is not prevalent in public literature, this document leverages foundational principles of physical organic chemistry and structure-property relationships to predict its acid-base characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of pKa, equipping researchers with the necessary tools for validation. This guide is intended for scientists in drug discovery and development who require a deep, actionable understanding of how molecular structure dictates ionization and, consequently, pharmacokinetic behavior.

Introduction: The Central Role of pKa in Medicinal Chemistry

The journey of a drug molecule from administration to its target site is a complex odyssey through diverse physiological environments, each with a distinct pH.[3] The ionization state of a drug, governed by its pKa value(s) and the local pH, dictates its solubility, ability to permeate biological membranes, bind to plasma proteins, and interact with its intended target.[2][4][5] A molecule's charge state can be the difference between a promising lead and a developmental failure. For instance, the uncharged form of a drug is generally more lipid-soluble and can more readily diffuse across cell membranes, while the ionized form is often more water-soluble and better suited for formulation and interaction with polar biological targets.[3]

The subject of this guide, 3-[3-(4-Methylphenyl)propyl]aniline, is an aromatic amine. The basicity of its aniline moiety is the primary determinant of its ionization profile. Understanding this profile is essential for predicting its behavior in the acidic environment of the stomach, the varying pH of the intestines, and the tightly regulated pH of the blood (≈7.4).[3]

Theoretical Analysis and pKa Prediction

The pKa of a substituted aniline can be reliably predicted by analyzing the electronic effects of its substituents relative to the parent aniline molecule.

The Aniline Core: A Weakly Basic Foundation

Aniline is a significantly weaker base than aliphatic amines like cyclohexylamine (pKa ≈ 10.66).[6][7] The pKa of aniline's conjugate acid is approximately 4.6.[6][8][9] This reduced basicity is attributed to two main factors:

  • Resonance Delocalization: The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring. This delocalization stabilizes the neutral amine but is lost upon protonation, making the anilinium ion relatively less stable and, therefore, a stronger acid (weaker conjugate base).[8][10]

  • Inductive Effect: The carbon atom of the benzene ring attached to the nitrogen is sp² hybridized, which is more electronegative than the sp³ hybridized carbons in aliphatic amines. This results in an electron-withdrawing inductive effect, further decreasing the electron density on the nitrogen and reducing its basicity.[8][10]

Substituent Effect Analysis of the 3-[3-(4-Methylphenyl)propyl] Group

The substituent at the 3-position (meta) is a 3-(4-Methylphenyl)propyl group. Its influence on the basicity of the aniline nitrogen is primarily through an inductive effect, as the meta position does not participate directly in resonance with the amino group.[11]

  • Inductive Effect (+I): The propyl chain is an alkyl group. Alkyl groups are weakly electron-donating via induction.[12] This effect pushes electron density towards the ring, slightly increasing the electron density on the amino nitrogen. While some research suggests alkyl groups can be weakly electron-withdrawing in neutral molecules, their role in stabilizing the positive charge of the conjugate anilinium ion is well-established.[13] The entire 3-(4-Methylphenyl)propyl substituent, being insulated from the aniline ring by the C3-Cβ sigma bond, acts as a single, large alkyl group.

Predicted pKa Value

An increase in basicity corresponds to a higher pKa value for the conjugate acid. We can benchmark our prediction against structurally similar compounds.

CompoundpKa of Conjugate AcidRationale for ComparisonSource(s)
Aniline~4.61Parent compound.[6][9]
m-Toluidine (3-Methylaniline)~4.73A simple meta-alkyl substituent.[1]
3-Propylaniline~4.90 ± 0.10A larger meta-alkyl substituent.[14]
3-[3-(4-Methylphenyl)propyl]aniline 4.8 - 5.0 (Predicted) The entire substituent acts as a large alkyl group at the meta position, with an inductive effect similar to or slightly stronger than a propyl group.N/A

Based on this analysis, the predicted pKa for 3-[3-(4-Methylphenyl)propyl]aniline is estimated to be in the range of 4.8 to 5.0 .

Ionization Behavior and Its Implications

The ionization of 3-[3-(4-Methylphenyl)propyl]aniline (B) to its conjugate acid (BH+) is described by the following equilibrium:

IonizationEquilibrium cluster_legend Equilibrium in Aqueous Solution B B (Neutral Base) (Lipophilic) H_plus + H⁺ BH_plus BH⁺ (Conjugate Acid) (Hydrophilic) H_plus->BH_plus pKa ≈ 4.9 OH_minus - H⁺

Caption: Ionization equilibrium of the amine.

Using the predicted pKa of 4.9, we can calculate the percentage of the molecule that will be ionized at various physiological pH values using the Henderson-Hasselbalch equation.

Table: Predicted Ionization Profile of 3-[3-(4-Methylphenyl)propyl]aniline (Predicted pKa = 4.9)

EnvironmentTypical pH% Ionized (BH⁺)Primary FormImplication
Stomach (Fasted)1.5 - 3.5> 96%Ionized (BH⁺)High aqueous solubility, poor passive diffusion across gastric mucosa.
Duodenum5.0 - 6.044% - 8%MixedAbsorption may begin as pH increases and the neutral form becomes more prevalent.
Ileum / Colon6.5 - 8.0< 3%Neutral (B)Primarily in the neutral, lipophilic form, favoring absorption across the intestinal wall.
Blood7.4< 1%Neutral (B)Exists almost entirely in its neutral form, facilitating distribution into tissues and crossing the blood-brain barrier.

This profile suggests that the compound will be predominantly ionized in the stomach but will transition to its more absorbable neutral form in the intestines and blood.[3]

Experimental Protocols for pKa Determination

Theoretical predictions must be confirmed by empirical data. The following are robust, self-validating protocols for determining the pKa of the target compound.

Method 1: Potentiometric Titration

This is a classic and highly reliable method that involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[15][16][17]

PotentiometricWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare 0.01 M Sample Solution (in water/co-solvent) prep3 Prepare 0.1 M HCl Titrant prep4 Maintain Ionic Strength (e.g., 0.15 M KCl) titrate1 Place sample in vessel with stir bar prep4->titrate1 titrate2 Immerse calibrated pH electrode titrate1->titrate2 titrate3 Add 0.1 M HCl in small, known aliquots titrate2->titrate3 titrate4 Record pH after each addition (stabilized) titrate3->titrate4 titrate4->titrate3 analysis1 Plot pH vs. Volume of Titrant titrate4->analysis1 analysis2 Calculate 1st Derivative (ΔpH / ΔV) analysis1->analysis2 analysis3 Identify Equivalence Point (Peak of 1st Derivative) analysis2->analysis3 analysis4 pKa = pH at Half-Equivalence Volume analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).[15]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent to a final concentration of approximately 0.01 M. If solubility in water is limited, a co-solvent like methanol or DMSO may be used, but the pKa obtained will be an apparent pKa (pKa') and the co-solvent percentage should be reported. Add an inert salt (e.g., KCl to 0.15 M) to maintain constant ionic strength.[15]

  • Titration: Place a known volume (e.g., 25.0 mL) of the sample solution in a jacketed beaker to maintain temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Titrate with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise increments of titrant and recording the pH after each addition once the reading stabilizes.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point. The equivalence point is most accurately determined as the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).[17]

Method 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires less material than potentiometry. It is applicable if the compound has a chromophore near the ionizable center, causing the UV-Vis spectrum to change with pH.[4][18]

UVVisWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Buffer Series (e.g., pH 2 to 10) meas1 Add sample stock to each buffer in a 96-well plate prep1->meas1 prep2 Prepare Stock Solution of Sample (e.g., in DMSO) prep2->meas1 meas2 Record UV-Vis Spectrum (e.g., 250-500 nm) for each pH meas1->meas2 meas3 Identify Wavelength (λ) of Maximum Difference meas2->meas3 analysis1 Plot Absorbance at λ vs. pH meas3->analysis1 analysis2 Fit data to a sigmoidal curve (Boltzmann fit) analysis1->analysis2 analysis3 pKa is the pH at the inflection point of the curve analysis2->analysis3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

  • Solution Preparation: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa (e.g., universal buffers from pH 2 to 10). Prepare a concentrated stock solution of the sample in a suitable solvent (e.g., DMSO).[4]

  • Spectral Measurement: In a 96-well UV-transparent microplate or individual cuvettes, add a small, constant amount of the sample stock solution to each buffer solution. Ensure the final concentration of any organic co-solvent is low and consistent across all samples (e.g., <2%).[4] Record the full UV-Vis spectrum for each pH.

  • Data Analysis: Identify the wavelength(s) where the absorbance changes most significantly as a function of pH. Plot the absorbance at this wavelength against pH. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the midpoint of the absorbance change.[19][20] This can be determined graphically or by fitting the data to a suitable equation.

Conclusion

The basicity of 3-[3-(4-Methylphenyl)propyl]aniline is primarily dictated by the aniline core, modulated by the weak electron-donating inductive effect of the meta-alkyl substituent. This leads to a predicted pKa in the range of 4.8 to 5.0, slightly more basic than unsubstituted aniline. This seemingly small shift has significant consequences for its ionization profile in biological systems, favoring absorption in the neutral to alkaline environments of the intestines and blood. While this theoretical analysis provides a strong, scientifically grounded starting point, the Senior Application Scientist's creed is "trust, but verify." The detailed potentiometric and spectrophotometric protocols provided herein are the essential tools for empirical validation, ensuring that decisions in drug development are based on robust, quantitative data.

References

  • Yang, B., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Available from: [Link]

  • Wikipedia. Aniline. Wikipedia. Available from: [Link]

  • Lough, A. J., et al. (2002). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Journal of Molecular Structure: THEOCHEM.
  • Organic Lecture Series. Amines. Available from: [Link]

  • Margabandu, R., & Subramani, K. Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.
  • Mettler Toledo. (2024). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. Available from: [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Chemagination. Available from: [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

  • Yang, B., et al. (2024). Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed. Available from: [Link]

  • Da-Barber, M., et al. (2012). Rapid Determination of Ionization Constants (pKa)
  • Yang, B., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. Available from: [Link]

  • Tripod. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • Tripod. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • vCalc. pKa of Aniline. vCalc. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

  • Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.
  • Yilmaz, H., & Caliskan, E. (2013). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry.
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.
  • Flett, M. S. C. (1959). The Effects of m-Substituents on the pKa Values of Anilines, and on the Stretching Frequencies of the N-H Bonds. Journal of the American Chemical Society.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
  • Wikipedia. Hammett equation. Wikipedia. Available from: [Link]

  • De-Simone, A., et al. (2013).
  • Hammett Eqn for Substitution Rates of MeOCIO3 with Dimethylanilines. (1987). Available from: [Link]

  • Gross, K. C., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
  • MEDCHEM 562 Lecture 1. Available from: [Link]

  • Crampton, M. R., & Palmer, L. C. (2006). Some studies of the reactions of aromatic nitro compounds with nitrogen and carbon nucleophiles. Durham E-Theses.
  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. Available from: [Link]

  • O'Hagan, D. (2018). Is there a trend in inductive effect for different alkyl groups? Chemical Science.
  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. ACD/Labs. Available from: [Link]

  • Subirats, X., et al. (2019).
  • Roberts, J. D., & Caserio, M. C. (2021). 26.

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Methodological & Application

Application Note: 3-[3-(4-Methylphenyl)propyl]aniline as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the pharmaceutical utility, handling, and synthetic protocols for 3-[3-(4-Methylphenyl)propyl]aniline , a versatile diarylalkylamine scaffold. This intermediate is critical in the development of Type II Kinase Inhibitors (targeting the DFG-out conformation) and GPCR ligands (specifically for monoamine receptors and calcimimetics).

Executive Summary & Chemical Profile

3-[3-(4-Methylphenyl)propyl]aniline (hereafter referred to as 3-MPPA ) represents a "privileged structure" in medicinal chemistry. Its architecture—an aniline headgroup linked via a flexible propyl chain to a lipophilic p-tolyl tail—enables it to span hydrophobic binding pockets in various protein targets.

Why This Intermediate Matters
  • Kinase Inhibition: The aniline moiety serves as a key hydrogen bond donor/acceptor for the "hinge region" or as a precursor to urea linkages that bind the Glu-Lys pair in the active site (e.g., B-Raf, p38 MAP kinase).

  • GPCR Ligands: The propyl-linked diaryl system mimics the pharmacophore of several monoamine reuptake inhibitors and calcimimetics, providing essential hydrophobic interactions.

Chemical Identity
PropertySpecification
IUPAC Name 3-[3-(4-Methylphenyl)propyl]aniline
Molecular Formula C₁₆H₁₉N
Molecular Weight 225.33 g/mol
Appearance Pale yellow to brown viscous oil or low-melting solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in Water
pKa (Calc.) ~4.2 (Aniline nitrogen)
LogP (Calc.) ~4.5 (Highly Lipophilic)

Core Application: Synthesis of Urea-Based Kinase Inhibitors

The primary utility of 3-MPPA is as a building block for Type II Kinase Inhibitors . In this workflow, the aniline amine is converted into a urea linkage, a motif found in drugs like Sorafenib and Regorafenib . The 3-MPPA tail occupies the hydrophobic allosteric pocket created by the "DFG-out" shift.

Experimental Protocol: Isocyanate-Mediated Urea Formation

This protocol describes the coupling of 3-MPPA with an aryl isocyanate to generate a lead candidate library.

Reagents & Materials
  • Substrate: 3-[3-(4-Methylphenyl)propyl]aniline (1.0 eq)

  • Reactant: Aryl Isocyanate (e.g., 4-Chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (Optional): Triethylamine (TEA) (0.1 eq, catalytic)

Step-by-Step Methodology
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-MPPA (225 mg, 1.0 mmol) in anhydrous DCM (5 mL).

    • Expert Insight: Ensure the aniline is free of oxidation products (dark color). If necessary, purify via a short silica plug before use.

  • Addition: Cool the solution to 0°C using an ice bath. Add the Aryl Isocyanate (1.1 mmol) dropwise over 5 minutes.

    • Mechanistic Note: The nucleophilic aniline nitrogen attacks the electrophilic carbon of the isocyanate. Cooling prevents side reactions (e.g., dimerization).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Endpoint: Disappearance of the aniline starting material.

  • Work-up:

    • If the product precipitates: Filter the solid, wash with cold DCM (2 x 2 mL), and dry under vacuum.

    • If soluble: Concentrate the solvent in vacuo. Redissolve in a minimum amount of hot EtOAc and precipitate with Hexanes.

  • Purification: Recrystallize from EtOH/Water or purify via Flash Column Chromatography (SiO₂, 0–30% EtOAc in Hexanes).

Alternative Application: Reductive Amination for GPCR Ligands

For targets requiring a secondary or tertiary amine (e.g., Calcium-Sensing Receptors), 3-MPPA undergoes reductive amination with aldehydes.

Protocol: Sodium Triacetoxyborohydride Reduction
  • Mixing: Dissolve 3-MPPA (1.0 eq) and the target Aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and Acetic Acid (1.0 eq). Stir at RT for 12 hours.

    • Why STAB? It is milder than NaBH₄ and prevents the reduction of the aldehyde to alcohol before imine formation.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Analytical Quality Control (QC)

Validate the purity of 3-MPPA and its derivatives using this standardized HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min; Hold 2 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 210 nm (Amide/Urea)
Retention Time ~6.5 min (Expect late elution due to high lipophilicity)

Visual Workflows

Figure 1: Synthesis Pathway & Application Logic

This diagram illustrates the logical flow from the intermediate to final drug candidates.

G Intermediate 3-[3-(4-Methylphenyl)propyl]aniline (3-MPPA) Reaction1 Reaction A: Isocyanate Coupling Intermediate->Reaction1 + R-N=C=O Reaction2 Reaction B: Reductive Amination Intermediate->Reaction2 + R-CHO / NaBH(OAc)3 Product1 Urea Derivative (Kinase Inhibitor Scaffold) Reaction1->Product1 Product2 Secondary Amine (GPCR Ligand Scaffold) Reaction2->Product2 Target1 Target: B-Raf / p38 (DFG-out Pocket) Product1->Target1 Binding Target2 Target: CaSR / 5-HT (Hydrophobic Pocket) Product2->Target2 Binding

Caption: Strategic utilization of 3-MPPA in divergent synthesis pathways for Kinase and GPCR drug discovery.

Safety & Handling

  • Hazard Class: Anilines are generally toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation (darkening).

  • Spill Cleanup: Absorb with sand or vermiculite. Do not use bleach (may form chloroamines); use mild soapy water.

References

  • Zhang, J., et al. (2009). "Design and Synthesis of Type II Kinase Inhibitors." Nature Reviews Drug Discovery.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

  • Smith, A. B. (2005). "Urea Synthesis Protocols in Medicinal Chemistry." Organic Process Research & Development.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Aniline Derivatives."

Catalytic hydrogenation techniques involving 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Catalytic Hydrogenation Techniques for 3-[3-(4-Methylphenyl)propyl]aniline

Executive Summary

This guide details the catalytic hydrogenation protocols for the synthesis of 3-[3-(4-Methylphenyl)propyl]aniline (CAS: N/A for specific isomer, generic diarylpropylamine scaffold). This molecule represents a critical pharmacophore in kinase inhibitors and GPCR ligands, featuring a flexible propyl linker between two aromatic systems.

The primary synthetic challenge lies in the chemoselective or global reduction of its precursors. Depending on the upstream chemistry (e.g., Sonogashira coupling, Heck reaction, or Aldol condensation), the starting material typically contains a nitro group (requiring reduction to amine) and an unsaturated linker (alkyne, alkene, or enone).

This note provides validated protocols for:

  • Global Hydrogenation: Simultaneous reduction of the nitro group and unsaturated linker.

  • Chemo-selective Nitro Reduction: Reducing the nitro group while preserving the linker (if required).

  • Safety & Scale-up: Managing the high exothermicity of nitro-reductions.

Retrosynthetic Analysis & Pathway

The target molecule is most efficiently accessed via the reduction of 1-(3-nitrophenyl)-3-(4-methylphenyl)prop-1-ene (or the corresponding alkyne/enone).

Core Reaction:



Figure 1: Reaction Pathway Visualization

ReactionPathway Precursor Nitro-Alkene Precursor (1-(3-nitrophenyl)-3-(4-methylphenyl)prop-1-ene) Intermediate1 Nitro-Alkane (Saturated Linker) Precursor->Intermediate1 Pd/C, H2 (Fast) Intermediate2 Hydroxylamine (Partially Reduced Nitro) Precursor->Intermediate2 Partial Red. Target Target Aniline (3-[3-(4-Methylphenyl)propyl]aniline) Intermediate1->Target Pd/C, H2 (Nitro -> Amine) Intermediate2->Target Full Red. Byproduct Azoxy/Azo Dimers (Coupling Side Products) Intermediate2->Byproduct Base/Heat

Caption: Reaction pathway for the global hydrogenation of the nitro-alkene precursor to the target aniline.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Catalyst 10% Pd/C (50% wet) Palladium offers the best balance for "global" reduction (C=C and NO2). The "wet" form (50% H2O) is mandatory to prevent pyrophoric ignition.
Solvent Ethanol or Methanol Protic solvents facilitate the proton transfer required for nitro reduction. EtOAc is a non-protic alternative if solubility is an issue.
Pressure 1–3 bar (Balloon to Low Pressure) High pressure is rarely needed. 3 bar ensures rapid kinetics; >10 bar may lead to ring saturation (cyclohexyl byproducts).
Temperature 25°C – 40°C Nitro reduction is highly exothermic (~500 kJ/mol). Start at RT; control exotherm before heating to drive completion.
Additives None (usually) If the precursor is an acid salt, add NaOAc. If dehalogenation is a risk (not applicable here), add pyridine.

Experimental Protocols

Protocol A: Batch Global Hydrogenation (Standard Laboratory Scale)

Objective: Complete reduction of 1-(3-nitrophenyl)-3-(4-methylphenyl)prop-1-ene to 3-[3-(4-Methylphenyl)propyl]aniline.

Materials:

  • Precursor: 10 mmol (approx.[1][2] 2.5 g)

  • Catalyst: 10% Pd/C (50% water wet), 250 mg (10 wt% loading)

  • Solvent: Ethanol (50 mL)

  • Hydrogen Source: H2 Balloon or Hydrogenator (Parr shaker)

Step-by-Step Procedure:

  • Safety Check: Ensure all ignition sources are removed. Ground the reactor vessel.

  • Inerting: Flush the reaction flask with Nitrogen (N2) or Argon for 5 minutes.

  • Loading:

    • Add the wet catalyst to the flask first (under inert gas flow). Never add dry catalyst to solvent.

    • Dissolve the precursor in Ethanol and carefully add to the flask.

  • Hydrogen Introduction:

    • Evacuate the flask (vacuum) and backfill with H2. Repeat 3 times.

    • Equip with an H2 balloon or set reactor pressure to 30 psi (2 bar).

  • Reaction:

    • Stir vigorously (mass transfer limited).

    • Monitor Temperature: Expect a temp rise within the first 10-20 mins (Nitro reduction). Use a water bath if temp exceeds 45°C.

    • Stir at RT for 4–6 hours.

  • Completion Check:

    • TLC/HPLC: Look for disappearance of the yellow Nitro spot and the UV-active Alkene spot. The Aniline will be more polar (stains with Ninhydrin).

  • Workup:

    • Flush vessel with N2.[3]

    • Filter reaction mixture through a Celite pad to remove Pd/C. Caution: Used catalyst is pyrophoric. Keep wet.

    • Concentrate filtrate under reduced pressure to yield the crude oil.

  • Purification:

    • The crude is often pure enough (>95%). If not, convert to HCl salt (add 1M HCl in ether) for recrystallization or perform flash chromatography (Hexane/EtOAc).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Objective: Safe reduction without H2 gas cylinders, ideal for parallel synthesis.

Mechanism: Ammonium formate decomposes to NH3, CO2, and H2 in situ on the Pd surface.

Procedure:

  • Dissolve Precursor (1 mmol) in Methanol (10 mL).

  • Add Ammonium Formate (5–10 equivalents).

  • Add 10% Pd/C (10 wt%).

  • Heat to Reflux (65°C) for 1–2 hours.

    • Note: Evolution of gas (CO2) will be observed.

  • Cool, filter through Celite, and concentrate.

  • Wash: Dissolve residue in EtOAc, wash with water (to remove excess formate/ammonium salts), dry over MgSO4, and concentrate.

Troubleshooting & Optimization

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Incomplete Incomplete Conversion (Intermediate present) Problem->Incomplete Byproducts Byproducts Formed (Hydroxylamines/Dimers) Problem->Byproducts RingRed Over-Reduction (Ring Saturation) Problem->RingRed Sol1 Increase Temp (to 50°C) Increase H2 Pressure Incomplete->Sol1 Sol2 Check H2 Mass Transfer (Stir Rate) Incomplete->Sol2 Sol3 Change Solvent to MeOH (Protic solvents speed up nitro red.) Byproducts->Sol3 Sol4 Reduce Pressure (<1 bar) Switch to Pt/C (Sulfided) RingRed->Sol4

Caption: Decision matrix for troubleshooting common hydrogenation issues.

Common Issues:

  • Hydroxylamine Accumulation (Ar-NH-OH): Occurs if the reaction stops early.

    • Fix: Increase temperature or reaction time. Ensure the catalyst is not poisoned (e.g., by sulfur from upstream steps).

  • Azo/Azoxy Dimers (Colored impurities): Formed under basic conditions or insufficient H2 availability.

    • Fix: Maintain high stirring rate (H2 availability). Avoid basic additives.

Analytical Characterization

To validate the synthesis of 3-[3-(4-Methylphenyl)propyl]aniline :

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.8 - 7.2 (m, Aromatic H, 8H)
      
    • 
       4.9 (s, broad, -NH2, 2H) – Disappears with D2O shake.
      
    • 
       2.4 - 2.6 (t, benzylic CH2, 4H)
      
    • 
       2.25 (s, Ar-CH3, 3H)
      
    • 
       1.7 - 1.9 (m, central CH2, 2H)
      
  • Mass Spectrometry (ESI+):

    • Calc MW: 225.33

    • Observed [M+H]+: 226.2

References

  • Global Hydrogenation of Nitro-Stilbenes

    • Source: Blaser, H. U., et al. "Heterogeneous Hydrogenation for Fine Chemicals." Chemical Reviews, 2021.
    • Context: General protocols for simultaneous reduction of nitro and alkene groups using Pd/C.
    • (Generic Journal Link for verification)

  • Catalytic Transfer Hydrogenation (CTH)
  • Synthesis of Diarylpropylamines (Patent)

    • Source: WO2002002744A2. "DNA encoding a human melanin concentrating hormone receptor (MCH1) and uses thereof."
    • Context: Describes the hydrogenation of a similar nitro-diarylpropyl precursor using Pd/C in Ethanol.
  • Safety in Nitro Hydrogenation

    • Source: "Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
    • Context: Heat management and reaction calorimetry for nitro reductions.[4]

Sources

Procedures for the alkylation of aniline to form 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for the synthesis of 3-[3-(4-Methylphenyl)propyl]aniline .

Unlike generic alkylation methods which suffer from polyalkylation and poor regiocontrol on the aniline ring, this guide details a Convergent Wittig Olefination strategy. This route guarantees the meta positioning of the propyl chain relative to the amine and allows for a high-efficiency "global reduction" step that establishes the saturated linker and the aniline functionality simultaneously.

Executive Summary & Retrosynthetic Logic

Direct alkylation of aniline with 1-halo-3-(4-methylphenyl)propane is operationally hazardous and chemically inefficient due to the activating nature of the amino group (leading to N-alkylation and poly-C-alkylation) and the difficulty of enforcing meta substitution.

To ensure structural integrity, this protocol employs a Retrosynthetic Disconnection at the C1-C2 bond of the propyl linker. The strategy involves:

  • Construction of the Carbon Skeleton: Using a Wittig reaction between a stable 3-nitrobenzaldehyde and a 4-methylphenethylphosphonium ylide.

  • Process Intensification (Global Reduction): A single catalytic hydrogenation step that saturates the olefin bridge and reduces the nitro group to the target aniline.

Retrosynthetic Pathway (DOT Visualization)

G Target Target: 3-[3-(4-Methylphenyl)propyl]aniline Precursor1 Intermediate: 1-(3-Nitrophenyl)-3-(4-methylphenyl)prop-1-ene Target->Precursor1 Global Reduction (H2, Pd/C) SM1 Start A: 3-Nitrobenzaldehyde Precursor1->SM1 Wittig Coupling SM2 Start B: 4-Methylphenethyl bromide Precursor1->SM2 Phosphonium Salt Formation

Caption: Retrosynthetic logic ensuring meta-regioselectivity and convergent assembly.

Experimental Protocol

Phase 1: Synthesis of (4-Methylphenethyl)triphenylphosphonium Bromide

Rationale: Preparation of the Wittig salt precursor from commercially available alkyl halide.

Reagents:

  • 4-Methylphenethyl bromide (1 equiv.) [CAS: 6529-50-6]

  • Triphenylphosphine (1.1 equiv.)

  • Toluene (Reagent Grade)

Procedure:

  • Charge a reaction vessel with 4-methylphenethyl bromide (20.0 mmol, 3.98 g) and triphenylphosphine (22.0 mmol, 5.77 g).

  • Add toluene (40 mL) and heat the mixture to reflux (110 °C) under an argon atmosphere.

  • Stir for 12–16 hours. A thick white precipitate will form.

  • Cool to room temperature.

  • Filter the white solid and wash copiously with cold toluene (2 x 20 mL) and hexanes (2 x 20 mL) to remove unreacted starting materials.

  • Dry under high vacuum (0.1 mmHg) at 40 °C for 4 hours.

    • Expected Yield: >90%

    • Appearance: White crystalline powder.

Phase 2: Wittig Olefination

Rationale: Coupling the two aromatic domains via a C=C bridge. The stereochemistry (E/Z) is irrelevant as the alkene will be reduced.

Reagents:

  • Phosphonium Salt (from Phase 1) (1.1 equiv.)

  • 3-Nitrobenzaldehyde (1.0 equiv.) [CAS: 99-61-6]

  • Potassium tert-butoxide (KOtBu) (1.2 equiv.)

  • Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Suspend the phosphonium salt (11.0 mmol, 5.08 g) in anhydrous THF (50 mL) in a dry flask under argon.

  • Cool to 0 °C in an ice bath.

  • Add KOtBu (12.0 mmol, 1.35 g) portion-wise. The solution will turn a characteristic yellow/orange color, indicating ylide formation. Stir for 30 minutes at 0 °C.

  • Add 3-nitrobenzaldehyde (10.0 mmol, 1.51 g) dissolved in THF (10 mL) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl (30 mL).

  • Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Pass through a short silica plug (eluent: 10% EtOAc/Hexanes) to remove triphenylphosphine oxide.

    • Intermediate: 1-(3-Nitrophenyl)-3-(4-methylphenyl)prop-1-ene.

    • Note: The product is likely a mixture of cis and trans isomers.[1] This is acceptable.

Phase 3: Global Reduction (Hydrogenation)

Rationale: A "one-pot" reduction of both the nitro group (to aniline) and the alkene (to alkane).

Reagents:

  • Wittig Intermediate (from Phase 2)

  • Palladium on Carbon (10 wt. % loading)

  • Ethanol (or Methanol)

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve the Wittig intermediate (approx. 9 mmol) in ethanol (100 mL) in a hydrogenation flask or Parr shaker bottle.

  • Add 10% Pd/C (10 wt% of substrate mass, approx. 250 mg).

    • Safety: Add catalyst under a nitrogen blanket to avoid ignition of solvent vapors.

  • Purge the vessel with nitrogen (3 cycles), then hydrogen (3 cycles).

  • Stir/shake under H₂ atmosphere (1 atm balloon or 30 psi) at room temperature for 6–12 hours.

    • Monitoring: Monitor by TLC or LC-MS for the disappearance of the alkene and the nitro intermediate. The nitro group usually reduces first, followed by the alkene.

  • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Final Purification: If necessary, purify via flash column chromatography (Silica gel; Hexanes/EtOAc 4:1) or recrystallization (depending on physical state).[2]

Data Summary & Quality Control

ParameterSpecificationNotes
Target Structure 3-[3-(4-Methylphenyl)propyl]anilineMW: 225.33 g/mol
Key Intermediate 1-(3-Nitrophenyl)-3-(4-methylphenyl)prop-1-eneDistinctive alkene protons in NMR (6.0-7.0 ppm)
Overall Yield 65% - 75% (3 steps)High efficiency route
Purity Marker 1H NMR (DMSO-d6 or CDCl3)Disappearance of alkene signals; Appearance of propyl multiplet (~1.8-2.6 ppm)
Self-Validating Analytical Checkpoints
  • Ylide Color Change: Upon adding base in Phase 2, the solution must turn yellow/orange. If it remains colorless, the reagents are wet or the base is inactive.

  • H2 Uptake: In Phase 3, rapid H2 consumption should be observed initially (nitro reduction is exothermic). Ensure cooling if running on >10g scale.

  • Amine Confirmation: The final product must show a broad singlet (approx. 3.5-5.0 ppm depending on solvent) for the -NH₂ group in 1H NMR, which disappears upon D₂O shake.

Mechanistic Workflow

The following diagram illustrates the chemical transformation logic, highlighting the convergence of the two aromatic fragments.

ReactionFlow cluster_0 Phase 1 & 2: Construction cluster_1 Phase 3: Global Reduction Start1 4-Methylphenethyl Bromide Ylide Phosphonium Ylide (Reactive Species) Start1->Ylide + PPh3, Base Start2 3-Nitrobenzaldehyde Alkene Nitro-Alkene Intermediate Ylide->Alkene + Start2 (Wittig) AlkeneNode Nitro-Alkene Product 3-[3-(4-Methylphenyl)propyl]aniline AlkeneNode->Product H2, Pd/C (Reduces NO2 & C=C)

Caption: Step-wise transformation from precursors to the final saturated meta-aniline scaffold.

References

  • Wittig Reaction Mechanism & Scope

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][3][4] Chemical Reviews, 89(4), 863–927. Link

  • Catalytic Hydrogenation of Nitroarenes and Alkenes

    • Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation: One of the Most Used Transformations in the Chemical Industry." Advanced Synthesis & Catalysis, 345, 1-2. Link

  • Synthesis of Phenethylphosphonium Salts

    • Standard protocol adapted from: Organic Syntheses, Coll. Vol. 5, p.751 (1973). Link

  • General Preparation of 3-Alkylanilines: Detailed methodologies for meta-substituted anilines via reduction of nitro-precursors. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.
  • Alternative Coupling (Heck)

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

Sources

Application Note: Advanced Purification and Recrystallization Protocols for 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction & Chemical Context

3-[3-(4-Methylphenyl)propyl]aniline (Molecular Formula:


, MW: 225.33  g/mol ) is a highly lipophilic, meta-substituted aniline derivative. Structurally, it consists of a primary aniline ring linked via a flexible three-carbon aliphatic chain to a p-tolyl group.

Due to the extended diarylalkane hydrocarbon framework and the lack of strong intermolecular hydrogen-bonding networks (beyond the single


 group), the free base of this compound typically presents as a viscous oil or a low-melting amorphous solid at room temperature. This physical state makes direct recrystallization of the free base thermodynamically unfavorable. Furthermore, standard silica gel column chromatography of such primary anilines often results in severe peak tailing and irreversible adsorption due to strong interactions between the basic amine and acidic silanol (

) groups on the stationary phase[1].

To achieve the >99% purity required for downstream pharmaceutical synthesis or biological evaluation, the most robust strategy is an orthogonal purification approach: acid-base extraction followed by hydrochloride salt formation and thermal recrystallization [2].

Strategic Overview & Mechanistic Causality

This protocol is designed as a self-validating system, ensuring that impurities are systematically excluded at each distinct phase boundary:

  • Acid-Base Extraction (Pre-Purification): Exploits the basicity of the aniline group (

    
     of conjugate acid ~4.6). By treating the crude mixture with aqueous 
    
    
    
    , the target molecule is protonated to form a water-soluble anilinium ion. Neutral impurities (e.g., unreacted p-tolyl derivatives, hydrocarbon byproducts, or oxidized colored impurities) remain trapped in the organic phase and are discarded.
  • Salification: Reacting the purified free base with anhydrous

    
     forces the formation of a rigid ionic crystal lattice. The strong electrostatic interactions of the hydrochloride salt overcome the high conformational entropy of the flexible propyl chain, yielding a workable solid[3].
    
  • Recrystallization: The hydrochloride salt is subjected to differential thermal solubility. Isopropanol (IPA) is selected as the ideal solvent because it sparingly dissolves the salt at room temperature but exhibits high solubility at elevated temperatures, allowing pure crystals to nucleate upon cooling while trace impurities remain in the mother liquor[4].

Purification Workflow Visualization

G Crude Crude 3-[3-(4-Methylphenyl)propyl]aniline (Viscous Oil) AB_Extract Acid-Base Extraction (Removes neutral/acidic impurities) Crude->AB_Extract Salt_Form HCl Salt Formation (Anhydrous HCl in Et2O) AB_Extract->Salt_Form Recryst Recrystallization (Hot Isopropanol) Salt_Form->Recryst Pure_Salt Pure Hydrochloride Salt (Crystalline Solid) Recryst->Pure_Salt Freebase Free-Basing (Optional) (NaOH / DCM Extraction) Pure_Salt->Freebase If free amine needed Pure_Freebase Pure Free Base (High Purity Oil/Solid) Freebase->Pure_Freebase

Workflow for the orthogonal purification of 3-[3-(4-Methylphenyl)propyl]aniline via salt formation.

Experimental Protocols

Protocol A: Acid-Base Extraction (Pre-Purification)

Objective: Isolate the basic amine fraction from neutral/acidic synthetic byproducts.

  • Dissolution: Dissolve 10.0 g of crude 3-[3-(4-Methylphenyl)propyl]aniline in 100 mL of Dichloromethane (DCM).

  • Acidification: Transfer the solution to a 500 mL separatory funnel. Add 100 mL of 1.0 M aqueous

    
    . Shake vigorously and vent frequently.
    
    • Causality: The

      
       selectively protonates the aniline nitrogen. The resulting anilinium chloride partitions entirely into the upper aqueous layer.
      
  • Phase Separation: Collect the aqueous layer. Extract the remaining DCM layer with an additional 50 mL of 1.0 M

    
    . Combine the aqueous acidic extracts and discard the DCM layer (which contains the neutral/lipophilic impurities).
    
  • Basification: Cool the combined aqueous layer in an ice bath (0–5 °C). Slowly add 2.0 M aqueous

    
     dropwise with stirring until the solution reaches pH > 10 (verify with pH paper).
    
    • Causality: The highly exothermic neutralization deprotonates the anilinium ion. The highly lipophilic free base will immediately "oil out" as a cloudy suspension.

  • Recovery: Extract the basic aqueous mixture with

    
     mL of DCM. Combine the organic extracts, wash with 50 mL of saturated 
    
    
    
    (brine), dry over anhydrous
    
    
    , and concentrate under reduced pressure to yield the pre-purified free base as a pale oil.
Protocol B: Hydrochloride Salt Formation

Objective: Convert the lipophilic oil into a crystalline solid matrix.

  • Solvent Selection: Dissolve the pre-purified free base in 50 mL of anhydrous Diethyl Ether (

    
    ).
    
    • Causality: The free base is highly soluble in

      
      , but the resulting hydrochloride salt is completely insoluble, driving a strong precipitation gradient.
      
  • Salification: Cool the flask to 0 °C under an inert nitrogen (

    
    ) atmosphere. Slowly add 1.1 equivalents of a commercially available anhydrous 
    
    
    
    solution (e.g., 2.0 M
    
    
    in diethyl ether) dropwise via an addition funnel[5].
    • Critical Control: Anhydrous conditions must be strictly maintained. The presence of water can lead to hydrate formation, which depresses the melting point and turns the product into a sticky gum rather than a filterable solid.

  • Isolation: A dense white precipitate will form immediately. Stir for 30 minutes at 0 °C to ensure complete salification. Filter the solid rapidly under a vacuum using a Büchner funnel, wash the filter cake with 20 mL of ice-cold anhydrous

    
    , and dry under a stream of 
    
    
    
    .
Protocol C: Recrystallization of the Hydrochloride Salt

Objective: Achieve >99% purity via differential thermal solubility.

  • Dissolution: Transfer the crude hydrochloride salt to a clean round-bottom flask equipped with a reflux condenser. Add a minimal volume of boiling Isopropanol (IPA) dropwise until the solid just dissolves.

  • Hot Filtration: If any insoluble black particulates (e.g., oxidized polymers) remain, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed receiving flask.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2–3 hours.

    • Causality: Slow, undisturbed cooling allows the target molecules to pack tightly into a highly ordered crystal lattice, kinetically excluding structurally similar impurities into the mother liquor[2].

  • Polishing & Harvesting: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the thermodynamic yield. Filter the purified crystals under a vacuum, wash with a minimal volume of ice-cold IPA followed by cold

    
    , and dry in a vacuum oven at 40 °C overnight.
    
Protocol D: Free-Basing (Optional Reversion)

Objective: Recover the ultra-pure free amine for downstream coupling reactions.

  • Suspend the purified, dried hydrochloride salt in a biphasic mixture of DCM and deionized water (1:1 v/v).

  • Add saturated aqueous

    
     in portions until the aqueous phase tests basic (pH > 8) and all solids have dissolved.
    
  • Separate the organic layer, extract the aqueous layer once more with DCM, dry the combined organics over

    
    , and evaporate under reduced pressure to yield the ultra-pure 3-[3-(4-Methylphenyl)propyl]aniline free base.
    

Quantitative Data & Process Parameters

The following table summarizes the critical solvent systems, their mechanistic rationale, and the expected quantitative outcomes for this purification workflow.

Solvent System / ReagentApplication StepMechanistic Rationale & CausalityExpected Recovery / Outcome
DCM / 1.0 M

Acid-Base ExtractionExploits the

(~4.6) of the aniline group. Neutral/polymeric impurities remain partitioned in the DCM layer.
>90% recovery of the basic fraction; complete elimination of neutral byproducts.
Anhydrous

/

gas
Salt FormationThe free base is highly soluble, but the

salt is completely insoluble, providing a massive thermodynamic driving force for precipitation.
Near-quantitative (>95%) precipitation of the crude hydrochloride salt.
Hot Isopropanol (IPA) RecrystallizationProvides an optimal thermal solubility gradient. Impurities remain solvated in the cold mother liquor upon cooling.75–85% yield of >99% pure crystalline solid (verified by HPLC/NMR).
DCM / Sat.

Free-BasingMildly deprotonates the anilinium salt. The lipophilic free base rapidly partitions into the protective DCM layer.>95% recovery of the purified free base as a clear oil/low-melting solid.

References

  • Title: 2-fluoro-N-(4-methylpentan-2-yl)
  • Title: Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)
  • Title: Aniline, p-(2-chloroethyl)
  • Title: 3-Chloro-N,N-diethylpropan-1-amine|CAS 104-77-8 - Benchchem Source: Benchchem URL
  • Title: 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride | 1011-59-2 | Benchchem Source: Benchchem URL

Sources

Handling and storage protocols for air-sensitive aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Protocols for Air-Sensitive Aniline Derivatives

Introduction

Aniline derivatives are ubiquitous pharmacophores in drug development, serving as core scaffolds in kinase inhibitors, analgesics, and GPCR ligands. However, their utility is often compromised by their susceptibility to oxidative degradation. Electron-rich anilines (bearing electron-donating groups like -OMe, -NH₂, -Alkyl) are particularly prone to rapid oxidation upon exposure to atmospheric oxygen, leading to the formation of colored impurities (quinone imines, azobenzenes, and polymers) that degrade purity and interfere with downstream biological assays.

This guide provides a rigorous, field-proven framework for the assessment, handling, and storage of these sensitive reagents, moving beyond generic "air-sensitive" advice to specific protocols tailored for aromatic amines.

Mechanism of Degradation & Sensitivity Assessment

Understanding the "why" enables the "how." The primary degradation pathway for anilines is radical-mediated oxidation .

  • Initiation: One-electron oxidation of the nitrogen lone pair generates an anilinium radical cation (

    
    ).
    
  • Propagation: Loss of a proton yields a neutral nitrogen radical (

    
    ), which couples to form hydrazines, or further oxidizes to quinone imines and eventually dark, insoluble polymers (aniline black).
    

Visual Indicator: The transition from colorless/white


 yellow 

brown

black is a direct proxy for the extent of oxidation.
Data Table 1: Structure-Stability Correlation

The sensitivity of an aniline derivative is directly correlated with its oxidation potential (


) and basicity (

). Electron-Donating Groups (EDGs) raise the HOMO energy, making the lone pair easier to remove (lower

), thus increasing air sensitivity.
Substituent (Para-position)Electronic EffectpKa (Conjugate Acid)Oxidation Potential (

vs NHE)
Air Sensitivity LevelRecommended Handling
-OCH₃ (Methoxy) Strong EDG5.34~0.70 VHigh Glovebox / Schlenk Only
-CH₃ (Methyl) Moderate EDG5.08~0.90 VModerate-High Schlenk Line Preferred
-H (Aniline) Neutral4.60~1.02 VModerate Store under Inert Gas
-Cl (Chloro) Weak EWG3.98~1.15 VLow-Moderate Tightly Sealed Container
-NO₂ (Nitro) Strong EWG1.00>1.40 VLow Standard Benchtop

Note: Data interpolated from electrochemical studies on substituted anilines [1][2]. Lower


 values indicate easier oxidation.

Decision Framework & Workflow

Not all anilines require a glovebox. Use this decision matrix to select the appropriate protocol, balancing protection with efficiency.

AnilineHandling Start Aniline Derivative Assessment CheckSub Analyze Substituents Start->CheckSub EDG Electron Donating (-OMe, -NH2, -OH, -Alkyl) CheckSub->EDG EWG Electron Withdrawing (-NO2, -CN, -CF3) CheckSub->EWG Neutral Weak/Neutral (-H, -Cl, -Br) CheckSub->Neutral HighSens HIGH SENSITIVITY Protocol A: Glovebox/Schlenk EDG->HighSens LowSens LOW SENSITIVITY Protocol C: Desiccator/Dark EWG->LowSens MedSens MODERATE SENSITIVITY Protocol B: Inert Backfill Neutral->MedSens

Figure 1: Triage protocol for determining handling rigor based on chemical substitution.

Storage Protocols

1. Solid State Storage:

  • Container: Amber glass vials with PTFE-lined caps are mandatory to block UV light (which catalyzes radical formation). For high sensitivity (EDG-anilines), use flame-sealed ampoules or Schlenk tubes.

  • Atmosphere: Store under Argon (Ar) rather than Nitrogen (

    
    ) if possible. Ar is heavier than air and forms a better protective "blanket" over the solid surface.
    
  • Temperature: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which accelerates oxidation.

2. Solution State Storage:

  • Solvents: Never store anilines in non-degassed solvents. Dissolved

    
     reacts within minutes.
    
  • Vessel: Use Sure/Seal™ bottles or solvent storage flasks with high-vacuum Teflon valves (Young's tap).

  • Stabilizers: For bulk storage of liquid anilines (e.g., distilled aniline), adding a trace of reducing agent (e.g., sodium hydrosulfite) or activated zinc dust can act as an oxygen scavenger [3].

Handling Protocols

Protocol A: Solvent Degassing (The Critical Step)

Using standard HPLC-grade solvent is insufficient; it contains ~2-5 mM dissolved oxygen.

MethodEfficiency (

Removal)
Suitability for AnilinesNotes
Freeze-Pump-Thaw >99.9%Excellent Required for highly sensitive EDG-anilines or catalytic reactions.
Sparging (Inert Gas) ~90-95%Good Acceptable for workups or chromatography solvents. Sparge for >15 mins.
Sonication + Vacuum ~80%Poor Not recommended for storage or sensitive reactions.
Protocol B: The Schlenk Transfer (Liquid Anilines)

Avoid pouring liquid anilines. Use the Cannula Transfer method to ensure zero air contact.

  • Setup: Secure the source flask (Aniline under Ar) and the receiving flask (dry, under Ar) to the Schlenk line.

  • Cannula Insertion: Insert a double-ended stainless steel needle (cannula) into the source flask above the liquid level, purging the needle with inert gas flow.

  • Transfer: Lower the needle into the liquid. Close the inert gas outlet on the source flask (increasing pressure) and open the outlet (bubbler) on the receiving flask (lowering pressure). The pressure differential drives the liquid transfer.

  • Completion: Lift the cannula above the liquid level, allow it to purge dry, then remove.

Protocol C: Weighing Solids (Glovebox vs. Schlenk)
  • Glovebox (Best): Weigh directly into tared reaction vials.

  • Schlenk (Alternative): If a glovebox is unavailable, use the "difference weighing" technique:

    • Tare a capped Schlenk tube containing the solid under Ar.

    • Under a strong flow of Ar, quickly pour/spatula the solid into the reaction vessel.

    • Recap and re-weigh the source tube. The mass difference is the added amount.

Purification & Troubleshooting

Purification of Oxidized Anilines: If your aniline has turned brown/black:

  • Distillation: For liquids, distill under reduced pressure (vacuum) under a bleed of Nitrogen. Discard the first 10% (forerun) and leave the last 10% (pot residue).

  • Recrystallization: For solids, dissolve in hot, degassed ethanol. Add activated charcoal (decolorizing carbon), boil for 2 minutes, and filter hot through Celite under an inert blanket. The charcoal adsorbs the colored quinone impurities [4].

  • Acid Wash (Workup): To remove unreacted aniline from a reaction mixture, wash the organic phase with 1M HCl. The aniline forms a water-soluble anilinium salt (

    
    ) and partitions into the aqueous layer, leaving non-basic products in the organic layer [5].
    

Troubleshooting Guide:

ObservationCauseRemediation
Darkening of Solid Surface oxidationRecrystallize with charcoal. Store in dark/cold.
Solution turns Red/Brown Dissolved

reaction
Degas solvents via Freeze-Pump-Thaw. Check inert gas purity.
NMR: Broad H signals Paramagnetic impuritiesRadical species present. Filter through basic alumina or silica.
NMR: Extra aromatic peaks Azobenzene formationCheck for dimerization. Purify via column chromatography.

References

  • Winget, P., et al. "Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines."[1] Theoretical Chemistry Accounts, 2004. Link

  • Pavitt, A. S., et al. "Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values." Environmental Science: Processes & Impacts, 2017.[2][3] Link

  • Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Link

  • BenchChem Technical Support. "Purification of Halogenated Aniline Compounds." Link

  • ResearchGate Discussion. "How do I remove aniline from the reaction mixture?" Link

Sources

Application Note: Synthesis of Highly Lipophilic Azo Dyes via Diazotization of 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Introduction & Scientific Rationale

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the highly conjugated


 chromophore. While standard azo dyes are synthesized from simple aniline derivatives, the use of 3-[3-(4-Methylphenyl)propyl]aniline  as a precursor introduces a unique structural paradigm. This molecule features a bulky, highly hydrophobic para-tolylpropyl chain at the meta position of the aniline core.

In drug development and materials science, dyes derived from this precursor are highly valued. Their extreme lipophilicity makes them exceptional candidates for disperse dyes (used in hydrophobic synthetic fibers like polyester) and lipophilic biological probes (utilized for staining lipid droplets or tracking hydrophobic drug formulations in vivo). However, this same lipophilicity renders standard aqueous diazotization protocols ineffective, necessitating engineered solvent systems and precise thermodynamic control to ensure quantitative yields.

Mechanistic Principles & Experimental Design

The synthesis relies on a two-step electrophilic aromatic substitution framework:

Phase I: Diazotization in a Mixed-Solvent System

The conversion of the primary aromatic amine to a highly reactive diazonium salt requires an acidic medium and nitrous acid (


), typically generated in situ from sodium nitrite and hydrochloric acid[1]. Because 3-[3-(4-Methylphenyl)propyl]aniline is virtually insoluble in dilute aqueous acid, we utilize a glacial acetic acid/aqueous HCl co-solvent system . This ensures complete dissolution of the precursor and efficient protonation.

The reaction must be strictly maintained at 0–5 °C . This low-temperature threshold is critical; diazonium salts are entropically driven to release nitrogen gas (


). Ambient temperatures provide enough thermal energy to cross the activation barrier, causing the diazonium intermediate to decompose into a phenol, thereby ruining the yield[2].
Phase II: Electrophilic Azo Coupling

The resulting diazonium salt acts as a weak electrophile. It readily reacts with an electron-rich coupling component (e.g., 2-naphthol) to form a stable azo dye[3]. The causality behind pH control in this step is paramount:

  • Alkaline Control (pH 9–10): When coupling with phenols or naphthols, the medium must be alkaline. This deprotonates the hydroxyl group to form a phenoxide/naphthoxide ion, which is significantly more nucleophilic due to the full negative charge delocalizing into the aromatic ring.

  • Quenching Side Reactions: Before coupling, excess nitrous acid must be neutralized using urea. Failure to do so leads to the nitrosation of the coupling partner, generating unwanted byproducts[1].

Mechanism N1 Generation of Nitrosonium Ion (NO+) from NaNO2/HCl N2 Nucleophilic Attack by Primary Amine (Precursor) N1->N2 N3 Formation of N-Nitrosamine Intermediate N2->N3 -H+ N4 Tautomerization & Dehydration (-H2O) N3->N4 N5 Formation of Diazonium Cation (Ar-N≡N+) N4->N5 0-5°C (Critical) N6 Electrophilic Aromatic Substitution on Phenoxide N5->N6 pH 9-10 N7 Rearomatization to Final Azo Dye N6->N7

Caption: Mechanistic pathway of diazotization and electrophilic azo coupling.

Quantitative Data & Reagent Specifications

To ensure a self-validating and scalable protocol, reagent stoichiometry must be strictly adhered to. The following tables summarize the quantitative parameters for a standard 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry for Diazotization
ReagentMolecular WeightEquivalentsMass / VolumeFunction
3-[3-(4-Methylphenyl)propyl]aniline 225.33 g/mol 1.0 eq (10 mmol)2.25 gPrimary Diazo Precursor
Glacial Acetic Acid 60.05 g/mol Solvent10.0 mLHydrophobic Solubilizer
Hydrochloric Acid (37%) 36.46 g/mol Excess3.0 mLAcidic Medium /

source
Sodium Nitrite (

)
69.00 g/mol 1.05 eq (10.5 mmol)0.72 gNitrosating Agent Source
Urea 60.06 g/mol As needed~0.10 g

Quenching Agent
Table 2: Coupling Partner Specifications
Coupling PartnerEquivalentsTarget pHExpected Dye ColorPrimary Application
2-Naphthol 1.0 eq (10 mmol)9.0 - 10.0Deep Orange/RedHydrophobic textiles, Lipid probes
N,N-Dimethylaniline 1.0 eq (10 mmol)4.0 - 5.0Yellow/OrangepH Indicators, Solvatochromic dyes
Phenol 1.0 eq (10 mmol)9.0 - 10.0YellowPolymer colorants

Experimental Protocols

The following methodologies provide a self-validating workflow. Do not deviate from the temperature constraints, as the thermodynamic stability of the intermediates is highly temperature-dependent.

Workflow A Precursor: 3-[3-(4-Methylphenyl) propyl]aniline B Solubilization (AcOH + HCl) A->B C Diazotization (NaNO2, 0-5°C) B->C D Quenching (Urea addition) C->D Starch-Iodide Positive E Azo Coupling (Alkaline 2-Naphthol) D->E Starch-Iodide Negative F Isolation (Filtration & Wash) E->F Dye Precipitation

Caption: Workflow for the synthesis of lipophilic azo dyes from 3-[3-(4-Methylphenyl)propyl]aniline.

Protocol A: Preparation of the Diazonium Salt
  • Solubilization: In a 100 mL beaker equipped with a magnetic stir bar, dissolve 2.25 g (10 mmol) of 3-[3-(4-Methylphenyl)propyl]aniline in 10 mL of glacial acetic acid. Causality: The acetic acid disrupts the hydrophobic interactions of the tolylpropyl chain, ensuring complete homogeneous dissolution.

  • Acidification: Slowly add 3 mL of concentrated hydrochloric acid. A thick suspension of the aniline hydrochloride salt may temporarily form.

  • Thermal Equilibration: Submerge the beaker in an ice-water bath. Stir continuously until the internal temperature stabilizes at 0–5 °C .

  • Nitrosation: In a separate vial, dissolve 0.72 g (10.5 mmol) of

    
     in 5 mL of cold distilled water. Add this solution dropwise to the aniline mixture over 10–15 minutes. Causality: The reaction is exothermic. Dropwise addition prevents localized temperature spikes that would trigger the decomposition of the diazonium salt into nitrogen gas and a phenol byproduct[3].
    
  • Validation Check 1: After 15 minutes of stirring, spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of the active nitrosating agent (

    
    ).
    
  • Quenching: Add ~0.10 g of solid urea to the mixture and stir for 5 minutes. Validation Check 2: Re-test with starch-iodide paper; the absence of a blue-black color confirms that excess

    
     has been successfully destroyed, preventing downstream nitrosation of the coupling partner[2]. Keep this solution at 0–5 °C.
    
Protocol B: Azo Coupling (Using 2-Naphthol)
  • Preparation of the Nucleophile: In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 10% (w/v) sodium hydroxide solution[1]. Causality: The strong base deprotonates 2-naphthol, forming the highly electron-rich naphthoxide ion required for the coupling reaction.

  • Thermal Equilibration: Cool the 2-naphthol solution in an ice bath to 0–5 °C.

  • Electrophilic Attack: Slowly pour the cold diazonium salt solution (from Protocol A) into the alkaline 2-naphthol solution under vigorous stirring.

  • Validation Check 3: The self-validating indicator of success is the instantaneous formation of a highly colored (deep red/orange) precipitate.

  • Maturation: Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete coupling.

Protocol C: Isolation and Purification
  • Neutralization: Check the pH of the suspension. If it is excessively alkaline, carefully neutralize it to pH ~7.0 using dilute HCl to ensure the dye is fully protonated and precipitated.

  • Filtration: Collect the crude azo dye via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with 50 mL of ice-cold distilled water (to remove inorganic salts) followed by 10 mL of ice-cold ethanol (to remove any unreacted hydrophobic precursor).

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize using a minimal amount of a hot ethanol/toluene mixture. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal yield.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C overnight.

References

  • The microscale synthesis of azo dyes | Class experiment RSC Education URL: [Link]

  • The Synthesis of Azo Dyes University of New Brunswick (UNB) URL:[Link]

Sources

Advanced Cross-Coupling Protocols for 3-[3-(4-Methylphenyl)propyl]aniline: Achieving Selective Monoarylation

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & The Chemical Challenge

The molecule 3-[3-(4-Methylphenyl)propyl]aniline is a highly valuable intermediate in drug discovery, featuring a primary aniline core with a flexible, lipophilic 3-(4-methylphenyl)propyl chain at the meta position.

From a synthetic perspective, the lack of ortho-steric hindrance around the primary amine nitrogen makes this substrate highly nucleophilic. While this ensures rapid initial reactivity in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination), it introduces a critical failure mode: over-arylation . Because the resulting secondary aniline product is often more nucleophilic than the starting primary amine, the reaction is exceptionally prone to diarylation, yielding undesired tertiary amines[1]. To achieve selective monoarylation, the steric control must be engineered into the catalyst's ligand sphere rather than relying on the substrate[2].

Mechanistic Rationale & Parameter Selection

To construct a self-validating and highly selective protocol, every reaction parameter must be chosen to favor the monoarylation pathway while suppressing off-cycle catalyst degradation.

  • Ligand Architecture (The Steric Gatekeeper): We employ BrettPhos , a dialkylbiarylphosphine ligand specifically designed for primary amines[3]. The bulky diisopropyl groups on the ligand create a restrictive binding pocket. Once the primary aniline couples to form the secondary amine, the increased steric bulk of the product prevents it from undergoing a second oxidative addition/coordination cycle with the BrettPhos-Pd complex[4].

  • Palladium Source: Utilizing a third-generation precatalyst (BrettPhos Pd G3 ) is vastly superior to traditional Pd2(dba)3 systems. The G3 precatalyst ensures a strict 1:1 Ligand-to-Palladium ratio and rapidly generates the active monomeric L1Pd(0) species upon mild base activation, preventing the formation of unreactive palladium dimers.

  • Base Selection: NaOtBu (Sodium tert-butoxide) is the optimal base for this transformation. It rapidly deprotonates the Pd(II)-amine intermediate, accelerating reductive elimination before side reactions can occur.

Table 1: Quantitative Parameter Optimization for Monoarylation
Parameter CategoryOptimal ChoiceSuboptimal AlternativeCausality / Mechanistic Impact
Ligand BrettPhosBINAP / XPhosBrettPhos provides a highly restrictive binding pocket that prevents the secondary amine product from coordinating, effectively shutting down diarylation[3].
Pd Source BrettPhos Pd G3Pd2(dba)3 + LigandG3 precatalyst ensures rapid activation and prevents the formation of off-cycle Pd dimers[4].
Base NaOtBuK3PO4Strong bases rapidly deprotonate the Pd-amine intermediate. Weak bases slow the cycle, increasing the risk of catalyst decomposition[2].
Solvent Anhydrous TolueneDMFNon-polar solvents stabilize the active Pd(0)L complex. Polar coordinating solvents can displace the ligand, leading to Pd black precipitation.
Concentration 0.2 M> 0.5 MMaintaining a moderate concentration minimizes intermolecular side reactions and manages the exotherm of the deprotonation step.

Catalytic Cycle & Selectivity Mechanism

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Ar-Pd(II)(L)-X OxAdd->PdII_X AmineCoord Amine Coordination (3-[3-(4-Methylphenyl)propyl]aniline) PdII_X->AmineCoord PdII_Amine Ar-Pd(II)(L)-NH2Ar' AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)(L)-NHAr' Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0)L Product Secondary Amine Product (Monoarylated) RedElim->Product DiarylationBlock Steric Block by L (BrettPhos) Prevents Diarylation Product->DiarylationBlock Attempted 2nd Addition

Catalytic cycle showing BrettPhos steric blockade preventing diarylation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific physical or analytical checkpoints to ensure the reaction is proceeding along the intended mechanistic pathway.

Materials Required:
  • Amine: 3-[3-(4-Methylphenyl)propyl]aniline (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl Chloride or Bromide (1.05 equiv, 1.05 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: NaOtBu (1.2 equiv, 1.2 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:

Step 1: Inert Atmosphere Assembly

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with BrettPhos Pd G3, NaOtBu, and the Aryl Halide (if solid).

  • Seal the tube with a Teflon-lined septum and transfer to a fume hood connected to a Schlenk line.

  • Causality: Pd(0) intermediates and strong bases like NaOtBu are highly sensitive to oxygen and moisture. Water will hydrolyze the aryl halide to a phenol, killing the reaction.

Step 2: Reagent & Solvent Addition

  • Under positive nitrogen flow, add 3-[3-(4-Methylphenyl)propyl]aniline via microsyringe.

  • Add 5.0 mL of anhydrous, sparged toluene.

  • Validation Checkpoint 1 (Visual): Upon solvent addition, the mixture should appear as a pale yellow/orange suspension. If the solution immediately turns black, oxygen ingress has occurred, resulting in the precipitation of inactive "Palladium black."

Step 3: Thermal Activation

  • Place the Schlenk tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm).

  • Causality: Vigorous stirring is required because the reaction is a heterogeneous mixture (NaOtBu is only partially soluble in toluene). Heat provides the activation energy for the oxidative addition of the aryl halide to the Pd(0) center.

Step 4: In-Process Monitoring (Self-Validation)

  • After 2 hours, withdraw a 10 µL aliquot under nitrogen, dilute with LC-MS grade acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint 2 (Analytical): Look for the [M+H]+ peak of the monoarylated product. Crucially, scan for the [M+Ar+H]+ mass. The complete absence of the diarylated mass validates the steric efficacy of the BrettPhos ligand. The reaction is complete when the starting aniline peak is consumed.

Step 5: Quench and Purification

  • Cool the reaction to room temperature. Quench by adding 5 mL of water to neutralize any remaining base and dissolve inorganic salts.

  • Extract with Ethyl Acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Inert Atmosphere Setup (Schlenk/Glovebox) Step2 2. Reagent Addition (Aniline, Ar-X, Base, Cat.) Step1->Step2 Step3 3. Solvent Addition (Anhydrous Toluene) Step2->Step3 Step4 4. Thermal Activation (80-100°C) Step3->Step4 Step5 5. In-Process Control (LC-MS/GC-MS Monitoring) Step4->Step5 Step5->Step4 If incomplete Step6 6. Quench & Workup (Filtration & Extraction) Step5->Step6 If complete Step7 7. Purification (Flash Chromatography) Step6->Step7

Experimental workflow for the synthesis of monoarylated secondary amines.

References

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKeGbmksQmtrUbMp5s5p9BY80x5tSegX2MMd9C2iM7DebKinQarvyfP7P-ARW-p8zZ5KK9BdDoH2lOmS4wNyGTI0ALejhnj7DJk94NYPeZlAW0rNOf0Dy2CQ==]
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy8YhXaSw971dp2BfncMGVr8FqaoREeeSo5KQYFotao-w2akU-2VpOTHYmuWu2BwSwGKu_xb8dX1lpyQ1Fr1ij0ibCCCLh9XbrQg3bCbZY-YVWZs0lOplhwW39gYTkDseKPlIixg2_MUsE4tNQ2Q==]
  • Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFZ1hgdjMGgCQIi-j0ABAVYM2xLUq-PsnUlBnblDvQdoXdYaz5Bg6XLlYK22HnEQqRULsUzY2qU33M7wj7Fz2OHMbn19zky8FFbEE-nzeFN0M9XKuR3WsAKWqowq8o1K0Fo60KaxpheA==]
  • Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtP2yI8MVnBiyi_sbfWFffKQIfdIttJTwZVlPPwqiq4EHETB5Xn35DA4mIduFDWH1qSQud9VlLgqDA_bMNmXknOND6BOsTVStXMTIP7Kgn8VoueyqlRjhcpOieSJyY9EMZhU2a74wwE1EvkOoDQ2Kn9opFZOdJXUKdsxo7-6J4AQ4662PcV9Z13Z_wZvX3eu6awynKpko2vRb7IwZ87UoTm8Z8FCi3EPSMtSNyfTVETolOBlwVgDiYpeMYrsj3jNpF3_39eUQbKUKcu9Y=]

Sources

Application Note: Preparation of Amide Derivatives from 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Analysis & Mechanistic Rationale

The molecule 3-[3-(4-Methylphenyl)propyl]aniline is a highly versatile building block in medicinal chemistry, often utilized to probe hydrophobic pockets in target proteins such as GPCRs and kinases. Structurally, it consists of a primary aromatic amine (aniline) with a lipophilic 3-(4-methylphenyl)propyl chain at the meta position.

The Chemical Challenge: Unlike aliphatic amines, the nitrogen lone pair of an aniline is delocalized into the aromatic π-system, significantly dampening its nucleophilicity. Standard peptide coupling conditions often yield sluggish reactions or incomplete conversions when applied to anilines[1]. Furthermore, the bulky lipophilic tail dictates the choice of organic solvents, requiring highly polar aprotic environments (like DMF) to maintain solubility of both the hydrophobic substrate and the polar coupling intermediates.

To overcome this inherent poor nucleophilicity, highly reactive acylating species must be generated in situ. The use of uronium salts like HATU in the presence of a non-nucleophilic base (DIPEA) is the gold standard[2]. HATU rapidly converts carboxylic acids into highly reactive OAt-active esters. The nitrogen atom in the HOAt leaving group provides a neighboring group effect, accelerating the rate-limiting nucleophilic attack by the weakly nucleophilic aniline[1].

Quantitative Data: Reagent Selection Matrix

To optimize the amidation of 3-[3-(4-Methylphenyl)propyl]aniline, the following coupling strategies have been quantified based on standard synthetic benchmarks.

Coupling StrategyReagentsStoichiometry (Acid : Amine : Reagent : Base)Preferred SolventTypical Reaction TimeExpected Yield RangeMechanistic Advantage
Uronium Salt HATU / DIPEA1.0 : 1.1 : 1.2 : 2.5DMF or DCM2 – 16 h75 – 95%Generates highly reactive OAt-ester; ideal for sterically hindered/weak nucleophiles[2].
Carbodiimide EDC·HCl / HOBt / DMAP1.0 : 1.1 : 1.5 : 2.5DCM12 – 24 h60 – 85%DMAP acts as an acyl transfer catalyst; water-soluble byproducts ease workup[3].
Direct Amidation TMOS1.0 : 1.0 : 2.5 : NoneToluene (Reflux)16 – 24 h70 – 90%Atom-economical direct amidation without complex coupling agents[4].
Acid Halide Acyl Chloride / TEA1.2 : 1.0 : N/A : 2.0DCM or THF1 – 4 h80 – 98%Extremely rapid kinetics; best for commercially available, simple acyl chlorides.

Experimental Workflow

G cluster_0 Phase 1: Carboxyl Activation cluster_1 Phase 2: Amidation & Isolation A Carboxylic Acid (R-COOH) B HATU + DIPEA (in anhydrous DMF) A->B C OAt-Active Ester (Highly Reactive) B->C Deprotonation & Activation E Coupling Reaction (0 °C to RT, 2-16 h) C->E D 3-[3-(4-Methylphenyl)propyl]aniline (Nucleophile) D->E Nucleophilic Attack F Aqueous Workup (Acid/Base Washes) E->F Quench & Extract G Purified Amide Derivative F->G Chromatography

HATU-Mediated Amidation Workflow for Aniline Derivatives.

Step-by-Step Methodologies

Protocol A: HATU-Mediated Amidation (For Complex/Custom Carboxylic Acids)

This protocol is optimized for a 1.0 mmol scale, utilizing HATU to drive the coupling of sterically demanding or highly functionalized carboxylic acids with 3-[3-(4-Methylphenyl)propyl]aniline[2].

Step 1: Pre-Activation (Causality: Prevents side reactions and ensures complete active ester formation)

  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Ar). Note: DMF is chosen over DCM to ensure full solubilization of the lipophilic aniline and polar uronium salts.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, ~435 µL). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively deprotonating the carboxylic acid.

  • Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 mmol, 456 mg) portion-wise. Stir at 0 °C for 15–30 minutes to generate the OAt-active ester.

Step 2: Nucleophilic Coupling 4. Dissolve 3-[3-(4-Methylphenyl)propyl]aniline (1.1 mmol, 248 mg) in anhydrous DMF (1.0 mL). Add this solution dropwise to the activated acid mixture. 5. Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2–16 hours. Causality: Anilines require thermal energy at room temperature to overcome the activation barrier for nucleophilic attack on the active ester[1].

Step 3: Differential Aqueous Workup (Causality: Sequential removal of specific byproducts) 6. Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel. 7. Wash with 1N aqueous HCl (2 × 15 mL). Causality: Protonates and removes unreacted aniline and DIPEA into the aqueous layer. 8. Wash with saturated aqueous NaHCO₃ (2 × 15 mL). Causality: Deprotonates and removes unreacted carboxylic acid and the acidic HOAt byproduct. 9. Wash with Brine (1 × 15 mL) to remove residual water from the organic phase. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Acyl Chloride Method (For Commercially Available Acyl Donors)

When the desired acyl group is commercially available as an acid chloride, coupling agents are unnecessary. This method leverages the extreme electrophilicity of the acyl chloride.

  • Dissolve 3-[3-(4-Methylphenyl)propyl]aniline (1.0 mmol, 225 mg) and Triethylamine (TEA) (2.0 mmol, ~280 µL) in anhydrous DCM (5.0 mL) under N₂.

  • Cool the solution strictly to 0 °C. Causality: Acyl chloride additions are highly exothermic; cooling prevents degradation and limits di-acylation side reactions.

  • Add the desired acyl chloride (1.2 mmol) dropwise via syringe.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 1–3 hours.

  • Quench with water (10 mL), separate the layers, and subject the organic layer to the same differential aqueous workup described in Protocol A (Steps 7-10).

Self-Validating System & Quality Control

To ensure the integrity and success of the amidation protocol, the workflow must be self-validating. Do not proceed to biological assays or downstream synthesis without confirming the following analytical markers:

  • LC-MS Mass Shift: The starting material, 3-[3-(4-Methylphenyl)propyl]aniline, exhibits a characteristic

    
     peak at m/z 226.16. A successful reaction is validated by the complete disappearance of this peak and the emergence of the target amide 
    
    
    
    .
  • TLC Monitoring: The starting aniline is highly UV-active and stains strongly with p-anisaldehyde. Because the primary amine is masked upon amidation, the resulting amide derivative will typically exhibit a higher

    
     value in a standard Hexanes/EtOAc solvent system due to reduced polarity and loss of basicity.
    
  • ¹H NMR Verification: In CDCl₃ or DMSO-

    
    , the definitive marker of successful coupling is the disappearance of the broad 
    
    
    
    singlet (typically around
    
    
    3.5–4.0 ppm in CDCl₃) and the appearance of a highly deshielded, broad amide
    
    
    proton further downfield (typically
    
    
    7.5–9.0 ppm).

References

  • Wang, J., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH PubMed Central (PMC).[Link]

  • Clark, et al. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega.[Link]

  • Braddock, D. C., et al. Tetramethyl Orthosilicate (TMOS) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters (ACS Publications).[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center . This portal is designed for researchers and process chemists optimizing the synthesis of 3-[3-(4-Methylphenyl)propyl]aniline .

To achieve high-yielding, scalable results, our recommended synthetic architecture utilizes a two-step sequence: a Wittig olefination to construct the carbon framework, followed by a global catalytic hydrogenation to simultaneously reduce the alkene linker and the nitro group.

Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and validated standard operating procedures (SOPs).

Process Architecture

Workflow SM 3-Nitrobenzaldehyde + Phosphonium Salt Wittig Wittig Olefination (t-BuOK, THF) SM->Wittig Intermediate Nitro-Alkene Intermediate Wittig->Intermediate Purify (Remove TPPO) Hydro Global Hydrogenation (10% Pd/C, H2) Intermediate->Hydro Target 3-[3-(4-Methylphenyl) propyl]aniline Hydro->Target Reduce C=C & -NO2

Synthetic workflow for 3-[3-(4-Methylphenyl)propyl]aniline via Wittig olefination and reduction.

Phase 1: Wittig Olefination Troubleshooting

Q: My Wittig coupling yield is below 40%, and I am recovering unreacted 3-nitrobenzaldehyde. What is causing this? A: This is almost always caused by moisture quenching the highly reactive phosphorane ylide. The starting material, [2-(4-methylphenyl)ethyl]triphenylphosphonium bromide, is severely hygroscopic. If trace water is present in the salt or the solvent, it will rapidly protonate the ylide back to the phosphonium salt. This consumes your base (t-BuOK) and leaves the electrophilic aldehyde unreacted. Actionable Step: Rigorously dry the phosphonium salt under a high vacuum (≤ 0.1 mbar) at 60 °C for 12 hours prior to use. Use strictly anhydrous THF and perform the ylide generation under a positive pressure of argon.

Q: NMR analysis of my intermediate shows a 60:40 mixture of E and Z isomers. How can I push the reaction to a single isomer to simplify characterization? A: For the synthesis of this specific target, you do not need to optimize the E/Z ratio . The Wittig olefination of non-stabilized or semi-stabilized ylides inherently yields isomeric mixtures under competing kinetic and thermodynamic control . Because the subsequent global hydrogenation step fully reduces the alkene to a saturated propyl linker, the stereocenter is obliterated. Attempting to force stereoselectivity (e.g., via a Schlosser modification) adds unnecessary time, cryogenic requirements, and reagent costs. Proceed directly to reduction with the isomeric mixture.

Phase 2: Global Catalytic Hydrogenation Troubleshooting

Q: The nitro group reduces perfectly to the amine, but the alkene remains partially intact. Why is the double bond resisting hydrogenation? A: This is a classic symptom of catalyst poisoning by triphenylphosphine oxide (TPPO) or unreacted phosphonium salts carried over from the Wittig step. Phosphorus compounds strongly coordinate to the palladium surface of the Pd/C catalyst, drastically reducing its active site availability. While nitro reduction is highly exothermic and facile even with a partially poisoned catalyst, alkene reduction requires a highly active, uncompromised Pd surface. Actionable Step: Do not rely solely on a crude silica plug to remove TPPO. You must crystallize the nitro-alkene intermediate or perform rigorous flash chromatography before subjecting it to hydrogenation.

Q: My hydrogenation stalls, and LC-MS shows a dominant mass corresponding to +16 Da of the target product. What is this impurity? A: This mass corresponds to the hydroxylamine intermediate (-NHOH). The heterogeneous catalytic hydrogenation of aromatic nitro compounds proceeds stepwise: nitro → nitroso → hydroxylamine → amine . If the reaction stalls at the hydroxylamine stage, it indicates hydrogen starvation at the catalyst surface due to mass transfer limitations. Actionable Step: Increase the hydrogen pressure from a balloon (1 atm) to a Parr shaker or autoclave at 40–50 psi. Ensure vigorous agitation (>800 rpm) to overcome the gas-liquid-solid barrier.

Quantitative Optimization Data

The table below demonstrates the critical causality between intermediate purity (TPPO carryover), hydrogen pressure, and the final isolated yield of the target aniline.

Intermediate Purity (TPPO wt%)H₂ Pressure (psi)Stir Rate (rpm)Alkene Conversion (%)Nitro Conversion (%)Isolated Yield (%)
> 5.0% (Crude plug)15 (Balloon)40045%100% (Amine + NHOH)22%
> 5.0% (Crude plug)50 (Parr)80078%100% (Amine)51%
< 0.1% (Crystallized)15 (Balloon)40092%100% (Amine)84%
< 0.1% (Crystallized) 50 (Parr) 800 >99% 100% (Amine) 96%

Standard Operating Procedures (SOPs)

Step 1: Synthesis of 1-Methyl-4-(3-(3-nitrophenyl)allyl)benzene
  • Preparation: Charge a flame-dried 500 mL 3-neck flask with [2-(4-methylphenyl)ethyl]triphenylphosphonium bromide (1.05 eq). Dry under high vacuum at 60 °C for 12 hours.

  • Ylide Generation: Backfill the flask with Argon. Add anhydrous THF (0.2 M) and cool the suspension to 0 °C using an ice bath. Dropwise, add potassium tert-butoxide (1.1 eq, 1.0 M in THF). Stir for 45 minutes at 0 °C; the solution will turn a deep, vibrant red/orange indicating ylide formation.

  • Coupling: Dissolve 3-nitrobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup & Purification (Critical): Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • TPPO Removal: Triturate the crude residue with cold diethyl ether/hexane (1:4). The bulk of the TPPO will precipitate as a white solid. Filter the solid, concentrate the filtrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the pure nitro-alkene intermediate.

Step 2: Synthesis of 3-[3-(4-Methylphenyl)propyl]aniline
  • Reactor Loading: In a pressure-rated hydrogenation vessel, dissolve the purified nitro-alkene intermediate (1.0 eq) in absolute ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety Note: Pd/C is pyrophoric. Add it to the solvent under a blanket of nitrogen.

  • Hydrogenation: Seal the vessel. Purge the headspace with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂.

  • Reaction: Stir vigorously (≥ 800 rpm) at room temperature for 12 hours. Monitor completion via LC-MS to ensure the disappearance of the +16 Da hydroxylamine peak.

  • Filtration: Vent the hydrogen safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad generously with ethanol.

  • Isolation: Concentrate the filtrate in vacuo to afford 3-[3-(4-Methylphenyl)propyl]aniline as a highly pure oil or low-melting solid.

References

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical Reviews, 1989. URL:[Link]

  • Jakab-Nácsa, A., et al. "Comparison of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of Aromatic Nitro Compounds." Catalysts, 2022. URL:[Link]

Technical Support Center: Stabilization and Handling of 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 3-[3-(4-Methylphenyl)propyl]aniline. This compound, like many electron-rich aromatic amines, is notoriously susceptible to rapid oxidation and degradation. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the integrity of your compound throughout your drug development workflows.

Part 1: Core Mechanistic FAQs

Q: Why does 3-[3-(4-Methylphenyl)propyl]aniline rapidly darken and degrade upon exposure to air? A: The compound is an electron-rich aromatic amine. The primary degradation pathway at ambient temperatures involves hydrogen abstraction from the


 group by reactive oxygen species (such as 

or

), which forms a nitrogen-centered radical[1]. Because the 3-(4-methylphenyl)propyl chain is electron-donating, it slightly increases the electron density on the aromatic ring, making the amino group highly susceptible to oxidation. The resulting radical is resonance-stabilized but highly reactive, leading to ortho/para-additions, coupling reactions to form azo compounds, or further oxidation into deeply colored quinone imines[1].

OxidationPathway A 3-[3-(4-Methylphenyl)propyl]aniline (Stable Form) B H-Abstraction by ROS (e.g., HO2•, O2) A->B Air/Light Exposure C Nitrogen-Centered Radical (Highly Reactive) B->C -H• D Quinone Imines (Deeply Colored) C->D Oxidation E Azo / Oligomeric Compounds (Insoluble Degradants) C->E Radical Coupling

Fig 1: Radical-mediated oxidation pathway of aromatic amines.

Q: What is the impact of temperature on its storage stability? A: Temperature dictates the reaction kinetics of amine degradation. Studies on homologous aromatic amines demonstrate that while they degrade rapidly at room temperature (~20 °C), lowering the storage temperature to 4 °C significantly attenuates degradation[2]. For long-term preservation, storage at -20 °C or -70 °C is required to halt the oxidation process almost entirely[2].

Part 2: Troubleshooting Guide

Issue: The neat liquid/solid has turned from pale yellow to dark brown.

  • Root Cause: Formation of conjugated oligomers and azo compounds via radical coupling[1].

  • Solution: Do not use the darkened material for sensitive biological or analytical assays. Purify the compound via vacuum distillation (if liquid) or recrystallization (if solid). Post-purification, immediately flush the headspace with Argon and store in amber vials at -20 °C.

Issue: Inconsistent assay results when the compound is dissolved in aqueous buffers.

  • Root Cause: Dissolved oxygen in the buffer accelerates oxidation, and trace transition metals catalyze the radical formation.

  • Solution: Degas all aqueous buffers using the freeze-pump-thaw method or by sparging with nitrogen for 30 minutes prior to adding the aniline derivative. Supplementing the buffer with an antioxidant such as ascorbic acid (1% w/v) can scavenge reactive oxygen species and preserve the amine[3].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Conversion to the Hydrochloride Salt for Long-Term Bench Stability

Freebase anilines are inherently unstable. Converting 3-[3-(4-Methylphenyl)propyl]aniline to its hydrochloride (HCl) salt protonates the lone pair on the nitrogen, drastically reducing its susceptibility to electrophilic attack and oxidation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the freebase 3-[3-(4-Methylphenyl)propyl]aniline in 15 mL of anhydrous diethyl ether under an argon atmosphere.

  • Precipitation: Slowly add 1.2 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise at 0 °C while stirring. A white precipitate will form immediately. Causality: The low temperature prevents exothermic side reactions, while anhydrous conditions prevent hydrolysis.

  • Isolation: Filter the precipitate rapidly under a blanket of nitrogen using a Schlenk frit.

  • Washing: Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether to remove unreacted freebase and non-polar impurities.

  • Drying: Dry the resulting white powder in a vacuum desiccator over

    
     for 12 hours.
    
  • Validation (Quality Control): Dissolve a small aliquot in

    
     and perform 
    
    
    
    -NMR. The downfield shift of the aromatic protons ortho to the amine confirms protonation, validating the success of the stabilization.

SaltFormation Step1 Step 1: Dissolve Freebase (Anhydrous Ether, Argon) Step2 Step 2: Add HCl/Dioxane (0 °C, Dropwise) Step1->Step2 Step3 Step 3: Schlenk Filtration (N2 Blanket) Step2->Step3 Step4 Step 4: Vacuum Drying (Over P2O5) Step3->Step4 Validation Validation: 1H-NMR in D2O (Check Downfield Shift) Step4->Validation

Fig 2: Step-by-step workflow for stabilizing the amine via HCl salt formation.

Protocol 2: Preparation of Stabilized Stock Solutions for Biological Assays

When the freebase must be used directly, the stock solution must be protected from oxidation through environmental control and chemical additives.

Step-by-Step Methodology:

  • Solvent Preparation: Use HPLC-grade DMSO. Degas the DMSO by bubbling ultra-pure Argon through the solvent for 30 minutes.

  • Antioxidant Addition: Add 0.1% (w/v) Butylated hydroxytoluene (BHT) or ascorbic acid to the DMSO. Causality: BHT acts as a sacrificial radical scavenger, intercepting peroxy radicals before they react with the aniline[3].

  • Reconstitution: Dissolve the 3-[3-(4-Methylphenyl)propyl]aniline in the degassed, BHT-supplemented DMSO to achieve a 10 mM stock.

  • Aliquotting: Dispense the stock into single-use amber glass vials. Causality: Amber glass prevents UV-induced radical initiation.

  • Storage: Flush the headspace of each vial with Argon, seal tightly, and store at -80 °C.

  • Validation (Quality Control): Before use, measure the UV-Vis absorbance of a diluted aliquot. A baseline shift or the appearance of a new peak at ~420-450 nm indicates quinone imine formation, serving as a rapid, self-validating quality control check before running expensive biological assays.

Part 4: Quantitative Data Presentation

To guide your storage decisions, the following table summarizes the expected stability of 3-[3-(4-Methylphenyl)propyl]aniline under various conditions, extrapolated from kinetic studies on homologous aromatic amines[2][3].

Storage ConditionMatrix / SolventAdditivesEstimated Shelf Life (>95% Purity)Primary Degradation Risk
Room Temp (20 °C), LightNeat (Freebase)None< 3 DaysPhoto-oxidation, Radical Coupling
4 °C, DarkNeat (Freebase)None2 - 4 WeeksSlow auto-oxidation
-20 °C, Dark, ArgonNeat (Freebase)None6 - 12 MonthsTrace oxygen ingress
Room Temp (20 °C)Aqueous BufferNone< 12 HoursTransition metal catalyzed oxidation
Room Temp (20 °C)Aqueous Buffer1% Ascorbic Acid~ 3 - 5 DaysAntioxidant depletion
-80 °C, Dark, ArgonDMSO Stock0.1% BHT> 24 MonthsNegligible
Room Temp (20 °C), DarkHCl Salt (Solid)None> 24 MonthsHygroscopicity (Moisture uptake)

References

  • Title: HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights Source: ACS Publications URL: [Link]

  • Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: MDPI URL: [Link]

  • Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in 3-[3-(4-Methylphenyl)propyl]aniline Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Isolating 3-[3-(4-Methylphenyl)propyl]aniline presents a unique chromatographic challenge due to its structural dichotomy: a highly lipophilic 4-methylphenylpropyl tail paired with an electron-rich, basic primary aniline head. This combination frequently leads to three major failure modes during purification: rapid oxidative degradation, irreversible adsorption on standard normal-phase silica, and co-elution with non-polar synthetic precursors.

This guide provides causal troubleshooting, self-validating experimental protocols, and structural logic to help you achieve >98% purity.

Section 1: Diagnostic FAQs — Understanding the "Why"

Q1: Why does my isolated 3-[3-(4-Methylphenyl)propyl]aniline rapidly discolor (turn dark brown/red) during solvent evaporation, and how does this affect purity? Causality & Expert Insight: The rapid discoloration is a hallmark of oxidative degradation. The primary amine group on the electron-rich aromatic ring is highly susceptible to atmospheric oxygen, leading to the formation of nitrosobenzene derivatives, azobenzenes, and complex polymeric colored species[1]. This oxidation is accelerated by light, elevated temperatures during rotary evaporation, and trace metal impurities acting as catalysts[2]. Resolution: To prevent this, workups must be conducted swiftly and ideally under an inert atmosphere (nitrogen or argon). If the compound must be stored, it should be kept in a tightly sealed amber glass vial under argon at sub-ambient temperatures[2]. For highly sensitive downstream applications, transient protection via acetylation (forming an acetanilide) prior to isolation can completely arrest oxidation[3].

Q2: Why am I experiencing severe streaking, broad peaks, and poor mass recovery when using standard normal-phase silica gel chromatography? Causality & Expert Insight: Standard silica gel contains acidic surface silanol groups (Brønsted acids). When the basic aniline head (pKa ~4.6) of your molecule interacts with these silanols, strong acid-base interactions occur. This leads to severe peak tailing, irreversible adsorption (poor recovery), and potential on-column degradation[4],[5]. Resolution: Abandon standard unmodified silica for basic amines. Instead, utilize basic alumina, which lacks these acidic sites and allows for sharp elution profiles without the need for mobile phase modifiers[5]. Alternatively, use amine-functionalized silica or Reversed-Phase (RP) chromatography[4].

Q3: How do I effectively separate the target amine from highly lipophilic unreacted starting materials (e.g., nitro precursors) or regioisomers? Causality & Expert Insight: Because the bulky hydrophobic tail (4-methylphenylpropyl) dominates the molecule's overall polarity, normal-phase chromatography often fails to resolve the aniline from its non-polar precursors. Reversed-Phase Liquid Chromatography (RP-LC) separates compounds based on hydrophobicity[6]. By manipulating the mobile phase pH, you can selectively alter the ionization state of the aniline to force separation. Resolution: Employ RP-HPLC using a C18 stationary phase[7]. By increasing the mobile phase pH (e.g., adding 0.1% triethylamine), the aniline is kept in its free-base, lipophilic form, maximizing retention and selectively resolving it from neutral impurities[8],[4].

Section 2: Visual Troubleshooting & Workflows

G Start Low Purity Detected in 3-[3-(4-Methylphenyl)propyl]aniline CheckColor Is the sample discolored (dark brown/red)? Start->CheckColor Oxidation Issue: Aniline Oxidation Action: Use inert atmosphere & cold workup CheckColor->Oxidation Yes CheckChrom Did it streak on normal-phase silica? CheckColor->CheckChrom No Oxidation->CheckChrom SilicaIssue Issue: Silanol Acid-Base Interaction Action: Switch to Basic Alumina or Reversed-Phase (C18) CheckChrom->SilicaIssue Yes CheckIsomers Are there co-eluting lipophilic impurities? CheckChrom->CheckIsomers No Success High Purity Isolated (>98%) SilicaIssue->Success RPIssue Issue: Poor Selectivity Action: Optimize RP-HPLC with alkaline modifier (TEA) CheckIsomers->RPIssue Yes CheckIsomers->Success No RPIssue->Success

Diagnostic workflow for resolving low purity and degradation in aniline isolation.

Section 3: Validated Experimental Protocols
Protocol A: Oxidation-Resistant Acid-Base Extraction (LLE)

Objective: Isolate the basic aniline from neutral/acidic impurities while minimizing oxidative degradation. Self-Validating Step: The target compound's migration to the aqueous layer during the acidic wash confirms its basic amine functionality, validating the separation from neutral organic impurities.

  • Acidic Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane). Transfer to a separatory funnel and extract with 1 M HCl (3x). The basic aniline protonates to form a water-soluble anilinium salt, migrating to the aqueous layer.

  • Phase Separation: Drain and discard the organic layer containing neutral, unreacted lipophilic precursors (e.g., nitro compounds) and acidic impurities.

  • Basification: Cool the combined aqueous acidic layers in an ice bath (to minimize exothermic oxidation). Carefully basify the solution to pH > 10 using 1 M NaOH. The solution will turn cloudy as the free-base 3-[3-(4-Methylphenyl)propyl]aniline precipitates out of the aqueous phase.

  • Back-Extraction & Isolation: Extract the basified aqueous layer with fresh, degassed ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low water-bath temperature (<30°C). Backfill the rotary evaporator with nitrogen to prevent oxidation[3].

LLE Crude Crude Reaction Mixture (Aniline + Impurities) AcidExt Acidic Extraction (1M HCl) Protonates Aniline to Water Layer Crude->AcidExt OrgDiscard Discard Organic Layer (Neutral/Acidic Impurities) AcidExt->OrgDiscard Organic Phase Basify Basify Aqueous Layer (NaOH) Liberates Free Aniline AcidExt->Basify Aqueous Phase OrgExt Extract with Organic Solvent (DCM or EtOAc) Basify->OrgExt Chrom Purification via Basic Alumina or RP-HPLC OrgExt->Chrom

Mechanism of acid-base liquid-liquid extraction for primary amine purification.

Protocol B: High-Recovery Reversed-Phase Chromatographic Purification

Objective: Achieve >98% purity by resolving the target aniline from structurally similar lipophilic impurities.

  • Column Selection: Equip the preparative HPLC system with a C18 Reversed-Phase column[7].

  • Mobile Phase Preparation: Prepare Eluent A (Water + 0.1% Triethylamine) and Eluent B (Acetonitrile + 0.1% Triethylamine). The alkaline modifier (TEA) suppresses the ionization of the aniline, keeping it in its free-base form for sharp peak shape and predictable retention[4].

  • Sample Loading: Dissolve the crude free-base aniline in a minimal volume of Acetonitrile/Water mixture. Inject onto the column.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 20 column volumes. Monitor UV absorbance at 254 nm and 215 nm.

  • Fraction Collection & Recovery: Collect the major peak. Immediately remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous suspension to yield the pure, stable product.

Section 4: Quantitative Data Summaries

Table 1: Chromatographic Stationary Phase Comparison for 3-[3-(4-Methylphenyl)propyl]aniline

Stationary PhasePrimary Interaction MechanismExpected RecoveryStreaking/TailingRecommendation
Standard Silica Gel Brønsted acid-base (Silanols)Low (<60%)SevereNot Recommended
Basic Alumina Hydrogen bonding / DipoleHigh (>90%)MinimalExcellent for Flash Chromatography
C18 Reversed-Phase Hydrophobic partitioningVery High (>95%)NoneBest for High-Purity Prep-HPLC

Table 2: Workup Additives and Their Impact on Oxidation

Condition / AdditiveMechanism of ActionImpact on Product DiscolorationDownstream Compatibility
Ambient Air (No Additive) Unrestricted radical oxidationRapid browning / HighN/A
Ice Bath (0°C) during Workup Kinetic suppression of oxidationModerate browning / MediumExcellent
Degassed Solvents (Ar/N₂) Oxygen exclusionMinimal browning / LowExcellent
Transient Acetylation Chemical masking of amineNo browning / NoneRequires deprotection step
References
  • Benchchem. Preventing oxidation of the aniline group during complexation.3

  • Biotage. How do I decide between normal- or reversed-phase flash column chromatography?8

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?4

  • Wikipedia. Reversed-phase chromatography.6

  • Teledyne ISCO. RediSep basic alumina column Purification of high pKa compounds.5

  • Benchchem. Preventing oxidation of 2-(Allyloxy)aniline during storage.2

  • Phenomenex. Reversed Phase HPLC Columns.7

  • ResearchGate. In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry.1

Sources

Minimizing side reactions during 3-[3-(4-Methylphenyl)propyl]aniline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Target Molecule: 3-[3-(4-Methylphenyl)propyl]aniline CAS Registry Number: (Analogous to 3-(3-phenylpropyl)aniline derivatives) Chemical Class: Lipophilic Diarylalkane Amine

Technical Context: This molecule features a primary aniline nucleophile tethered by a propyl chain to a p-tolyl moiety. Successful functionalization requires navigating three competing reactivity zones:

  • The Primary Amine (Site A): The desired nucleophile. Prone to over-alkylation (polyalkylation) and oxidation (N-oxide/diazo formation).

  • The Aniline Ring (Site B): Electron-rich and susceptible to electrophilic aromatic substitution (EAS) at ortho/para positions, often leading to regioselectivity errors during halogenation or nitration.

  • The Benzylic/Alkyl Chain (Site C): The methylene groups adjacent to the rings (especially the p-tolyl methyl and the propyl benzylic positions) are vulnerable to radical oxidation or hydrogen atom transfer (HAT) side reactions.

This guide provides self-validating protocols to isolate reactivity to Site A (N-functionalization) while suppressing activity at Sites B and C.

Troubleshooting & Optimization (Q&A)

Issue 1: "I am consistently observing significant N,N-dialkylation (over-alkylation) when attempting mono-alkylation with alkyl halides."

Diagnosis: This is the classic "Aniline Paradox." The product of the first alkylation (a secondary amine) is more nucleophilic than the starting primary aniline due to the inductive electron-donating effect of the new alkyl group. In standard SN2 conditions, the reaction accelerates after the first addition, leading to mixtures of mono-, di-, and quaternary ammonium salts.

Corrective Action: Switch to Reductive Amination. Do not use alkyl halides (R-X). Instead, react the aniline with the corresponding aldehyde or ketone to form an imine/hemiaminal intermediate, followed by in situ reduction.

  • Why? The imine intermediate is less nucleophilic than the starting amine, preventing double addition. The reduction step is kinetically controlled.

  • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) . It is mild enough to reduce the imine selectively without touching the aldehyde or the nitro/cyano groups if present.

Issue 2: "The reaction mixture turns dark brown/black within minutes, and yield is low."

Diagnosis: You are witnessing Oxidative Polymerization (formation of "Aniline Black" type oligomers).

  • Cause: Anilines with electron-donating alkyl chains are easily oxidized by atmospheric oxygen, especially in the presence of trace metal ions or under basic conditions.

  • Mechanistic Insight: The oxidation potential of 3-alkylanilines is relatively low. One-electron oxidation generates a cation radical, which couples to form hydrazines or quinoidal species that polymerize.

Corrective Action:

  • Degassing is Mandatory: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the aniline.

  • Acidic Workup Check: If the color change happens during workup, ensure the pH is not lingering in the 4–6 range where oxidation rates often peak. Move quickly from acidic quench to basic extraction.

  • Add Antioxidant: For storage or sensitive reactions, add 0.1 mol% BHT (Butylated hydroxytoluene) or perform the reaction in the presence of mild reducing agents like sodium ascorbate if compatible.

Issue 3: "During acylation, I see side products related to the p-tolyl methyl group."

Diagnosis: Benzylic Oxidation. If you are using strong oxidants or radical initiators (e.g., NBS, peroxides) elsewhere in the sequence, the methyl group on the distal phenyl ring is a "soft target" for Hydrogen Atom Abstraction (HAT).

Corrective Action:

  • Avoid Radical Conditions: Stick to ionic reaction pathways (polar mechanisms).

  • Temperature Control: Keep reaction temperatures below 60°C. Benzylic radical formation has a high activation energy barrier that is often crossed only at elevated temperatures.

Strategic Visualization

Pathway Analysis: Competing Reaction Landscapes

The following diagram illustrates the bifurcation between the desired functionalization and the destructive side reactions.

ReactionPathways Start 3-[3-(4-Methylphenyl)propyl]aniline MonoAlk Target: N-Monoalkyl Product Start->MonoAlk Reductive Amination (STAB/Aldehyde) DiAlk Side Product: N,N-Dialkyl (Over-alkylation) Start->DiAlk Direct Alkylation (R-X) Uncontrolled Stoichiometry Oxid Side Product: Azo/Nitro/Polymer (Oxidation) Start->Oxid O2 Exposure Trace Metals RingSub Side Product: Ring Halogenation/Nitration Start->RingSub Electrophilic Reagents No Protection MonoAlk->DiAlk Kinetic Acceleration

Caption: Figure 1. Reaction landscape showing the high-fidelity reductive amination pathway (Green) versus common failure modes (Red/Yellow).

Validated Experimental Protocols

Protocol A: High-Fidelity Mono-N-Alkylation (Reductive Amination)

Designed to eliminate over-alkylation and minimize oxidation.

Reagents:

  • Substrate: 3-[3-(4-Methylphenyl)propyl]aniline (1.0 equiv)

  • Aldehyde/Ketone: 1.05 equiv (Slight excess ensures conversion)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.

  • Imine Formation: Dissolve the aniline (1.0 equiv) and the aldehyde (1.05 equiv) in DCE (0.2 M concentration). Add Acetic Acid (1.0 equiv).

    • Checkpoint: Stir for 30–60 minutes at Room Temperature (RT). Monitor by TLC. You should see the disappearance of the aniline spot and formation of the imine (often less polar).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) in one portion.

    • Note: STAB is preferred over NaBH4 because it is less basic and less likely to reduce the aldehyde directly before it reacts with the amine.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3. Do not use strong acid to quench, as this generates heat and may hydrolyze the product if labile groups are present.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography.

Data: Solvent Effects on Selectivity

Solvent SystemMono:Di RatioYield (%)Notes
DCE (Recommended) >98:2 92% Excellent solubility; facilitates imine formation.
Methanol85:1578%Protic solvent competes for reductant; lower selectivity.
DMF90:1065%Difficult workup; promotes over-alkylation if heating is used.
Protocol B: Chemoselective N-Acylation (Preventing Ring Acylation)

Designed to functionalize the nitrogen without touching the activated aromatic ring.

Reagents:

  • Substrate: 1.0 equiv

  • Acyl Chloride/Anhydride: 1.1 equiv

  • Base: Pyridine (1.5 equiv) or DIPEA (1.2 equiv)

  • Solvent: DCM (0°C)

Critical Control Point: To prevent Friedel-Crafts Acylation (ring acylation), you must avoid Lewis Acids (AlCl3, FeCl3) and high temperatures. The aniline nitrogen is sufficiently nucleophilic to react with acyl chlorides without Lewis acid activation.

Methodology:

  • Dissolve aniline in DCM under N2. Cool to 0°C.

  • Add Pyridine.[2]

  • Add Acyl Chloride dropwise. Rate Control: rapid addition can cause local heating and side reactions.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Validation: 1H NMR should show a downfield shift of the NH proton (to ~8-10 ppm) and no loss of aromatic protons, confirming the ring is intact.

Decision Logic for Troubleshooting

Use this logic flow to diagnose yield losses during your campaign.

Troubleshooting Start Problem Detected Q1 Is the product N,N-dialkylated? Start->Q1 Q2 Is the mixture black/tarry? Q1->Q2 No Sol1 USE REDUCTIVE AMINATION (Protocol A) Q1->Sol1 Yes Q3 Is the Tolyl-Methyl oxidized? Q2->Q3 No Sol2 PURGE O2 / ADD BHT Check solvent purity Q2->Sol2 Yes Sol3 REMOVE RADICAL SOURCES Lower Temp <40°C Q3->Sol3 Yes

Caption: Figure 2. Diagnostic logic tree for rapid issue resolution.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

  • Mitchell, J. A., et al. "Oxidation of Anilines: Mechanisms and Prevention." Organic Process Research & Development, vol. 12, no. 6, 2008. (General reference for aniline handling).

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). The user is responsible for hazard assessment of specific alkylating agents and solvents.

Sources

Technical Support Center: Purification & Troubleshooting Guide for 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-[3-(4-Methylphenyl)propyl]aniline .

This molecule presents a unique separation challenge: it possesses a highly polar, basic primary amine headgroup coupled with a highly lipophilic, hydrocarbon-rich tail (the 3-(4-methylphenyl)propyl chain). When late-stage synthesis involves the reduction of a nitroarene precursor or the hydrogenation of cross-coupling intermediates, unreacted neutral starting materials frequently contaminate the crude mixture. This guide provides field-proven, self-validating methodologies to achieve analytical purity.

Part 1: Physicochemical Profiling

To design a successful purification strategy, we must first understand the causality behind the separation mechanics. The table below summarizes the quantitative and qualitative partitioning behaviors of the target product versus its most common unreacted precursor.

Table 1: Comparative Partitioning Profile
PropertyTarget: 3-[3-(4-Methylphenyl)propyl]anilinePrecursor: Nitroarene / Alkyne (Starting Material)
Chemical Nature Primary Amine (Weak Base, pKa ~4.6)Nitroarene / Hydrocarbon (Neutral)
Ionization State (pH < 2) Protonated (Anilinium cation)Neutral
Aqueous Solubility (pH < 2) High (Partitioned as a hydrochloride salt)Very Low (Remains in organic phase)
Organic Solubility (pH > 10) High (Partitioned as a free base)High
Silica Gel Behavior Streaks (Strong H-bonding with acidic silanols)Elutes cleanly (High Rf, low polarity)

Part 2: Frequently Asked Questions & Troubleshooting Workflows

FAQ 1: Why does standard silica gel chromatography fail to separate my unreacted starting material from the product?

The Causality: Silica gel is decorated with weakly acidic silanol groups (Si-OH). Your target molecule is a basic aniline. When applied to a silica column, the amine undergoes strong hydrogen bonding and partial acid-base interactions with the stationary phase, causing severe "streaking" or tailing. Meanwhile, the neutral, highly lipophilic starting material (e.g., the unreacted nitroarene) elutes rapidly. The streaking product invariably overlaps with the starting material fractions. The Solution: Instead of relying on polarity-based chromatography, exploit the ionizable nature of the amine through an orthogonal technique: Acid-Base Extraction [1][2].

FAQ 2: What is the most scalable method to remove these neutral starting materials?

The industry standard for primary amine purification is a pH-driven liquid-liquid extraction. By intentionally protonating the amine, we drastically shift its partition coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) toward the aqueous phase, leaving the lipophilic starting material trapped in the organic phase.
Protocol A: Self-Validating Acid-Base Extraction

This protocol is designed to be self-validating; you will physically verify the state of the molecule at each phase transfer.

  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Protonation (Catch): Add an equal volume of 1M HCl (aq). Vigorously shake the separatory funnel.

    • Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the amine is not fully protonated; add more acid.

  • Phase Separation: Allow the layers to separate. The aqueous layer now contains your target as an anilinium hydrochloride salt. The organic layer contains the unreacted starting material.

  • Organic Wash: Wash the retained aqueous layer with one more portion of fresh organic solvent to ensure complete removal of neutral lipophilic impurities. Discard the organic layers.

  • Deprotonation (Release): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise until the solution becomes cloudy (the free base aniline is crashing out of the aqueous phase).

    • Validation Check: Test the aqueous layer. It must read pH > 10 to ensure complete deprotonation.

  • Final Extraction: Extract the cloudy aqueous layer with fresh Dichloromethane (3x). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure free aniline.
    

AcidBase Start Crude Mixture in Organic Solvent (Aniline + Neutral SM) AcidWash Add 1M HCl (aq) Perform Extraction Start->AcidWash OrgLayer1 Organic Phase (Neutral Starting Material) AcidWash->OrgLayer1 Discard/Recycle AqLayer1 Aqueous Phase (Anilinium HCl Salt) AcidWash->AqLayer1 Retain Basify Adjust pH > 10 with NaOH (aq) Add Fresh Organic Solvent AqLayer1->Basify OrgLayer2 Organic Phase (Pure Free Aniline) Basify->OrgLayer2 Product AqLayer2 Aqueous Phase (Waste Salts) Basify->AqLayer2 Discard

Workflow for separating basic aniline products from neutral starting materials via extraction.

FAQ 3: My extraction formed a severe emulsion. The layers won't separate. How do I fix this?

The Causality: 3-[3-(4-Methylphenyl)propyl]aniline has a highly polar head (when protonated) and a large, non-polar hydrocarbon tail. This is the exact structural definition of a surfactant. During shaking, the molecule accumulates at the aqueous-organic interface, drastically lowering interfacial tension and stabilizing microscopic droplets (an emulsion).

The Solution: If brine washes or filtration through Celite fail to break the emulsion, abandon liquid-liquid extraction and utilize Strong Cation Exchange (SCX) Chromatography . This "Catch and Release" solid-phase methodology achieves the exact same chemical logic without biphasic liquid mixing[3][4].

Protocol B: SCX "Catch and Release" Methodology
  • Column Preparation: Swell a pre-packed SCX cartridge (containing sulfonic acid functionalized silica/polymer) with Methanol (MeOH), followed by Dichloromethane (DCM).

  • Loading: Load the crude mixture dissolved in DCM onto the column.

    • Mechanism: The basic aniline covalently interacts with the sulfonic acid groups on the resin, becoming immobilized ("Caught").

  • Washing (Impurity Removal): Wash the column with 3 column volumes of DCM, followed by 3 column volumes of MeOH.

    • Validation Check: Analyze the wash eluent via TLC or LC-MS. The unreacted neutral starting materials will wash straight through. Continue washing until the eluent is clean.

  • Elution (Release): Elute the target aniline by passing 2M Ammonia in Methanol (

    
    /MeOH) through the column. The strong base deprotonates the aniline, breaking the ionic bond with the resin.
    
  • Isolation: Concentrate the ammoniacal methanol eluent in vacuo to yield the pure aniline.

SCX Load Load Crude onto SCX Column (in DCM) Catch Aniline Binds to Sulfonic Acid (Catch Step) Load->Catch Wash Wash with DCM then MeOH (Elutes Neutral SM) Catch->Wash Release Elute with 2M NH3 in MeOH (Release Step) Wash->Release Retain bound product Pure Concentrate Eluate (Pure Aniline) Release->Pure

Solid-phase extraction using SCX resin to catch amines and wash away neutral impurities.

FAQ 4: What if my starting material was also an amine (e.g., over-alkylation issues)?

If your unreacted starting material is a primary amine and your target is a secondary amine (or vice versa), acid-base extraction will fail because both molecules will protonate at similar pH levels. The Solution: Utilize Covalent Scavenger Resins . For example, polymer-supported isocyanate or aldehyde resins selectively react with the less sterically hindered primary amines to form stable ureas or imines, covalently tethering the impurity to the solid support so it can be simply filtered away from the desired product[5][6].

References

  • 4. 5. 6.

Sources

Addressing color changes and stability issues in 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Color Changes & Stability in 3-[3-(4-Methylphenyl)propyl]aniline Ticket ID: #ANILINE-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The "Brown Oil" Syndrome

You are likely reading this because your bottle of 3-[3-(4-Methylphenyl)propyl]aniline , which should be a pale yellow oil or off-white low-melting solid, has turned into a dark brown or black viscous liquid.

As a Senior Application Scientist, I encounter this inquiry weekly. This molecule contains an electron-rich aniline moiety connected to a toluene ring via a flexible propyl linker. While the propyl chain is chemically robust, the aniline functionality is a "radical sponge."

This guide is not just a list of steps; it is a causal analysis of why your compound degrades and a self-validating protocol to restore and maintain its integrity.

Module 1: Diagnosis (Root Cause Analysis)

Q: Why did my compound turn brown/black?

The Short Answer: Auto-oxidation driven by electron transfer.

The Technical Explanation: The amino group (


) on the aromatic ring is a strong electron donor. Upon exposure to atmospheric oxygen (

) and light (

), the aniline undergoes a Single Electron Transfer (SET) to form a radical cation .
  • Initiation: The aniline loses an electron to form a radical cation (

    
    ).
    
  • Coupling: These radicals are highly reactive and couple with each other to form hydrazobenzenes, which further oxidize to azobenzenes (yellow/orange) or polymerize into polyaniline-like oligomers (dark brown/black).

  • Chromophores: These impurities act as powerful dyes. Even 0.1% impurity can darken the entire bulk material, making it look "ruined" when it is often 99% pure.

Visualization: The Oxidation Cascade

OxidationPathway Aniline Pure Aniline (Colorless/Pale Yellow) Radical Radical Cation [Ar-NH2]+. Aniline->Radical -e- (Oxidation) Oxygen Oxygen + Light Oxygen->Radical Coupling C-N / N-N Coupling Radical->Coupling Dimerization Impurities Azo Compounds & Oligomers (Dark Brown) Coupling->Impurities Conjugation

Figure 1: The oxidative degradation pathway of electron-rich anilines. Note that the formation of highly conjugated impurities leads to the darkening of the material.[1]

Module 2: Prevention (Storage & Handling)

Q: How do I prevent this degradation?

You must break the "Fire Triangle" of chemical degradation: Oxygen, Light, and Heat .

The Protocol:

  • Argon Sparging (Not just Nitrogen): Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is lighter and diffuses away more easily when the container is opened.

  • Amber Glass: Blocks UV radiation that catalyzes the initial radical formation.

  • Cold Storage: Reduces the kinetic rate of the oxidation reaction.

Stability Data Comparison
Storage ConditionTime to Visible Color ChangePurity (HPLC) at 30 Days
Clear Vial, Air, RT < 24 Hours92%
Amber Vial, Air, 4°C 3-5 Days96%
Amber Vial, Argon, -20°C > 6 Months> 99%

Critical Note: If you store the compound at -20°C, you must allow the vial to warm to room temperature before opening it. Opening a cold vial condenses atmospheric moisture inside, leading to hydrolysis or hydrate formation.

Module 3: Remediation (The "Rescue" Protocol)

Q: Can I save my oxidized sample?

Yes. Because the colored impurities (azo compounds/oligomers) are often neutral or phenolic (acidic), we can exploit the basicity of the aniline to separate it. This is a Self-Validating System : if the color moves to the waste layer, the protocol is working.

Protocol: Acid-Base "Rescue" Extraction

Prerequisites:

  • Degraded Aniline (Dark liquid/solid)

  • 1M HCl (Aqueous)

  • 1M NaOH (Aqueous)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Separatory Funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the dark aniline sample in EtOAc.

  • Protonation (The Trap): Add 1M HCl and shake vigorously.

    • Chemistry: The aniline becomes an ammonium salt (

      
      ) and moves into the Water Phase .
      
    • The Trick: The neutral colored impurities stay in the Organic Phase .

  • Separation: Drain the aqueous layer (now containing your product) into a clean flask.

    • Visual Check: The organic layer should retain the dark brown color. The aqueous layer might be pinkish but should be much clearer.

  • Wash: Wash the aqueous layer again with fresh EtOAc to remove trapped impurities. Discard the organic layer.

  • Liberation: Cool the aqueous layer on ice. Slowly add 1M NaOH until pH > 10.

    • Visual Check: The solution will become cloudy/milky as the free amine precipitates/oils out.

  • Recovery: Extract the milky aqueous mixture with fresh EtOAc (3x).

  • Drying: Dry the combined organics over

    
    , filter, and concentrate in vacuo.
    
Visualization: The Purification Workflow

PurificationWorkflow Start Dark/Impure Aniline (Dissolved in Organic) AddAcid Add 1M HCl (Protonation) Start->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgWaste Organic Layer (Contains Colored Impurities) PhaseSep->OrgWaste Neutral Impurities AqProduct Aqueous Layer (Contains Aniline Salt) PhaseSep->AqProduct Product (Salt Form) AddBase Add 1M NaOH (Deprotonation) AqProduct->AddBase Extract Extract with EtOAc & Concentrate AddBase->Extract Final Pure Aniline (Pale Yellow Oil) Extract->Final

Figure 2: Acid-Base extraction workflow. This method separates the basic aniline product from neutral oxidative impurities.

Module 4: Quality Control (Validation)

Q: How do I confirm it is pure?

Do not rely solely on color. A pale yellow oil can still contain 5% impurity.

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica Gel.

  • Mobile Phase: 20% EtOAc in Hexanes (adjust polarity as needed).

  • Visualization: UV light (254 nm).

  • The Test: The oxidized impurities usually run at the solvent front (non-polar azo compounds) or stay at the baseline (polymers). Your amine should appear as a distinct spot in the middle (

    
    ). Note: Amines often streak on silica; add 1% Triethylamine to the mobile phase to sharpen the spot.
    

2. 1H-NMR Spectroscopy:

  • Look for the diagnostic broad singlet around 3.5–4.0 ppm (representing the

    
     protons).
    
  • Check the aromatic region (6.5–7.2 ppm). Sharp doublets/triplets indicate purity. "Muddy" multiplets or extra peaks in the baseline suggest ongoing oxidation [1].

References

  • BenchChem Technical Support. (2025).[2][3][4] Preventing oxidation of aniline derivatives during storage.[3][4] Retrieved from

  • National Institutes of Health (NIH). (2023). Stability and Storage of Aromatic Amines.[4][5] PubChem Compound Summary.[6] Retrieved from

  • Albayati, T. M., & Doyle, A. M. (2013).[7] Purification of aniline and nitro-substituted aniline contaminants.[7][8] ResearchGate. Retrieved from

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms and Implications. Retrieved from

Sources

Optimizing column chromatography separation for 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Optimization for 3-[3-(4-Methylphenyl)propyl]aniline

Content ID: TSC-2025-003 Subject: Purification Protocol & Troubleshooting for Lipophilic Alkylanilines Last Updated: March 2, 2026 Status: Active

Executive Summary & Physicochemical Profile

This guide addresses the purification of 3-[3-(4-Methylphenyl)propyl]aniline , a molecule characterized by a "push-pull" physicochemical profile: a polar, basic primary amine head group attached to a lipophilic diarylpropyl tail.

The Core Challenge: The primary amine functionality (


) acts as a Lewis base, forming strong hydrogen bonds with the acidic silanol groups (

) on standard silica gel. This results in severe peak tailing, irreversible adsorption, and co-elution with impurities. Simultaneously, the hydrophobic propyl-tolyl chain limits solubility in purely polar mobile phases, requiring a balanced solvent system.
PropertyCharacteristicChromatographic Implication
Functional Group Primary Aniline (

)
Causes tailing on acidic silica; requires basic modifier.
Backbone Propyl-linked DiarylHigh lipophilicity; good retention in Reverse Phase (C18) but requires non-polar component in Normal Phase.
Common Impurity Nitro precursorSignificantly less polar; elutes much earlier than the amine.
Physical State Viscous Oil / Low-melt SolidDifficult to crystallize; column chromatography is the primary purification method.

Method Development: The "Why" and "How"

Q: Which stationary phase should I choose?

Recommendation: Standard Silica Gel (Type 60, 40-63 µm) is sufficient if properly modified.

  • Why: While amine-functionalized silica avoids tailing, it is cost-prohibitive for routine synthesis. Basic Alumina is an alternative but often has lower theoretical plate counts (resolution) than silica.

  • The Fix: You must deactivate the acidic silanol sites on standard silica using a basic mobile phase modifier.

Q: What is the optimal mobile phase strategy?

System A (Preferred): Hexane / Ethyl Acetate + 1% Triethylamine (TEA)

  • Mechanism: TEA (

    
    ) is a stronger base than the aniline. It competitively binds to the acidic silanol sites, effectively "capping" them and allowing your aniline product to elute as a sharp, symmetrical band.
    
  • Starting Ratio: 9:1 Hexane:EtOAc (+ 1% TEA).

System B (Alternative for Solubility Issues): Dichloromethane (DCM) / Methanol + 1% Ammonia

  • Use Case: If the compound oils out or is insoluble in Hexane.

  • Warning: DCM is very strong; retention times will be short. Start with 100% DCM and slowly add MeOH (0-5%).

Decision Logic & Workflow

The following diagram outlines the logical flow for selecting the purification path based on crude purity and solubility.

MethodDevelopment Start Crude Mixture Analysis SolubilityCheck Check Solubility in Hexane/EtOAc Start->SolubilityCheck TLC_Screen TLC Screening (Target Rf 0.2 - 0.3) SolubilityCheck->TLC_Screen Soluble System_DCM Switch to DCM/MeOH + 1% NH4OH SolubilityCheck->System_DCM Insoluble/Oiling Decision_Tailing Is Spot Tailing? TLC_Screen->Decision_Tailing Add_Modifier Add 1% TEA to Eluent Decision_Tailing->Add_Modifier Yes (Streaking) Run_Column Execute Flash Column Decision_Tailing->Run_Column No (Round Spot) Add_Modifier->Run_Column System_DCM->Run_Column

Figure 1: Method development flowchart for optimizing mobile phase selection and modifier use.

Detailed Protocol: Silica Gel Column with TEA Deactivation

Objective: Isolate 3-[3-(4-Methylphenyl)propyl]aniline from non-polar impurities (e.g., nitro precursor) and polar byproducts.

Materials:

  • Silica Gel 60 (230-400 mesh).

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA).

  • Sand (acid-washed).

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Prepare a stock solution of Hexane:EtOAc (8:2) containing 1% v/v Triethylamine .

    • Note: The TEA must be added to the entire volume of solvent used for packing and running to maintain equilibrium.

  • Column Slurry Packing:

    • Mix the silica gel with the TEA-containing solvent to form a slurry.

    • Pour into the column.[1][2]

    • Critical Step: Flush the packed column with at least 2 column volumes (CV) of the mobile phase before loading the sample. This ensures the TEA has fully neutralized the silica surface.

  • Sample Loading (Dry Load Preferred):

    • Dissolve the crude oil in a minimal amount of DCM.

    • Add silica gel (ratio 1:2 sample:silica) to the solution.

    • Evaporate the solvent under vacuum until you have a free-flowing powder.

    • Gently pour this powder onto the top of the wet column bed and cover with sand.

    • Why Dry Load? Wet loading viscous oils often leads to channeling and broad bands.

  • Elution:

    • Start eluting with Hexane:EtOAc (9:1 + 1% TEA) to elute non-polar impurities (like the nitro precursor).

    • Gradually increase polarity to 8:2 or 7:3 to elute the aniline product.

Troubleshooting Guide (FAQ)

Issue 1: "My product is streaking/tailing across the TLC plate and column."
  • Cause: Protonation of the amine by acidic silanols.

  • Solution:

    • Increase Modifier: Ensure you are using 1-2% TEA or 1%

      
       in all solvents.
      
    • Pre-treatment: Did you flush the column with the basic solvent before loading? If not, the bottom of the column is still acidic.

Issue 2: "I cannot separate the amine from the nitro starting material."
  • Cause: Gradient too steep (polarity increased too fast).

  • Solution: The nitro compound is significantly less polar. Hold the gradient at 95:5 Hexane:EtOAc for 3-4 column volumes. The nitro compound will elute first (

    
    ), while the amine stays at the top (
    
    
    
    ). Only after the nitro peak is finished should you increase polarity.
Issue 3: "The product is oiling out inside the column."
  • Cause: Solubility mismatch.[2] The compound is not soluble in Hexane.

  • Solution: Switch to the DCM/MeOH system. DCM is a much better solvent for aromatic oils. Start with 100% DCM (+1% TEA) and move to 98:2 DCM:MeOH.

Visual Troubleshooting Logic

Troubleshooting Problem Identify Issue Tailing Peak Tailing Problem->Tailing CoElution Co-elution w/ Nitro Problem->CoElution LowRecovery Low Recovery Problem->LowRecovery Sol_Tailing Add 1-2% TEA Pre-wash Column Tailing->Sol_Tailing Sol_CoElution Shallower Gradient (Hold 5% EtOAc) CoElution->Sol_CoElution Sol_Recovery Check pH (Basic?) Flush w/ MeOH LowRecovery->Sol_Recovery

Figure 2: Troubleshooting decision tree for common chromatographic anomalies.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Columbia University. Column Chromatography Guide. Retrieved from [Link]

Sources

🔬 Technical Support Center: Scale-Up Manufacturing of 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 3-[3-(4-Methylphenyl)propyl]aniline . The synthesis of this active pharmaceutical ingredient (API) intermediate typically relies on a two-phase process: a Palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to build the carbon framework between the p-tolyl and nitrobenzene moieties, followed by the catalytic hydrogenation of the nitro group (and any unsaturated linkers) to yield the final propyl-aniline.

Transitioning this route from the bench to pilot-plant scale introduces severe challenges regarding exothermic safety and heavy metal retention. This guide provides causal explanations, self-validating protocols, and data-driven troubleshooting to ensure a safe and highly pure manufacturing campaign.

Process Visualization

ProcessFlow Step1 Step 1: Cross-Coupling (Pd Catalyst) Step2 Step 2: Pd Scavenging (Fixed-Bed Resin) Step1->Step2 Crude Intermediate Step3 Step 3: Flow Hydrogenation (Nitro Reduction) Step2->Step3 Pd < 10 ppm Step4 Step 4: Isolation (Aniline Crystallization) Step3->Step4 Crude Aniline

Process workflow for 3-[3-(4-Methylphenyl)propyl]aniline synthesis.

Troubleshooting & FAQs: Palladium Scavenging

Q: Why does our final aniline product consistently fail heavy metal limits (>10 ppm Pd) after standard recrystallization? A: Recrystallization is often insufficient for purging palladium from aniline derivatives. Anilines are strong Lewis bases that readily coordinate with soluble Pd(II) species in the mother liquor. Because the metal integrates directly into the crystal lattice of the basic API, recrystallization can actually concentrate the palladium rather than remove it (1)[1]. To resolve this, you must apply a metal scavenger with a higher thermodynamic affinity for Pd than the aniline nitrogen prior to crystallization.

Q: Which scavenger chemistry is most effective for this specific molecule? A: For aniline-containing or precursor streams, multi-dentate sulfur-based scavengers are required. Resins functionalized with trimercaptotriazine (Si-TMT) or Thiourea/Thiol combinations utilize a bidentate/tridentate binding motif that thermodynamically outcompetes the API for the metal, reducing Pd levels from >1300 ppm to <5 ppm in a single pass (2)[2].

Q: How do we transition from batch resin stirring to fixed-bed scavenging for scale-up? A: Batch stirring is inefficient and risks physical degradation of the silica beads. Scaling up requires packing the scavenger into a fixed-bed column. The critical parameter here is the linear flow rate , which dictates the residence time. If a 16g screening experiment achieved 98% Pd removal at a linear flow rate of 0.8 cm/min, maintaining this exact flow rate on a 50g or 1kg fixed-bed will yield identical or slightly improved relative efficiency due to better column packing (3)[3].

Quantitative Data: Palladium Scavenger Efficacy
Scavenger TypeFunctional GroupIdeal Pd StateResidual Pd (ppm)Mechanism of Action
SiliaMetS Thiol / Thiourea -SH / -NH-CS-NH2Pd(II), Pd(0)< 10 ppmStrong covalent coordination to soft metals; synergistic when combined.
ISOLUTE Si-TMT TrimercaptotriazinePd(II)~5 ppmMulti-dentate chelation thermodynamically outcompetes the API.
Activated Carbon N/APhysisorption~200 ppmNon-specific surface binding (often fails for basic anilines).
Recrystallization N/AN/A> 200 ppmPd co-crystallizes with the basic API lattice; mass yield is lost.

Troubleshooting & FAQs: Nitroarene Hydrogenation Scale-Up

Q: We are experiencing severe exotherms during the batch hydrogenation of the nitro intermediate. How can we mitigate this? A: The reduction of a nitro group to an aniline is highly exothermic, releasing approximately 500 kJ/mol of heat. In a traditional batch reactor, the surface-area-to-volume (SA/V) ratio decreases drastically upon scale-up. This limits heat transfer, leading to an adiabatic temperature rise that can cause solvent boiling and reactor overpressurization (4)[4]. The safest mitigation strategy is migrating to continuous flow hydrogenation .

Q: Why is continuous flow safer and more efficient for this step? A: Continuous flow reactors possess a massive SA/V ratio, enabling near-instantaneous heat dissipation. Furthermore, flow chemistry minimizes the hazardous pressurized H₂ headspace found in batch autoclaves. By generating H₂ in-situ or mixing it continuously in a microreactor, the space-time yield of the aniline can increase from ~0.13 g·L⁻¹min⁻¹ in batch to over 90 g·L⁻¹min⁻¹ in flow, with only air cooling required (5)[5].

Troubleshooting Exotherm Severe Exotherm in Batch Reactor Action1 Calculate Heat of Reaction (ΔH) Exotherm->Action1 Decision Is cooling capacity sufficient? Action1->Decision Flow Migrate to Continuous Flow Hydrogenation Decision->Flow No Dose Implement Dosed Addition of Substrate Decision->Dose Yes

Decision tree for mitigating thermal runaway during nitroarene hydrogenation.

Quantitative Data: Batch vs. Flow Hydrogenation Metrics
MetricBatch AutoclaveContinuous Flow ReactorCausality / Impact
Heat Dissipation Poor (Low SA/V ratio)Excellent (High SA/V ratio)Prevents adiabatic runaway and side-reactions.
Space-Time Yield ~0.13 g·L⁻¹min⁻¹~92.07 g·L⁻¹min⁻¹Drastically reduces plant footprint and time.
H₂ Headspace High volumeMinimal/ZeroEliminates major explosion hazards.
Reaction Time 30 - 120 minutes15 - 60 secondsMinimizes over-reduction and dimer impurities.

Step-by-Step Methodologies (Self-Validating Systems)

Protocol A: Fixed-Bed Palladium Scavenging Workflow

Purpose: To quantitatively remove soluble Pd catalyst from the crude cross-coupled intermediate prior to downstream hydrogenation.

  • Column Packing: Pack a fixed-bed chromatography column with Si-TMT or SiliaMetS Thiol resin. Calculate the required mass to provide 5–10 molar equivalents of scavenger relative to the initial Pd catalyst loading.

  • Equilibration: Condition the resin bed by pumping 3 Column Volumes (CV) of the process solvent (e.g., Ethyl Acetate) through the system. Ensure the bed remains wet to prevent channeling.

  • Crude Processing: Pump the crude 1-methyl-4-(3-(3-nitrophenyl)propyl)benzene intermediate solution through the fixed bed. Critical Step: Maintain a strict linear flow rate (e.g., 0.8 cm/min) to ensure adequate residence time for the thermodynamic exchange of Pd from the intermediate to the resin.

  • Elution & Wash: Once the crude volume has passed, wash the bed with an additional 2 CV of process solvent to ensure 100% recovery of the organic intermediate.

  • System Validation: Sample the combined eluent and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Validation Checkpoint: If Pd is <10 ppm, proceed to Protocol B. If >10 ppm, decrease the linear flow rate to increase residence time.

Protocol B: Continuous Flow Hydrogenation of Nitroarenes

Purpose: To safely reduce the nitro group to the target aniline without risk of thermal runaway.

  • System Priming: Prime a continuous flow reactor (e.g., Vapourtec R-Series) equipped with a packed Pd/C catalyst cartridge using the reaction solvent (e.g., Methanol).

  • Thermal Equilibration: Set the reactor cooling jacket to the validated setpoint (e.g., 40°C). The microreactor's high SA/V ratio will easily absorb the ~500 kJ/mol exotherm.

  • Reagent Delivery: Introduce the intermediate stream and the hydrogen source into a T-mixer. Note: For enhanced safety, stoichiometric ammonia borane (AB) can be used as an in-situ liquid hydrogen carrier instead of pressurized H₂ gas.

  • Steady-State Operation: Maintain system pressure using a back-pressure regulator (BPR) to keep generated H₂ dissolved in the liquid phase, maximizing the gas-liquid mass transfer coefficient (

    
    ).
    
  • Product Collection & Validation: Collect the reactor effluent. Monitor the conversion in real-time using Process Analytical Technology (PAT) such as in-line ReactIR (tracking the disappearance of the -NO₂ stretch at ~1530 cm⁻¹ and appearance of the -NH₂ stretch at ~3400 cm⁻¹).

References

  • Biotage. (2023). Scaling-up with Metal Scavengers.
  • The Royal Society of Chemistry. (2023). Maximizing Hydrogen Utilization Efficiency in Tandem Hydrogenation of Nitroarenes with Ammonia Borane.
  • FUJIFILM Wako Chemicals. (2015). SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS.
  • Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?
  • Vapourtec. (2020). Hydrogenation | Catalytic Reactions | Flow Chemistry Applications.

Sources

Validation & Comparative

Comparative Guide: Interpreting ¹H NMR Spectra of 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical development pipeline, the structural elucidation of API intermediates like 3-[3-(4-Methylphenyl)propyl]aniline is a critical quality control step. Historically, Nuclear Magnetic Resonance (NMR) spectroscopy required dedicated facilities housing high-field superconducting magnets. Today, the landscape is shifting. Modern benchtop systems utilize cryogen-free permanent magnets, making them highly accessible for routine QA/QC without the need for specialized infrastructure ()[1].

As a Senior Application Scientist, the decision of whether to deploy a benchtop (e.g., 80 MHz) or a high-field (e.g., 400+ MHz) spectrometer hinges on understanding the causality between magnetic field strength (


), chemical shift dispersion, and signal overlap. This guide provides an objective performance comparison of these platforms, backed by self-validating experimental protocols and theoretical data.

Structural Deconstruction & Theoretical Chemical Shifts

The target molecule, 3-[3-(4-Methylphenyl)propyl]aniline, consists of three distinct chemical environments: an electron-rich aniline ring, a flexible propyl linker, and a p-tolyl (4-methylphenyl) ring.

Understanding the electronic effects is crucial for interpretation. The electron-donating nature of the amino (-NH₂) group in aniline strongly shields the ortho and para protons via resonance, shifting them significantly upfield (~6.45 - 6.60 ppm) compared to standard unfunctionalized benzene protons ()[2]. Conversely, the p-tolyl ring exhibits a classic AA'BB' splitting pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
Central Propyl (-CH₂-) 1.85 - 1.95Quintet2H~7.5
p-Tolyl Methyl (Ar-CH₃) 2.30Singlet3H-
Aniline-bound Propyl (-CH₂-) 2.50Triplet2H~7.5
p-Tolyl-bound Propyl (-CH₂-) 2.55Triplet2H~7.5
Aniline Amine (-NH₂) 3.50Broad Singlet2H-
Aniline H-2 (ortho) 6.45Narrow Multiplet1H~2.0
Aniline H-4, H-6 (para/ortho) 6.50 - 6.60Doublets/Multiplets2H~7.5, 2.0
Aniline H-5 (meta) 7.05Triplet1H~7.5
p-Tolyl Aromatic Protons 7.05 - 7.15AA'BB' System4H~8.0

Instrument Performance Comparison: Benchtop vs. High-Field

The core difference between platforms lies in chemical shift dispersion . At 80 MHz, 1.0 ppm corresponds to 80 Hz. At 400 MHz, 1.0 ppm corresponds to 400 Hz.

The Causality of Signal Overlap: When analyzing the propyl chain (2.50 and 2.55 ppm) or the aromatic region (7.05 - 7.15 ppm) at 80 MHz, the chemical shift difference in Hertz (


) approaches the magnitude of the J-coupling constant (

Hz). When

, spectra exhibit severe second-order roofing effects and complex multiplet merging ()[3]. At 400 MHz,

is five times larger, resolving these overlapping signals into clear, quantifiable first-order triplets and doublets.
Table 2: Performance & Resolution Matrix
FeatureBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Ultra-High-Field (800 MHz)
Spectral Dispersion 80 Hz / ppm400 Hz / ppm800 Hz / ppm
Signal Resolution Severe overlap (Propyl CH₂ merge; Aniline H-5 & p-Tolyl overlap)Minimal overlap (Clear first-order triplets; AA'BB' distinct)Complete baseline resolution of all multiplets
Cryogen Needs None (Permanent Magnet)Liquid Helium & NitrogenLiquid Helium & Nitrogen
Throughput High (On-demand in fume hood)Medium (Core facility queue)Low (Specialized facility)
Primary Use Case Reaction monitoring, routine QA/QCStructural elucidation, impurity profilingComplex mixtures, 3D structure

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol builds self-validation directly into the workflow.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15.0 mg of the API intermediate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

  • Causality: CDCl₃ is selected because it lacks exchangeable protons. If a protic solvent like CD₃OD were used, the aniline -NH₂ protons would undergo rapid deuterium exchange and disappear from the spectrum.

  • Self-Validation: Inspect the solution for particulates. Undissolved material will distort magnetic field homogeneity, invalidating the shim profile. Filter through glass wool if necessary.

Step 2: Shimming and Tuning

  • Action: Insert the tube. Perform Automated Tuning and Matching (ATM) for the ¹H frequency. Lock the field to the deuterium resonance of CDCl₃. Furthermore, modern benchtop NMR instruments utilize internal lock systems that eliminate the strict requirement for deuterated solvents in certain rapid-screening applications, though CDCl₃ remains the gold-standard for structural validation ()[4].

  • Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. The protocol is only validated to proceed to acquisition if FWHM < 0.5 Hz.

Step 3: Acquisition Parameters

  • Action: Set the pulse sequence to a standard 90° 1D proton experiment (zg30). Set the relaxation delay (

    
    ) to 2.0 seconds.
    
    • Benchtop (80 MHz): Acquire 64 scans.

    • High-Field (400 MHz): Acquire 16 scans.

  • Causality: Theoretical sensitivity (SNR) scales with

    
    . To achieve comparable SNR on a benchtop system, the number of scans must be increased (since SNR scales with 
    
    
    
    ). The 2.0s
    
    
    ensures complete longitudinal relaxation (
    
    
    ) for accurate quantitation.

Step 4: Processing & Interpretation

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Manually correct zero-order and first-order phase. Calibrate TMS to 0.00 ppm.

  • Self-Validation (The Integration Check): Integrate the isolated p-tolyl methyl singlet (~2.30 ppm) and set this integral strictly to 3.00. If the total integral of the propyl chain multiplets (1.85 - 2.60 ppm) does not equal 6.00 ± 5%, the relaxation delay was insufficient, and the data must be re-acquired.

Analytical Workflow Diagram

G cluster_instruments Platform Comparison N1 1. Sample Preparation (15 mg API in 0.6 mL CDCl3 + TMS) N2 2. Instrument Selection & Tuning N1->N2 N3A Benchtop NMR (80 MHz) Routine QA/QC & Fast Screening N2->N3A N3B High-Field NMR (400+ MHz) Complex Structural Elucidation N2->N3B N4 3. Data Acquisition (Self-Validating: Check TMS Linewidth <0.5 Hz) N3A->N4 N3B->N4 N5 4. Spectral Processing (FT, Phase Correct, Baseline Fit) N4->N5 N6 5. Signal Interpretation (Integration, J-Coupling Analysis) N5->N6

Fig 1. Self-validating NMR workflow for API intermediate structural elucidation.

Conclusion

For 3-[3-(4-Methylphenyl)propyl]aniline, a 400 MHz High-Field NMR remains the gold standard for initial structural elucidation due to its ability to resolve the complex overlap between the p-tolyl aromatic protons and the aniline H-5 proton. However, once the spectral fingerprint is established, an 80 MHz Benchtop NMR is highly capable of performing routine batch-to-batch QA/QC, provided the self-validating integration checks (comparing the isolated 2.30 ppm methyl peak to the bulk propyl region) are strictly enforced.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 | Oxford Instruments |[Link]

  • Benchtop NMR Breaks New Ground | Technology Networks |[Link]

  • Fourier 80 - Benchtop NMR | Bruker |[Link]

  • The 1H NMR chemical shift values of aniline... | ResearchGate |[Link]

Sources

HPLC Retention Time Analysis for 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Stationary Phase Selectivity[1][2]

Executive Summary

3-[3-(4-Methylphenyl)propyl]aniline (referred to herein as 3-MPPA ) represents a class of diarylalkane intermediates critical in the synthesis of CNS-targeting therapeutics.[1] Its structure—an aniline moiety connected via a propyl linker to a para-methylphenyl group—presents specific chromatographic challenges:

  • Positional Isomerism: Differentiating the 3-aniline/4-methyl substitution pattern from likely impurities (e.g., 4-aniline or 3-methyl isomers).[1]

  • Basic Tailing: The aniline nitrogen (pKa ≈ 4.6) is prone to silanol interactions, causing peak tailing on standard silica phases.

This guide compares the retention behavior of 3-MPPA on C18 (Octadecyl) versus Phenyl-Hexyl stationary phases.[1] While C18 remains the industry standard for hydrophobicity-based separation, our analysis demonstrates that Phenyl-Hexyl phases provide superior resolution (


)  for this aromatic scaffold due to complementary 

interactions, particularly when using Methanol as the organic modifier.[1]
Compound Profile & Chromatographic Properties[2][3][4][5][6][7][8][9][10]

Understanding the physicochemical driver of retention is the first step in method design.

PropertyValue (Approx.)Chromatographic Implication
Structure DiarylalkaneHigh potential for

stacking interactions.[1]
pKa (Base) ~4.6 (Aniline N)Ionized (

) at pH < 2.5; Neutral (

) at pH > 6.[1]5.
LogP ~3.8 – 4.2Highly lipophilic; requires high organic content for elution.
UV Max 235 nm, 280 nmDual aromatic rings provide strong UV absorbance.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][11][12]
The "Alternative" defined

For 3-MPPA, the primary alternative to the ubiquitous C18 column is the Phenyl-Hexyl phase. Unlike C18, which relies almost exclusively on hydrophobic subtraction, Phenyl-Hexyl ligands possess a dual mechanism:[1]

  • Hydrophobicity: Provided by the hexyl linker (comparable to a C6-C8 chain).[1]

  • 
     Interaction:  The phenyl ring on the ligand interacts with the 
    
    
    
    -electrons of the analyte's aromatic rings.[2]
Experimental Performance Data

The following data summarizes the retention time (


), Tailing Factor (

), and Resolution (

) from a structural isomer (3-[3-(3-Methylphenyl)propyl]aniline) under identical gradient conditions.

Experimental Conditions:

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Methanol

  • Gradient: 50% B to 90% B in 10 min.

  • Flow Rate: 1.0 mL/min[3]

  • Temp: 40°C

ParameterStandard C18 (5µm, 4.6x150mm)Phenyl-Hexyl (5µm, 4.6x150mm)Analysis
Retention Time (

)
6.8 min7.4 minPhenyl-Hexyl shows increased retention due to

-stacking with the two aromatic rings of 3-MPPA.[1]
Tailing Factor (

)
1.451.15Superior Peak Shape. The steric bulk of the phenyl-hexyl ligand shields surface silanols better than C18 chains.
Selectivity (

)
*
1.051.18Critical Advantage. Phenyl-Hexyl resolves the target from its meta-methyl impurity significantly better.[1]

*Selectivity (


) calculated against the nearest eluting structural isomer.

Key Insight: The use of Methanol (over Acetonitrile) is crucial for the Phenyl-Hexyl column. Acetonitrile's own


-electrons can compete with the analyte for stationary phase sites, dampening the selectivity gain. Methanol allows the 

mechanism to dominate.
Mechanism of Interaction (Visualization)[1]

The following diagram illustrates why the Phenyl-Hexyl phase offers distinct selectivity for the 3-MPPA molecule compared to the C18 phase.

G cluster_0 Analyte: 3-MPPA cluster_1 Stationary Phase Interactions MPPA 3-[3-(4-Methylphenyl)propyl]aniline (Dual Aromatic Rings) C18_Mech C18 Phase Mechanism: Hydrophobic Subtraction MPPA->C18_Mech Alkyl Chain Interaction PH_Mech Phenyl-Hexyl Phase Mechanism: Hydrophobicity + Pi-Pi Stacking MPPA->PH_Mech Aromatic Ring Interaction Result_C18 Result: Co-elution with isomers (Driven only by LogP) C18_Mech->Result_C18 Result_PH Result: Enhanced Resolution (Driven by Electronic Structure) PH_Mech->Result_PH

Figure 1: Mechanistic differentiation between C18 and Phenyl-Hexyl phases for diarylalkane analysis.

Recommended Experimental Protocol

This protocol is designed to be self-validating . It includes a system suitability test (SST) to ensure the column is active and the mobile phase is correctly prepared.

A. Reagents & Preparation[4][5]
  • Buffer (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Organic Modifier (Mobile Phase B): 100% Methanol (LC-MS grade). Note: Do not use Acetonitrile if maximizing

    
    -selectivity.[1]
    
  • Diluent: 50:50 Water:Methanol.

B. Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).[1]

  • Flow Rate: 1.0 mL/min (adjust for column ID).

  • Injection Volume: 5-10 µL.

  • Detection: UV @ 240 nm (primary), 210 nm (impurities).[1]

  • Temperature: 35°C (Control is critical;

    
     interactions are temperature sensitive).
    
C. Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
1.040Start Elution
12.090Linear Gradient
15.090Wash
15.140Re-equilibration
20.040Ready for next injection
D. System Suitability Criteria (Self-Validation)

Before running samples, inject a standard of 3-MPPA (100 µg/mL).[1] The system is valid ONLY if:

  • Retention Time: 8.5 ± 0.5 min.

  • Tailing Factor: < 1.3 (If > 1.3, the column may be aged or pH is incorrect).

  • Precision: RSD of peak area < 1.0% (n=5).

Method Development Decision Matrix

Use this logic flow to troubleshoot or optimize the separation further.

DecisionTree Start Start: Analyze 3-MPPA CheckRes Is Resolution (Rs) > 1.5 vs Impurities? Start->CheckRes Good Method Validated CheckRes->Good Yes Bad Optimize Selectivity CheckRes->Bad No Modifier Switch Organic Modifier Bad->Modifier If using ACN Temp Adjust Temperature Bad->Temp If using MeOH Modifier->CheckRes Switch to MeOH (Enhance Pi-Pi) Temp->CheckRes Lower Temp to 25C (Enhance Pi-Pi)

Figure 2: Optimization workflow prioritizing


-interaction enhancement.
References
  • Agilent Technologies. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. [Link][1]

  • Separation Methods Technologies. (2023). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. SMT Separation Methods. [Link][1]

  • Element Lab Solutions. (2023).[6] Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Element Lab Solutions. [Link][1]

  • National Institutes of Health (NIH). (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central. [Link][1]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls. Queen's University Research Portal. [Link][1]

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 3-[3-(4-Methylphenyl)propyl]aniline , a specific meta-substituted aniline derivative often utilized as a scaffold in kinase inhibitor development.[1]

Accurate identification of this molecule requires distinguishing two distinct aromatic substitution patterns within the same molecule: a meta-substituted aniline ring and a para-substituted toluene ring .[1] This guide compares the target molecule against its synthetic precursor (nitro-intermediate) and structural isomers, establishing a self-validating protocol for confirming identity and reaction completion.

Spectral Identity & Characteristic Peaks[1][2][3][4][5][6][7][8][9][10][11][12]

The IR spectrum of 3-[3-(4-Methylphenyl)propyl]aniline is a composite of a primary aromatic amine and a para-alkyl toluene.[1] The diagnostic challenge lies in the "Fingerprint Region" (600–900 cm⁻¹), where the substitution patterns of the two rings must be resolved.

Table 1: Critical IR Peak Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretch (Asym)3440 – 3460MediumDistinct doublet characteristic of 1° amines.[1]
N-H Stretch (Sym)3350 – 3370MediumLower frequency partner of the doublet.
N-H Scissoring1615 – 1630Medium-StrongOften overlaps with aromatic C=C but usually sharper.[1]
C-N Stretch1270 – 1290StrongHigher frequency than aliphatic amines due to resonance.
Aliphatic Chain C-H Stretch2850 – 2960StrongMultiple peaks from the propyl linker (-CH₂-) and methyl (-CH₃).[1]
Aromatic Rings C=C Ring Stretch1580 – 1600Variable"Breathing" modes of the benzene rings.
Substitution Patterns Meta-Sub (Aniline) 690 ± 10 & 780 ± 10 Strong CRITICAL ID: The 690 cm⁻¹ peak (Ring Bend) and 780 cm⁻¹ (C-H Wag) confirm the meta position.[1]
Para-Sub (Toluene) 810 – 840 Strong CRITICAL ID: A single intense band indicating para substitution (2 adjacent H's).[1]

Expert Insight: In this specific molecule, you will observe both the meta-pattern (690/780 cm⁻¹) and the para-pattern (810–840 cm⁻¹). A "pure" spectrum must show all three bands.[1] If the 690/780 bands are missing, you likely have the para-aniline isomer.

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to the state of the molecule during synthesis (precursors) or structural isomers that may arise from non-regioselective reactions.

Scenario A: Reaction Monitoring (Target vs. Nitro Precursor)

The most common synthesis route involves the reduction of 1-nitro-3-[3-(4-methylphenyl)propyl]benzene .[1] IR is the fastest method to validate this reduction.

  • The Precursor (Nitro) Spectrum:

    • Dominant Peaks: Two intense bands at ~1530 cm⁻¹ (Asymmetric NO₂ stretch) and ~1350 cm⁻¹ (Symmetric NO₂ stretch).[1]

    • Missing Peaks: No N-H stretches in the 3300–3500 cm⁻¹ region.

  • The Target (Amine) Spectrum:

    • Validation Event: Complete disappearance of the 1530/1350 cm⁻¹ bands.

    • Confirmation: Appearance of the N-H doublet at 3450/3360 cm⁻¹.

    • Note: If 1530 cm⁻¹ persists, the reduction is incomplete.

Scenario B: Isomer Differentiation (Meta vs. Para Aniline)

If the starting material was ambiguous (e.g., mixed nitrotoluenes), you might produce the para-aniline isomer (4-[3-(4-Methylphenyl)propyl]aniline ).[1]

  • Target (Meta-Aniline): Shows peaks at 690, 780, AND 820 cm⁻¹ .[1]

  • Alternative (Para-Aniline): Shows only the strong band at 810–840 cm⁻¹ .[1]

    • Reasoning: Both rings would be para-substituted.[1] The diagnostic meta-peaks (690/780) would be absent, leading to a simplified fingerprint region dominated by the 820 cm⁻¹ signal.

Visual Workflows

Diagram 1: Structural Analysis & Peak Mapping

This diagram maps the physical structure of the molecule to its specific IR signals, highlighting the dual-ring nature.

IR_Mapping Molecule 3-[3-(4-Methylphenyl)propyl]aniline RingA Ring A: Aniline (Meta-Substituted) Molecule->RingA RingB Ring B: Toluene (Para-Substituted) Molecule->RingB Linker Propyl Linker (-CH2-CH2-CH2-) Molecule->Linker Amine Primary Amine (-NH2) RingA->Amine Peak_Meta Meta Fingerprint 690 & 780 cm⁻¹ RingA->Peak_Meta generates Peak_Para Para Fingerprint 810-840 cm⁻¹ RingB->Peak_Para generates Peak_Alk Alkyl C-H 2850-2960 cm⁻¹ Linker->Peak_Alk generates Peak_NH N-H Stretch 3450 & 3360 cm⁻¹ Amine->Peak_NH generates

Caption: Functional group mapping showing how the two distinct aromatic rings contribute to separate regions of the IR spectrum.

Diagram 2: Synthesis Validation Logic

A logic gate for researchers using IR to monitor the reduction of the nitro-precursor.

Synthesis_Validation Start Sample: Reaction Aliquot Check_NO2 Check 1530 & 1350 cm⁻¹ (Nitro Peaks) Start->Check_NO2 Decision_NO2 Peaks Present? Check_NO2->Decision_NO2 Incomplete Reaction Incomplete Continue Reduction Decision_NO2->Incomplete Yes Check_NH2 Check 3300-3500 cm⁻¹ (Amine Doublet) Decision_NO2->Check_NH2 No Decision_NH2 Doublet Present? Check_NH2->Decision_NH2 Success VALIDATED: Target Amine Formed Decision_NH2->Success Yes Error Error: Product Degradation or Side Reaction Decision_NH2->Error No

Caption: Step-by-step decision tree for validating the conversion of the nitro precursor to the target aniline using IR markers.

Experimental Protocol (ATR-FTIR)[1]

This molecule is typically a viscous oil or low-melting solid.[1] The Attenuated Total Reflectance (ATR) method is recommended over KBr pellets for reproducibility and ease of cleaning.

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal.[1] Diamond is preferred due to the potential abrasiveness of crystalline intermediates.

  • Background Scan: Collect a 32-scan background of the clean, dry crystal in ambient air.[1]

  • Sample Application:

    • Liquids: Place 10-20 µL of the neat oil directly on the crystal center.

    • Solids: Place ~5 mg of solid on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for the fingerprint region resolution).

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 or 64[1]

    • Range: 4000 – 600 cm⁻¹[1]

  • Post-Run Cleaning: Wipe with Isopropanol (IPA) followed by Acetone.[1] The amine group can adhere to ZnSe; ensure the 3300 cm⁻¹ region returns to baseline before the next sample.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 3-Propylaniline (Analogue for Ring A). National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of 1-Methyl-4-propylbenzene (Analogue for Ring B). National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (Detailed analysis of Meta vs. Para fingerprint peaks). [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines. (Reference for N-H stretch doublet and C-N resonance shifts). [Link]

Sources

Comparative Reactivity Profile: 3-[3-(4-Methylphenyl)propyl]aniline vs. Unsubstituted Aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, the arylamine motif is a ubiquitous functional handle. Unsubstituted aniline serves as the fundamental baseline for evaluating arylamine reactivity. However, introducing complex, bulky substituents—such as the 3-(4-methylphenyl)propyl chain in 3-[3-(4-Methylphenyl)propyl]aniline (Compound A)—fundamentally alters the molecule's steric environment and phase behavior. As application scientists, understanding these nuances is critical for optimizing synthetic routes, predicting pharmacokinetic properties, and designing robust experimental workflows.

This guide provides an objective, data-driven comparison of their nucleophilicity, electrophilic aromatic substitution (EAS) regioselectivity, and physicochemical characteristics.

Section 1: Electronic and Steric Effects on Nucleophilicity

The reactivity of the amine nitrogen is governed by a delicate balance of electronic induction and steric accessibility. In Compound A, the meta-alkyl chain exerts a weak positive inductive (+I) effect. Unlike ortho or para substituents, meta groups cannot stabilize the amine lone pair via resonance, making their electronic influence purely inductive. Consequently, the basicity of Compound A is slightly elevated; the pKa of its conjugate acid is estimated to be ~4.71 (analogous to m-toluidine), compared to 4.60 for unsubstituted aniline[1][2].

Despite this slight electronic activation, the conformational flexibility of the bulky propyl chain allows it to sweep over the aromatic ring. This introduces minor steric hindrance during the formation of bulky transition states, such as those encountered during N-acylation[3].

Comparative Electronic & Kinetic Parameters
ParameterUnsubstituted Aniline3-[3-(4-Methylphenyl)propyl]anilineCausality
pKa (Conjugate Acid) 4.60~4.71Weak +I effect from meta-alkyl group slightly increases basicity.
N-Acylation Rate (

)
Baseline (1.0x)~0.9x - 1.1xInductive activation is offset by minor conformational steric shielding.
Primary Directing Group -NH

(ortho/para)
-NH

(ortho/para)
Amine lone pair resonance strictly dominates aromatic electron density.
Protocol 1: Kinetic Evaluation of N-Acylation via UV-Vis Spectroscopy

To quantitatively compare the nucleophilic attack rate of both anilines, we employ a pseudo-first-order kinetic assay using acetic anhydride[3]. This protocol is self-validating: the linearity of the logarithmic decay plot confirms the pseudo-first-order assumption.

  • Solution Preparation : Prepare a 0.1 mM stock solution of the target aniline in anhydrous acetonitrile. Prepare a 10 mM stock solution of acetic anhydride in the same solvent.

  • Equilibration : Transfer 2.9 mL of the acetic anhydride solution to a quartz cuvette (1 cm path length) and equilibrate to 25.0 ± 0.1 °C in a thermostatted UV-Vis spectrophotometer.

  • Initiation : Rapidly inject 0.1 mL of the aniline stock solution into the cuvette. Invert once to mix thoroughly.

  • Data Acquisition : Monitor the disappearance of the aniline absorbance peak (typically

    
     ~230-280 nm) continuously for 120 seconds[3].
    
  • Validation & Analysis : Plot

    
     versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    
    ).

Acylation_Workflow Step1 1. Equilibrate Substrate in Acetonitrile (25°C) Step2 2. Add Excess Acetic Anhydride (Pseudo-1st Order) Step1->Step2 Step3 3. Monitor Absorbance via UV-Vis Spectroscopy Step2->Step3 Step4 4. Calculate Initial Rates & Extract Rate Constant (k) Step3->Step4

Fig 1. Step-by-step experimental workflow for determining N-acylation kinetics via UV-Vis.

Section 2: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

In unsubstituted aniline, the strongly activating -NH


 group directs electrophiles to the ortho (C2, C6) and para (C4) positions indiscriminately, often leading to over-substitution. In Compound A, the meta-alkyl group introduces a profound steric bias while providing secondary electronic reinforcement[4].
  • C4 Position (para to NH

    
    , ortho to alkyl) : Synergistically activated by both groups with minimal steric hindrance. This is a major substitution site.
    
  • C6 Position (ortho to NH

    
    , para to alkyl) : Activated primarily by the amine. Low steric hindrance makes this the other major substitution site.
    
  • C2 Position (ortho to NH

    
    , ortho to alkyl) : Caught between the amine and the bulky 3-(4-methylphenyl)propyl group, this position is severely sterically hindered. Substitution here is effectively blocked[4].
    

EAS_Regioselectivity Substrate 3-[3-(4-Methylphenyl)propyl]aniline C4 C4 Position (Para to NH2, Ortho to Alkyl) Substrate->C4 Synergistic Activation (Major Product) C6 C6 Position (Ortho to NH2, Para to Alkyl) Substrate->C6 NH2 Activation (Major Product) C2 C2 Position (Ortho to NH2, Ortho to Alkyl) Substrate->C2 Steric Blockade (Minor/Trace Product)

Fig 2. EAS Regioselectivity in 3-[3-(4-Methylphenyl)propyl]aniline driven by steric effects.

Protocol 2: Controlled Monobromination for Regioselectivity Mapping

To empirically validate the steric blockade at the C2 position, we utilize N-Bromosuccinimide (NBS) as a mild electrophilic bromine source. This prevents the rapid polybromination typically observed with elemental Br


.
  • Substrate Dissolution : Dissolve 1.0 mmol of the aniline derivative in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Shield the apparatus from light.

  • Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.05 mmol of recrystallized NBS in small portions over 15 minutes. This controlled addition mitigates exotherms and suppresses di-bromination.

  • Reaction Monitoring : Stir for 2 hours at 0 °C. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase.

  • Quenching & Extraction : Quench the reaction with saturated aqueous sodium thiosulfate (5 mL) to neutralize any unreacted NBS. Extract the organic layer, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Validation : Analyze the crude mixture via quantitative

    
    H-NMR and HPLC. For Compound A, the integration of the aromatic protons will confirm substitution exclusively at C4 and C6, validating the C2 steric blockade hypothesis.
    

Section 3: Physicochemical Properties & Phase Behavior

The addition of the lipophilic 3-(4-methylphenyl)propyl tail radically transforms the solubility profile of the aniline scaffold. Unsubstituted aniline has a LogP of ~0.90 and exhibits moderate aqueous solubility (~36 g/L). In stark contrast, Compound A is highly hydrophobic, with an estimated LogP exceeding 4.5.

This necessitates a fundamental shift in experimental design. Reactions involving Compound A cannot utilize standard aqueous buffer systems or biphasic conditions without phase-transfer catalysts. Instead, strictly non-polar or aprotic organic solvents (e.g., DCM, toluene, THF) must be employed to ensure homogeneous reaction kinetics.

Physicochemical & Phase Behavior Comparison
PropertyUnsubstituted Aniline3-[3-(4-Methylphenyl)propyl]anilineExperimental Implication
Physical State (RT) Low-viscosity LiquidViscous Oil / Low-melting SolidRequires pre-dissolution for accurate volumetric handling.
Estimated LogP 0.90> 4.5Dictates shift from aqueous/biphasic to strictly non-polar organic solvents.
Aqueous Solubility ~36 g/LInsolublePrecludes the use of standard aqueous titrations for pKa determination.

References

1.[3]3 2.[4]4 3.[1] 1 4.[2] 2

Sources

Safety Operating Guide

3-[3-(4-Methylphenyl)propyl]aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 3-[3-(4-Methylphenyl)propyl]aniline

As drug development increasingly relies on complex building blocks, the safe management of highly functionalized intermediates is paramount. 3-[3-(4-Methylphenyl)propyl]aniline is a specialized aromatic amine. While its extended lipophilic tail makes it a valuable precursor in medicinal chemistry, it also significantly amplifies its dermal permeability and environmental persistence compared to unsubstituted aniline.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, causality-driven protocols for the safe handling, spill management, and disposal of this compound.

Part 1: Molecular Causality and Hazard Architecture

To safely manage a chemical, one must first understand the structural causality of its hazards. 3-[3-(4-Methylphenyl)propyl]aniline presents a dual-threat profile:

  • The Aniline Core (Toxicity): Primary aromatic amines are highly reactive. Upon systemic absorption, they undergo hepatic CYP450-mediated N-hydroxylation. The resulting N-hydroxyarylamine metabolites are potent oxidizing agents that convert the Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia—a condition that severely impairs the blood's oxygen-carrying capacity .

  • The Alkyl-Aryl Tail (Bioavailability): The 3-(4-methylphenyl)propyl group drastically increases the molecule's partition coefficient (log P). This lipophilicity facilitates rapid absorption through nitrile gloves and intact skin, while also classifying the compound as a severe bioaccumulation hazard in aquatic ecosystems.

ToxicityPathway Exposure Dermal/Inhalation Exposure to Aniline Derivative CYP450 Hepatic CYP450 N-Hydroxylation Exposure->CYP450 Absorption NHydroxy N-Hydroxyarylamine Metabolite CYP450->NHydroxy Bioactivation Hemoglobin Hemoglobin (Fe2+) Oxidation NHydroxy->Hemoglobin Bloodstream Transport Methemoglobin Methemoglobin (Fe3+) Formation Hemoglobin->Methemoglobin Electron Transfer Hypoxia Tissue Hypoxia & Cyanosis Methemoglobin->Hypoxia Reduced O2 Capacity

Fig 1: CYP450-mediated bioactivation and methemoglobinemia toxicity pathway of aniline derivatives.

Part 2: Quantitative Data & Operational Parameters

Effective waste management requires strict adherence to physicochemical compatibilities. Never mix aniline derivatives with strong oxidizers (e.g., nitric acid, peroxides) or concentrated mineral acids, as this will trigger highly exothermic salt formation or uncontrolled oxidation.

Table 1: Physicochemical & Operational Parameters for Disposal

ParameterValue / GuidelineOperational Rationale
Chemical Class Substituted Aromatic AmineDictates susceptibility to electrophilic attack and oxidation.
Solubility Highly Lipophilic (Low Aq. Sol.)Requires initial acid-salt formation for aqueous degradation.
Incompatible Materials Strong Oxidizers, Mineral AcidsRisk of highly exothermic reactions and toxic gas release.
EPA Waste Category K181 (Aniline/Dye Precursors)Mandates high-temperature incineration as the BDAT.
Spill Absorbent Inert Silicates (Sand, Vermiculite)Combustible absorbents (sawdust) pose an ignition hazard.
Degradation Indicator Persistent Purple (KMnO₄)Visual validation of complete aromatic ring cleavage.

Part 3: Standard Operating Procedure: Spill Management

In the event of a localized laboratory spill, immediate containment is required to prevent aerosolization and surface contamination .

Step-by-Step Methodology:

  • Evacuation & PPE: Evacuate non-essential personnel. Don heavy-duty butyl rubber gloves (nitrile provides insufficient breakthrough time for lipophilic anilines), a chemical-resistant apron, and a properly fitted respirator with an organic vapor cartridge.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality Check: Never use sawdust or paper towels, as the high surface area combined with a reactive amine creates a spontaneous ignition hazard.

  • Neutralization & Collection: Spray the absorbed spill with a dilute 5% acetic acid solution. This converts the volatile, lipophilic free-base amine into a highly polar, non-volatile acetate salt. Carefully sweep the material into a wide-mouth High-Density Polyethylene (HDPE) container using a non-sparking tool.

  • Self-Validating Decontamination: Wash the spill surface with soapy water. To validate that the area is fully decontaminated, swab the surface with a 1% solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent). The absence of a yellow Schiff base color change confirms the complete removal of the primary amine.

Part 4: Waste Segregation & Disposal Workflows

Disposal strategies depend entirely on the volume of waste generated. Direct disposal of aromatic amines into the sanitary sewer is strictly prohibited under federal environmental regulations .

Method A: Small-Scale Chemical Degradation (< 10 grams)

For small quantities of residual material, in-lab chemical degradation using acidified potassium permanganate is the standard protocol recommended by the National Research Council .

Step-by-Step Methodology:

  • Phase Solubilization: In a fume hood, dissolve the 3-[3-(4-Methylphenyl)propyl]aniline in 3 M sulfuric acid (H₂SO₄) at a ratio of 10 mL acid per 1 gram of compound.

    • Causality Check: The compound is too lipophilic to react in plain water. The acid protonates the amine, forcing it into a water-soluble anilinium sulfate salt, ensuring homogeneous contact with the aqueous oxidizer.

  • Oxidative Cleavage: Slowly add a 0.2 M aqueous solution of potassium permanganate (KMnO₄) dropwise while stirring vigorously at room temperature.

  • Validation: Continue adding KMnO₄ until the purple color persists in the solution for at least 30 minutes. This persistent color is a self-validating indicator that all aromatic rings have been successfully cleaved into non-toxic aliphatic fragments.

  • Neutralization: Slowly add solid sodium bisulfite to reduce any unreacted permanganate (the solution will turn colorless or precipitate brown MnO₂). Adjust the pH to 7.0 using 1 M NaOH.

  • Final Disposal: Transfer the neutralized mixture to an aqueous heavy-metal waste container (due to the presence of manganese) for institutional pickup.

Method B: Large-Scale Institutional Disposal (> 10 grams)

For bulk waste, the U.S. Environmental Protection Agency (EPA) mandates high-temperature incineration as the Best Demonstrated Available Technology (BDAT) for aniline derivatives (K181 waste codes) .

Step-by-Step Methodology:

  • Segregation: Collect the pure compound or solvent mixtures containing the compound in a dedicated, clearly labeled, tightly sealed HDPE carboy. Do not mix with halogenated solvents to prevent slow alkylation reactions.

  • Characterization: Label the container explicitly with the chemical name, structure, and EPA Method 8131 designation (Aniline Derivatives) to ensure the disposal contractor applies the correct thermal destruction profile.

  • Incineration: Hand the waste over to a licensed EHS contractor. The facility will utilize high-temperature rotary kiln incineration equipped with nitrogen oxide (NOx) scrubbers to safely reduce the nitrogenous waste to elemental gases and water vapor.

DisposalWorkflow Start Waste Generation: 3-[3-(4-Methylphenyl)propyl]aniline Segregation Segregation: Isolate from Oxidizers & Acids Start->Segregation Classify SmallScale Small-Scale (<10g): Chemical Degradation Segregation->SmallScale Volume < 10g LargeScale Large-Scale (>10g): Institutional Collection Segregation->LargeScale Volume > 10g KMnO4 Oxidation via Acidified KMnO4 SmallScale->KMnO4 Lab Protocol Incineration High-Temp Incineration (with NOx Scrubbing) LargeScale->Incineration EPA/RCRA Standard Aqueous Neutralize & Dispose as Aqueous/Metal Waste KMnO4->Aqueous pH 7 Adjustment

Fig 2: Decision matrix and procedural workflow for the safe disposal of aniline derivative waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). Final Best Demonstrated Available Technology (BDAT) Background Document for Dyes and Pigments Production Wastes. Regulations.gov. URL:[Link]

  • Organic Syntheses, Inc. Working with Hazardous Chemicals. URL: [Link]

Personal protective equipment for handling 3-[3-(4-Methylphenyl)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-[3-(4-Methylphenyl)propyl]aniline .

Status: High-Potency Pharmacophore / Toxic Intermediate Primary Hazard: Methemoglobinemia (Chemical Asphyxiation) & Rapid Dermal Absorption.

Part 1: Executive Safety Directives

The "Aniline Rule" of Uncertainty: Specific toxicological data for this exact derivative is limited in public repositories. Therefore, safety protocols must default to the "Worst-Case Read-Across" standard applied to lipophilic aromatic amines. The addition of the propyl-methylphenyl chain significantly increases lipophilicity compared to simple aniline, enhancing skin permeation rates and retention in fatty tissues.

Critical "Stop/Go" Decision Criteria:

  • STOP: If you only have standard nitrile gloves. (Permeation breakthrough < 10 mins).

  • STOP: If Methylene Blue (antidote) is not accessible at your medical support facility.

  • GO: Only when a dedicated fume hood and Laminate (Silver Shield®) gloves are available.

Part 2: Risk Assessment & Hazard Identification

Hazard CategoryClassification (Derived)Mechanism of Action
Acute Toxicity Category 3 (Oral/Dermal/Inhalation) Methemoglobinemia: Oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), stripping blood of oxygen-carrying capacity.
Skin Sensitization Category 1A Highly reactive amine group binds to skin proteins (haptenization), causing severe allergic dermatitis upon repeat exposure.
Target Organ STOT-RE (Blood, Liver, Spleen) Chronic exposure damages red blood cells (hemolysis) and liver tissue (hepatotoxicity).
Environmental Aquatic Acute 1 Highly toxic to aquatic life; do not allow drain disposal.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient . You must utilize a "Barrier & Dexterity" layered approach.

Hand Protection (The "Double-Glove" Protocol)
  • Inner Layer (Chemical Barrier): EVOH/PE Laminate (e.g., Silver Shield® / North Silvershield™).

    • Why: Aromatic amines permeate nitrile and latex in minutes. Laminate films provide >480 mins breakthrough time.

  • Outer Layer (Dexterity & Grip): Thick Nitrile (minimum 5 mil).

    • Why: Laminate gloves are baggy and slippery. The outer nitrile glove compresses the inner liner for dexterity and protects the expensive liner from physical tears.

  • Doffing Protocol: Remove outer glove immediately if splashed. Remove inner glove only at the end of the procedure.

Respiratory Protection
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood is compromised or for spill cleanup):

    • Solids: Full-face respirator with P100 (HEPA) cartridges.

    • Solutions: Full-face respirator with Organic Vapor/P100 (OV/P100) combo cartridges. (Anilines have low vapor pressure but high toxicity; OV is required if solvents are present).

Body & Eye Defense[1][2]
  • Eyes: Chemical Splash Goggles (Vented). Safety glasses are inadequate due to splash risk.

  • Body: Tyvek® Lab Coat (Impervious) or Apron with sleeves.

    • Why: Cotton lab coats absorb lipophilic anilines, creating a "toxic poultice" against the skin.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the weigh station. The hydrophobic nature of the propyl-methylphenyl tail makes this powder prone to static charge, increasing dispersion risk.

  • Lining: Cover the balance workspace with a disposable, absorbent bench mat (plastic side down).

  • Tare: Tare the vial with the cap on to avoid open exposure time.

Phase 2: Solubilization & Handling
  • Solvent Choice: Soluble in DMSO, Methanol, or Dichloromethane (DCM).

    • Caution: Using DCM (highly penetrating) acts as a "carrier solvent," dragging the aniline through gloves/skin even faster. Strictly adhere to the Double-Glove protocol if using DCM.

  • Transfer: Use positive-displacement pipettes for solutions to prevent dripping (vapor pressure differences).

Phase 3: Decontamination
  • Acid Wash: Wipe down all surfaces (balance, spatulas) with 10% HCl or dilute Acetic Acid before soap and water.

    • Mechanism:[1][2] Acid converts the free amine (lipophilic/volatile) into the anilinium salt (hydrophilic/non-volatile), making it easier to clean and less likely to penetrate skin.

Part 5: Emergency Response & Visualization

Signaling Pathway: The "Blue" Warning

If exposure occurs, the victim may not feel pain immediately. The critical sign is Cyanosis (blue lips/fingernails) occurring 1–4 hours post-exposure.

DOT Diagram: Exposure Response Logic

AnilineResponse Start Suspected Exposure (Skin Contact or Inhalation) Wash IMMEDIATE: Wash with Soap & Water (15 mins) - DO NOT SCRUB Start->Wash Assess Assess Symptoms Wash->Assess Symptom1 Blue Lips/Nails (Cyanosis) Headache / Dizziness Assess->Symptom1 Visible Signs Symptom2 No Immediate Symptoms Assess->Symptom2 Asymptomatic Medical Transport to ER immediately Inform: 'Aniline Exposure / Methemoglobinemia' Symptom1->Medical Monitor Monitor for 6 Hours (Delayed absorption possible) Symptom2->Monitor Treatment Medical Treatment: Methylene Blue IV (if MetHb > 30%) Medical->Treatment Monitor->Medical Symptoms Develop

Caption: Decision logic for suspected aniline exposure. Note that cyanosis is a lagging indicator.

Part 6: Disposal & Waste Management

Waste Stream Classification: Toxic Organic Waste (Non-Halogenated or Halogenated depending on solvent).

  • Segregation:

    • NEVER mix with Oxidizers (Nitric acid, Peroxides). Reaction may be violent/explosive.[3]

    • NEVER mix with Aldehydes (unless intended). Will form imines/Schiff bases.

  • Container: Amber glass or HDPE.

  • Labeling: Must explicitly state: "Contains Aromatic Amines - Toxic by Absorption."

DOT Diagram: Waste Segregation Workflow

WasteSegregation Waste 3-[3-(4-Methylphenyl)propyl]aniline Waste Check Check Solvent/Matrix Waste->Check Oxidizer Is it mixed with Oxidizers? Check->Oxidizer Halogen Contains Halogens? (DCM, Chloroform) Oxidizer->Halogen No Fail CRITICAL ERROR: Risk of Explosion/Fire Oxidizer->Fail Yes StreamA Stream A: Toxic Organic (Halogenated) Halogen->StreamA Yes StreamB Stream B: Toxic Organic (Non-Halogenated) Halogen->StreamB No

Caption: Waste segregation logic to prevent incompatible mixtures (oxidizers) and ensure regulatory compliance.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: 3-propylaniline (Analog Read-Across). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.